3-(Aminomethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-(aminomethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNENXADRSCEPIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588397 | |
| Record name | 3-(Aminomethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628298-58-8 | |
| Record name | 3-(Aminomethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(Aminomethyl)benzenesulfonamide synthesis pathways
An In-depth Technical Guide to the Synthesis of 3-(Aminomethyl)benzenesulfonamide
Introduction
This compound is a key chemical intermediate and structural motif found in various pharmacologically active compounds. Its structure, featuring a primary amine separated from a sulfonamide group by a methylene bridge on a benzene ring, makes it a versatile building block in medicinal chemistry. The sulfonamide moiety is a well-established pharmacophore, while the aminomethyl group provides a reactive handle for further molecular elaboration. This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering insights into the strategic and mechanistic considerations that inform each route. It is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of its synthesis.
Retrosynthetic Analysis
A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. The primary disconnections identify key precursors and suggest the most plausible forward-synthetic strategies.
Two logical disconnections are:
-
C-N Bond Disconnection: Cleavage of the bond between the methylene group and the nitrogen atom suggests a precursor such as 3-(halomethyl)benzenesulfonamide, which can be converted to the target amine via nucleophilic substitution.
-
Functional Group Interconversion (FGI): The aminomethyl group can be derived from the reduction of a nitrile (-CN) or an azide (-N₃) group. This points towards 3-cyanobenzenesulfonamide or 3-(azidomethyl)benzenesulfonamide as key intermediates.
These retrosynthetic pathways form the basis for the two primary synthetic strategies discussed in this guide.
Caption: Retrosynthetic analysis of this compound.
Pathway 1: Reduction of 3-Cyanobenzenesulfonamide
This is one of the most common and reliable routes for the synthesis of this compound. It involves the preparation of a stable nitrile intermediate, which is then reduced in the final step to yield the desired primary amine.
Step 1A: Synthesis of 3-Cyanobenzenesulfonyl Chloride
The synthesis typically begins with a suitable aniline derivative. 3-Aminobenzonitrile is the ideal starting material. The process involves a Sandmeyer-type reaction where the amino group is first converted into a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to install the sulfonyl chloride group.[1]
-
Diazotization: 3-Aminobenzonitrile is treated with a mixture of hydrochloric acid and sodium nitrite at low temperatures (0–5 °C) to form the corresponding diazonium salt. Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.
-
Sulfonylation: The diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid, catalyzed by cuprous chloride (CuCl). This results in the formation of 3-cyanobenzenesulfonyl chloride.
Step 1B: Ammonolysis to 3-Cyanobenzenesulfonamide
The resulting 3-cyanobenzenesulfonyl chloride is then reacted with ammonia to form the sulfonamide. This is a standard nucleophilic acyl substitution reaction at the sulfur center. The highly reactive sulfonyl chloride is typically added to an excess of aqueous or alcoholic ammonia solution at a controlled temperature to afford 3-cyanobenzenesulfonamide.
Step 1C: Reduction of the Nitrile Group
The final and key step is the reduction of the cyano group to a primary amine. Several methods can be employed, with the choice depending on available equipment, scale, and desired selectivity.
-
Catalytic Hydrogenation: This is often the preferred method for industrial-scale synthesis due to its efficiency and cleaner reaction profile.
-
Reagents and Conditions: The reduction is commonly carried out using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a pressurized hydrogen atmosphere (typically 50 atm).[2] The reaction is usually performed in a solvent such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts.
-
Causality: The catalyst provides a surface for the adsorption of both hydrogen gas and the nitrile. The step-wise addition of hydrogen across the carbon-nitrogen triple bond leads to the primary amine. The presence of ammonia shifts the equilibrium away from the formation of imine intermediates that can react with the product amine to form secondary amines.
-
-
Metal Hydride Reduction: For laboratory-scale synthesis, strong metal hydride reducing agents are highly effective.
-
Reagents and Conditions: Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation.[3][4] The reaction is conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether. The nitrile is added to a solution of LiAlH₄, followed by a careful aqueous workup to quench the excess hydride and hydrolyze the aluminum complexes to liberate the amine.[5]
-
Causality: LiAlH₄ is a potent source of hydride ions (H⁻), which are strong nucleophiles. It readily reduces the polar carbon-nitrogen triple bond of the nitrile.[6] Weaker reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce nitriles unless used in combination with catalysts or under specific conditions.[4]
-
Caption: Synthesis via reduction of 3-cyanobenzenesulfonamide.
Pathway 2: Substitution of 3-(Halomethyl)benzenesulfonamide
This alternative strategy involves forming the aminomethyl group via nucleophilic substitution on a benzylic halide. The key intermediate is a 3-(halomethyl)benzenesulfonamide, most commonly the chloro- or bromo- derivative.
Step 2A: Preparation of the Halomethyl Intermediate
The synthesis of the 3-(chloromethyl)benzenesulfonyl chloride precursor is a critical step. The order of chlorosulfonation and chlorination of the methyl group is important. Typically, it is more advantageous to first perform chlorosulfonation on 3-methylaniline (after protecting the amine) or toluene and then carry out a radical chlorination of the benzylic methyl group.
Step 2B: Formation of the Aminomethyl Group
Once the 3-(halomethyl)benzenesulfonamide is obtained, the primary amine can be introduced using several classic methods.
-
Gabriel Synthesis: This is an excellent method for selectively forming primary amines and avoiding the over-alkylation that can occur with direct ammonolysis.[7][8]
-
Alkylation: 3-(Halomethyl)benzenesulfonamide is reacted with potassium phthalimide. The phthalimide anion acts as a surrogate for H₂N⁻ and displaces the halide via an Sₙ2 reaction.[8][9]
-
Deprotection: The resulting N-alkylated phthalimide is then cleaved to release the primary amine. The Ing-Manske procedure, which uses hydrazine (N₂H₄) in a solvent like ethanol, is commonly employed.[10] This step yields the desired this compound and a phthalhydrazide byproduct, which can often be easily removed by filtration.[7] Acidic or basic hydrolysis can also be used but often requires harsher conditions.[9]
-
-
Azide Method:
-
Substitution: The halide is displaced by reacting the 3-(halomethyl)benzenesulfonamide with sodium azide (NaN₃) in a polar aprotic solvent like DMF to form 3-(azidomethyl)benzenesulfonamide.
-
Reduction: The resulting azide is then reduced to the primary amine. This can be achieved through catalytic hydrogenation (H₂/Pd-C) or by using a reducing agent like LiAlH₄. This method is efficient and generally provides clean products.
-
Caption: Gabriel synthesis of this compound.
Comparative Analysis of Synthesis Pathways
| Feature | Pathway 1: Nitrile Reduction | Pathway 2: Halide Substitution (Gabriel) |
| Starting Materials | 3-Aminobenzonitrile | 3-Methyl derivatives (e.g., 3-methylaniline) |
| Key Reactions | Diazotization, Sulfonylation, Nitrile Reduction | Halogenation, Nucleophilic Substitution (Sₙ2), Hydrazinolysis |
| Advantages | High yields, well-established reactions, avoids handling benzylic halides directly in later steps. | Excellent selectivity for primary amine, avoids over-alkylation, mild deprotection conditions with hydrazine.[10] |
| Disadvantages | Use of toxic reagents (NaNO₂, SO₂), potentially energetic diazonium intermediate. | Requires synthesis of benzylic halide which can be a lachrymator, phthalhydrazide byproduct removal.[7] |
| Scalability | Generally good, especially with catalytic hydrogenation. | Good, though handling of phthalimide solids can be cumbersome on a very large scale. |
Experimental Protocols
Protocol: Reduction of 3-Cyanobenzenesulfonamide via Catalytic Hydrogenation
This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
-
Apparatus Setup: A high-pressure hydrogenation vessel (autoclave) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet is required.
-
Charging the Vessel: To the vessel, add 3-cyanobenzenesulfonamide (1.0 eq). Add Raney Nickel (approx. 5-10% by weight) as a slurry in ethanol. Add ethanol (or methanol) as the solvent, followed by concentrated aqueous ammonia (approx. 1.5-2.0 eq).
-
Hydrogenation: Seal the vessel securely. Purge the system several times with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 atm).
-
Reaction: Heat the mixture to the target temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-8 hours.
-
Work-up: After cooling the vessel to room temperature, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with additional ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 4. 13.8. Reductions of Acyl Compounds Using Hydrides – Introduction to Organic Chemistry [saskoer.ca]
- 5. uop.edu.pk [uop.edu.pk]
- 6. organicreactions.org [organicreactions.org]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
An In-depth Technical Guide to 3-(Aminomethyl)benzenesulfonamide: From Discovery to Modern Applications
A Senior Application Scientist's Perspective on a Versatile Pharmacophore
Abstract
3-(Aminomethyl)benzenesulfonamide, a seemingly simple molecule, has emerged as a cornerstone in the edifice of modern medicinal chemistry. This guide provides a comprehensive technical overview of this versatile scaffold, tracing its journey from its foundational synthesis to its current role in the development of sophisticated therapeutic agents. We will delve into its chemical properties, explore detailed synthetic methodologies, and illuminate its mechanism of action in key biological pathways. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and a robust framework for leveraging this critical chemical entity in contemporary research and development.
Introduction: The Unassuming Power of a Benzenesulfonamide Scaffold
At its core, this compound is a deceptively straightforward aromatic sulfonamide. Its structure, featuring a benzene ring substituted with a sulfonamide group and an aminomethyl group at the meta position, provides a unique combination of chemical functionalities. This arrangement confers upon the molecule a specific steric and electronic profile that has proven to be highly amenable to chemical modification and has shown a remarkable propensity for interacting with a variety of biological targets.
While not a therapeutic agent in its own right, this compound serves as a critical starting material and a key intermediate in the synthesis of a multitude of pharmacologically active compounds.[1] Its value lies in its ability to be readily functionalized, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Researchers in fields as diverse as oncology, neurology, and infectious diseases have utilized this scaffold to design potent and selective inhibitors of various enzymes and receptors.[1]
Discovery and Historical Context: A Foundation for Innovation
The precise historical account of the first synthesis of this compound is not prominently documented in readily available literature, suggesting its initial creation was likely as a chemical intermediate rather than a compound of immediate pharmacological interest. The broader class of sulfonamides, however, has a rich history dating back to the discovery of Prontosil in the 1930s, which heralded the dawn of the antibiotic age. This initial breakthrough spurred extensive research into the synthesis and biological activity of a vast array of benzenesulfonamide derivatives.
The development of aminomethyl-substituted benzenesulfonamides can be seen as a logical progression in the exploration of this chemical space. The introduction of the aminomethyl group provides a reactive handle for further chemical elaboration, a feature that would have been highly attractive to medicinal chemists seeking to create libraries of diverse compounds for biological screening. It is plausible that this compound was first synthesized as part of these broader exploratory efforts, with its true potential as a versatile scaffold being realized over time as its utility in the synthesis of targeted therapeutics became more apparent.
Chemical Synthesis and Characterization: A Practical Guide
The synthesis of this compound is a multi-step process that can be approached through several synthetic routes. The choice of a particular route often depends on the availability of starting materials, desired scale, and safety considerations. A common and illustrative synthetic pathway involves the reduction of a nitrile precursor.
Synthetic Pathway: From Nitrile to Amine
A prevalent method for the synthesis of this compound involves the reduction of 3-(cyanomethyl)benzenesulfonamide. This precursor can be synthesized from commercially available starting materials. The final reduction step is crucial and can be achieved using various reducing agents.
}
Figure 1: A representative synthetic workflow for this compound.
Detailed Experimental Protocol: Reduction of 3-(Cyanomethyl)benzenesulfonamide
Disclaimer: This protocol is for informational purposes only and should be performed by qualified chemists in a properly equipped laboratory with appropriate safety precautions.
Materials:
-
3-(Cyanomethyl)benzenesulfonamide
-
Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C) and a hydrogen source
-
Anhydrous tetrahydrofuran (THF) or an appropriate solvent for hydrogenation
-
Dry work-up reagents (e.g., sodium sulfate)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure (using LiAlH₄):
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 3-(cyanomethyl)benzenesulfonamide in anhydrous THF under a nitrogen atmosphere.
-
Addition of Reducing Agent: Cool the suspension in an ice bath. Carefully and portion-wise, add a stoichiometric excess of lithium aluminum hydride (LiAlH₄) to the stirred suspension. Caution: LiAlH₄ reacts violently with water.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).
-
Isolation: Filter the resulting aluminum salts and wash the filter cake with THF. Combine the filtrates and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Characterization Data:
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₂S |
| Molecular Weight | 186.23 g/mol |
| CAS Number | 628298-58-8 |
| Appearance | Off-white to white solid |
| Melting Point | Varies depending on purity |
Mechanism of Action and Pharmacological Significance
The pharmacological importance of this compound lies in the derivatives that can be synthesized from it. The sulfonamide moiety is a well-established zinc-binding group, making it a key pharmacophore for inhibiting zinc-containing enzymes, most notably the carbonic anhydrases (CAs).
Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.
The sulfonamide group of derivatives of this compound can coordinate to the zinc ion in the active site of carbonic anhydrase, effectively blocking its catalytic activity. The aminomethyl group provides a convenient point of attachment for introducing various side chains, which can be tailored to interact with specific residues in and around the active site of different CA isoforms, thereby conferring selectivity.
}
Figure 2: General mechanism of carbonic anhydrase inhibition by a sulfonamide.
Structure-Activity Relationship (SAR) Insights
The "tail approach" is a common strategy in the design of CA inhibitors based on the benzenesulfonamide scaffold. The "tail" refers to the substituent attached to the aminomethyl group. By systematically varying the chemical nature of this tail, researchers can fine-tune the inhibitory potency and selectivity of the resulting compounds. For instance, the introduction of hydrophilic or hydrophobic moieties can lead to interactions with different subpockets of the CA active site, leading to isoform-selective inhibition.
Therapeutic Applications of Derivatives
Derivatives of this compound have shown promise in a range of therapeutic areas:
-
Anticancer Agents: Several CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to tumor acidosis and proliferation. Selective inhibitors derived from this compound are being investigated as novel anticancer agents.
-
Neurological Disorders: The role of carbonic anhydrases in the central nervous system has led to the exploration of their inhibitors for the treatment of epilepsy and other neurological conditions.
-
Infectious Diseases: Benzenesulfonamide derivatives have also been explored for their antimicrobial properties.
Future Perspectives and Conclusion
This compound continues to be a valuable tool in the arsenal of medicinal chemists. Its synthetic accessibility and the ease with which it can be derivatized ensure its continued relevance in the quest for new and improved therapeutics. Future research will likely focus on the development of highly selective inhibitors for specific CA isoforms, as well as the exploration of this scaffold for targeting other enzyme families and receptors. The logical and systematic approach to drug design, exemplified by the use of scaffolds like this compound, remains a powerful paradigm in modern drug discovery. The journey of this unassuming molecule from a likely chemical intermediate to a key building block in the development of life-saving medicines is a testament to the enduring power of organic synthesis and medicinal chemistry.
References
3-(Aminomethyl)benzenesulfonamide literature review and background
An In-Depth Technical Guide to 3-(Aminomethyl)benzenesulfonamide: A Versatile Scaffold in Modern Drug Discovery
Authored by a Senior Application Scientist
Abstract
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Among its many derivatives, this compound emerges as a particularly versatile scaffold, offering multiple points for chemical modification and a favorable profile for interacting with diverse biological targets. This technical guide provides a comprehensive review of this compound, synthesizing literature on its chemical properties, synthesis, and multifaceted pharmacological activities. We will delve into its established role as a carbonic anhydrase inhibitor and explore its application in the development of novel anticancer, antiviral, and cardiovascular agents. Through an examination of structure-activity relationships, detailed experimental protocols, and mechanistic insights, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical entity.
Introduction: The Significance of the Benzenesulfonamide Core
The sulfonamide functional group (-S(=O)₂-N<) is a privileged structure in drug design, renowned for its ability to mimic a carboxylate group, act as a hydrogen bond donor and acceptor, and coordinate with metal ions in enzyme active sites. Its introduction into a benzene ring creates the benzenesulfonamide scaffold, a framework that has given rise to diuretics, antidiabetics, and some of the first effective antimicrobial agents.
This compound (CAS: 628298-58-8) is a specific isomer that strategically places a primary sulfonamide group and a reactive aminomethyl group on a benzene ring in a meta-arrangement.[1] This configuration provides a unique three-dimensional vector for functionalization, allowing for the exploration of chemical space in multiple directions. The primary sulfonamide is crucial for targeting metalloenzymes like carbonic anhydrases, while the aminomethyl group serves as a versatile handle for introducing a wide range of substituents to modulate potency, selectivity, and pharmacokinetic properties. This guide will explore the chemistry and biology that make this compound a valuable starting point for innovative therapeutic development.
Physicochemical Properties and Synthesis
A thorough understanding of a compound's fundamental properties is critical for its application in research and development.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1] |
| Synonym(s) | 3-Sulfamoylbenzylamine | [2] |
| CAS Number | 628298-58-8 (Free Base) | [1] |
| 670280-13-4 (HCl Salt) | [3][4] | |
| Molecular Formula | C₇H₁₀N₂O₂S | [1] |
| Molecular Weight | 186.23 g/mol | [1] |
General Synthetic Strategies
References
- 1. 3-Aminomethyl-benzenesulfonamide | CAS#:628298-58-8 | Chemsrc [chemsrc.com]
- 2. scbt.com [scbt.com]
- 3. This compound HCl | 670280-13-4 | VBB28013 [biosynth.com]
- 4. This compound hydrochloride | 670280-13-4 [chemicalbook.com]
- 5. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4698445A - 4-amino benzenesulfonamides - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
Spectroscopic Profile of 3-(Aminomethyl)benzenesulfonamide: A Technical Guide for Researchers
Introduction
3-(Aminomethyl)benzenesulfonamide is a bifunctional organic molecule featuring a primary aminomethyl group and a benzenesulfonamide moiety. This unique structural arrangement makes it a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of compounds targeting various enzymatic and receptor systems. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of this compound.
This technical guide provides an in-depth analysis of the predicted spectroscopic data for this compound. In the absence of a complete, publicly available experimental dataset, this guide leverages established spectroscopic principles and data from analogous structures to offer a robust, predictive profile of the compound. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to identify, characterize, and utilize this compound in their work. The methodologies and interpretations presented herein are grounded in extensive experience in structural chemistry and are designed to be both instructional and of practical value in a laboratory setting.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Based on the analysis of closely related structures, such as benzenesulfonamide and various meta-substituted benzene derivatives, a detailed prediction of the ¹H and ¹³C NMR spectra of this compound can be constructed.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to reveal distinct signals for the aromatic protons, the benzylic protons of the aminomethyl group, and the amine protons. The chemical shifts are influenced by the electronic effects of the sulfonamide and aminomethyl substituents.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 7.85 | s (singlet) | - | 1H |
| H-4 | 7.65 | d (doublet) | ~7.8 | 1H |
| H-5 | 7.50 | t (triplet) | ~7.8 | 1H |
| H-6 | 7.60 | d (doublet) | ~7.8 | 1H |
| -CH₂- | 4.10 | s (singlet) | - | 2H |
| -NH₂ (sulfonamide) | 7.30 | s (singlet, broad) | - | 2H |
| -NH₂ (amine) | 2.50 | s (singlet, broad) | - | 2H |
Causality of Predicted Shifts:
-
Aromatic Protons (H-2, H-4, H-5, H-6): The sulfonamide group is strongly electron-withdrawing, causing the protons on the aromatic ring to be deshielded and resonate at a downfield region (7.50-7.85 ppm). The proton at the 2-position (H-2), situated between the two substituents, is expected to be the most deshielded. The splitting pattern arises from the coupling between adjacent protons.
-
Benzylic Protons (-CH₂-): These protons are adjacent to the electron-withdrawing benzene ring and the nitrogen atom, leading to a predicted chemical shift around 4.10 ppm.
-
Amine and Sulfonamide Protons (-NH₂): These protons are exchangeable, and their signals are often broad. Their chemical shifts can vary depending on the solvent, concentration, and temperature. The sulfonamide protons are generally more deshielded due to the strong electron-withdrawing effect of the SO₂ group.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 145.0 |
| C-2 | 126.0 |
| C-3 | 140.0 |
| C-4 | 129.5 |
| C-5 | 129.0 |
| C-6 | 127.0 |
| -CH₂- | 45.0 |
Causality of Predicted Shifts:
-
Aromatic Carbons: The carbons directly attached to the electron-withdrawing sulfonamide group (C-1) and the aminomethyl group (C-3) will be the most downfield in the aromatic region. The other aromatic carbons will have chemical shifts typical for a substituted benzene ring.
-
Aliphatic Carbon (-CH₂-): The benzylic carbon is expected to resonate in the aliphatic region, with its chemical shift influenced by the adjacent aromatic ring and nitrogen atom.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption bands of the primary amine and sulfonamide groups.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3300 | Asymmetric and Symmetric N-H Stretch | Primary Amine (-NH₂) |
| 3300 - 3200 | Asymmetric and Symmetric N-H Stretch | Sulfonamide (-SO₂NH₂) |
| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |
| 1350 - 1310 | Asymmetric SO₂ Stretch | Sulfonamide (-SO₂NH₂) |
| 1170 - 1150 | Symmetric SO₂ Stretch | Sulfonamide (-SO₂NH₂) |
| 910 - 665 | N-H Wagging | Primary Amine & Sulfonamide |
Interpretation of Key Peaks:
-
N-H Stretching: The presence of two N-H stretching bands for the primary amine (one asymmetric, one symmetric) in the 3400-3300 cm⁻¹ region is a key diagnostic feature.[1][2][3] The sulfonamide N-H stretches will appear in a similar region.
-
SO₂ Stretching: The strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds are characteristic of the sulfonamide group and are typically found around 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively.[2]
-
N-H Bending: The scissoring vibration of the primary amine group gives rise to a band in the 1650-1580 cm⁻¹ region.[1]
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (Molecular Weight: 186.23 g/mol ), electrospray ionization (ESI) in positive ion mode is a suitable technique.
Table 4: Predicted Key Mass Fragments for this compound
| m/z | Proposed Fragment |
| 187.05 | [M+H]⁺ (Molecular Ion) |
| 170.05 | [M+H - NH₃]⁺ |
| 122.04 | [M+H - SO₂]⁺ |
| 106.07 | [C₇H₈N]⁺ |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
Fragmentation Pathway Analysis: The fragmentation of aromatic sulfonamides in ESI-MS is well-documented. A common and diagnostic fragmentation pathway involves the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da.[4][5][6][7] The primary fragmentation steps for this compound are predicted as follows:
-
Protonation of the molecule to form the molecular ion [M+H]⁺ at m/z 187.05.
-
Loss of ammonia (NH₃) from the aminomethyl group, resulting in a fragment at m/z 170.05.
-
A characteristic loss of SO₂ from the molecular ion to yield a fragment at m/z 122.04.[4][5]
-
Cleavage of the C-S bond can lead to the formation of the benzylamine radical cation at m/z 106.07.
-
Further fragmentation can lead to the stable tropylium ion at m/z 91.05.
IV. Experimental Protocols
To obtain high-quality spectroscopic data for this compound, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak).
IR Spectroscopy Protocol
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Typically, data is collected over the range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or an ion trap mass spectrometer.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
To obtain fragmentation data (MS/MS), select the molecular ion ([M+H]⁺) for collision-induced dissociation (CID) and record the resulting product ion spectrum.
-
V. Visualizations
Visual representations are crucial for understanding the relationships between the molecular structure and the spectroscopic data.
Caption: Predicted NMR assignments for this compound.
Caption: Workflow for IR spectral analysis of functional groups.
Caption: Predicted mass spectrometry fragmentation of the compound.
VI. Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have constructed a detailed profile encompassing NMR, IR, and MS data. The provided protocols offer a standardized approach for the experimental verification of these predictions. This guide is intended to be a valuable resource for researchers, enabling them to confidently identify and characterize this important chemical building block in their scientific endeavors. The self-validating nature of the described protocols ensures that any experimental data obtained can be reliably compared to the predictions laid out in this document, thereby fostering scientific rigor and accelerating research and development.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. hmdb.ca [hmdb.ca]
- 4. scbt.com [scbt.com]
- 5. 3-(aminomethyl)-N-[3-(dimethylamino)propyl]benzenesulfonamide CAS#: [m.chemicalbook.com]
- 6. WO2017031599A1 - Preparation of sulfonamide-containing antimicrobials and substrate treating compositions of sulfonamide-containing antimicrobials - Google Patents [patents.google.com]
- 7. Benzenesulfonamide, 3-amino- | C6H8N2O2S | CID 7377 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Molecular Landscape: A Technical Guide to the Biological Targets of 3-(Aminomethyl)benzenesulfonamide
Introduction
3-(Aminomethyl)benzenesulfonamide is a versatile small molecule scaffold belonging to the sulfonamide class of compounds.[1][2][3][4] Its structure, featuring a primary amine and a sulfonamide group, makes it a valuable building block in medicinal chemistry for the synthesis of various bioactive molecules.[1][5] The sulfonamide moiety, in particular, is a well-established pharmacophore known to interact with a specific class of metalloenzymes, positioning this compound and its derivatives as subjects of significant interest in drug discovery. This guide provides an in-depth technical exploration of the primary and potential biological targets of this compound, the underlying mechanisms of interaction, and the experimental methodologies required for their validation.
Primary Biological Targets: The Carbonic Anhydrase Family
The most extensively documented biological targets of benzenesulfonamide derivatives are the carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[6][7][8] These enzymes play a crucial role in maintaining acid-base balance in various tissues by catalyzing the reversible hydration of carbon dioxide to bicarbonate.[8]
Mechanism of Inhibition
The inhibitory action of sulfonamides against carbonic anhydrases is well-characterized and serves as a classic example of mechanism-based enzyme inhibition. The primary interaction involves the coordination of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the enzyme.[6] This interaction displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity of the enzyme.
Secondary interactions between the sulfonamide inhibitor and amino acid residues within the active site cavity further contribute to the binding affinity and can dictate isoform selectivity.[6][9] These interactions can include hydrogen bonds and van der Waals contacts with residues such as Thr199, Glu106, Thr200, Phe131, Leu198, and Pro202 in human carbonic anhydrase II (hCA II).[6][9][10]
Caption: Generalized mechanism of carbonic anhydrase inhibition by a sulfonamide.
Isoform Selectivity
The human carbonic anhydrase family comprises at least 12 catalytically active isoforms with varying tissue distribution and physiological functions.[8] Achieving isoform-selective inhibition is a critical objective in drug development to minimize off-target effects. For instance, while CA II is ubiquitously expressed, isoforms like CA IX and CA XII are predominantly found in tumors, making them attractive targets for cancer therapy.[7]
The structural differences in the active site cavities among CA isoforms provide a basis for designing selective inhibitors.[7] The "tail approach" in inhibitor design involves modifying the scaffold of the sulfonamide to exploit these differences.[11][12] For this compound, the aminomethyl group serves as a key point for chemical modification to introduce moieties that can interact with specific subpockets in the active site of a target isoform, thereby enhancing selectivity.[13]
| Isoform | Cellular Location | Primary Physiological/Pathological Role | Therapeutic Area |
| hCA I | Cytosolic (high in red blood cells) | General physiological pH regulation | Often considered an off-target[11] |
| hCA II | Cytosolic (widespread) | Aqueous humor secretion, bone resorption | Glaucoma[6] |
| hCA IX | Transmembrane (tumor-associated) | pH regulation in hypoxic tumors | Oncology[7][12] |
| hCA XII | Transmembrane (tumor-associated) | pH regulation in hypoxic tumors | Oncology[7][12] |
Other Potential Biological Targets
While carbonic anhydrases are the most prominent targets, the benzenesulfonamide scaffold has been explored for its activity against other proteins.
-
Influenza Hemagglutinin: Derivatives of benzenesulfonamide have been identified as inhibitors of influenza hemagglutinin (HA), a viral envelope protein essential for the fusion of the virus with the host cell membrane. These compounds are thought to bind to HA and stabilize its prefusion conformation, thereby preventing the conformational changes required for membrane fusion.[14]
-
HIV-1 Capsid Protein: Certain benzenesulfonamide-containing derivatives have shown inhibitory activity against the HIV-1 capsid (CA) protein.[15] The HIV-1 capsid is a conical structure composed of CA protein monomers that encloses the viral genome and is crucial for multiple stages of the viral life cycle. These inhibitors have been shown to have a dual-stage inhibition profile.[15]
Experimental Protocols for Target Validation
Validating the interaction between this compound or its derivatives and a potential biological target is a critical step in drug discovery. A combination of biophysical and biochemical assays provides the most robust evidence.[16]
Workflow for Target Validation
Caption: A typical experimental workflow for target validation.
Detailed Methodologies
1. Enzymatic Assays (for enzyme targets like Carbonic Anhydrase)
-
Principle: To measure the catalytic activity of the enzyme in the presence and absence of the inhibitor to determine parameters like IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant).
-
Protocol (Example for Carbonic Anhydrase):
-
Prepare a stock solution of the purified carbonic anhydrase isoform in an appropriate buffer (e.g., Tris-SO₄, pH 7.4).
-
Prepare serial dilutions of this compound or its derivative in the same buffer.
-
In a 96-well plate, add the enzyme solution to wells containing varying concentrations of the inhibitor.
-
Initiate the reaction by adding a suitable substrate, such as 4-nitrophenyl acetate (4-NPA), which is hydrolyzed by CA to produce the chromophore 4-nitrophenolate.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader.[17]
-
Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC₅₀ value.
-
2. Biophysical Binding Assays
These techniques directly measure the interaction between the compound and the target protein.[18][19][]
-
Isothermal Titration Calorimetry (ITC):
-
Principle: ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ or Kₔ), stoichiometry (n), and enthalpy (ΔH).[16][][21]
-
Protocol:
-
Prepare solutions of the purified target protein and the compound in the same buffer.
-
Load the protein solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.
-
Perform a series of injections of the compound into the protein solution while monitoring the heat changes.
-
Analyze the resulting data to determine the thermodynamic parameters of the interaction.
-
-
-
Surface Plasmon Resonance (SPR):
-
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (the compound) to an immobilized ligand (the target protein).[16][] It provides real-time kinetic data, including association (kₐ) and dissociation (kₔ) rate constants.
-
Protocol:
-
Immobilize the purified target protein onto the surface of an SPR sensor chip.
-
Flow solutions of the compound at various concentrations over the sensor surface.
-
Monitor the binding and dissociation events in real-time by detecting changes in the SPR signal.
-
Fit the data to a suitable binding model to determine the kinetic parameters.
-
-
3. Structural Biology
-
X-ray Crystallography:
-
Principle: This technique provides high-resolution three-dimensional structural information of the protein-ligand complex, revealing the precise binding mode of the inhibitor in the active site.[6][9][10]
-
Protocol:
-
Co-crystallize the purified target protein with the inhibitor or soak the inhibitor into pre-formed protein crystals.
-
Expose the crystals to a high-intensity X-ray beam.
-
Collect the diffraction data and process it to determine the electron density map.
-
Build and refine the atomic model of the protein-inhibitor complex.
-
-
Conclusion
This compound and its derivatives primarily target the carbonic anhydrase family of enzymes through a well-defined mechanism of action involving coordination to the active site zinc ion. The potential for developing isoform-selective inhibitors by modifying the aminomethyl "tail" makes this scaffold highly attractive for therapeutic applications, particularly in oncology and for the treatment of glaucoma. Furthermore, emerging research suggests that the benzenesulfonamide core may have utility in targeting other proteins, such as viral components, warranting further investigation. A multi-faceted experimental approach, combining enzymatic, biophysical, and structural methods, is essential for the comprehensive validation and characterization of these biological targets.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound HCl | 670280-13-4 | VBB28013 [biosynth.com]
- 4. 3-(aminomethyl)benzene-1-sulfonamide | 628298-58-8 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GLP-certified Enzyme activtity assays - Kymos [kymos.com]
- 18. worldscientific.com [worldscientific.com]
- 19. researchgate.net [researchgate.net]
- 21. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
Methodological & Application
Protocol for using 3-(Aminomethyl)benzenesulfonamide in cell culture
An In-Depth Guide to the Cellular Application of 3-(Aminomethyl)benzenesulfonamide
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its versatile binding properties and favorable pharmacological profiles. This compound is a member of this important class of compounds, presenting a valuable tool for investigating various cellular pathways. This document provides a comprehensive guide for the utilization of this compound in cell culture, detailing its postulated mechanism of action, protocols for reagent preparation, and methodologies for assessing its cytotoxic effects and potential as a caspase inhibitor. The protocols are designed to be robust and adaptable, enabling researchers to explore the compound's therapeutic potential across diverse cell lines and experimental contexts.
Scientific Introduction and Postulated Mechanism of Action
Benzenesulfonamides are characterized by a sulfonamide group (-S(=O)₂-NR₂) attached to a benzene ring. This structural motif is prevalent in drugs targeting enzymes such as carbonic anhydrases and proteases.[1][2] Derivatives of this class have shown promise as anti-proliferative agents against cancer cells, anti-influenza agents, and modulators of critical cellular signaling pathways.[3][4]
While the specific protein targets of this compound are still under investigation, its structural similarity to other well-characterized sulfonamides allows for informed hypotheses regarding its mechanism of action. Many sulfonamide-based molecules are known to act as enzyme inhibitors.[2][5] A particularly relevant target for cancer and neurodegenerative disease research is the caspase family of proteases, which are central executioners of the apoptotic cell death program.[6] Potent, reversible inhibitors of caspase-3 and caspase-7 have been developed from isatin sulfonamides, which share the core sulfonamide feature.[7] These inhibitors function by interacting with unique hydrophobic residues within the S2 subsite of the enzyme's active site.[7]
Therefore, a primary postulated mechanism for this compound is the inhibition of effector caspases, particularly caspase-3, thereby blocking the final stages of apoptosis.
References
- 1. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. immunopathol.com [immunopathol.com]
- 4. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scbt.com [scbt.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Application of 3-(Aminomethyl)benzenesulfonamide and its Analogs in Enzyme Inhibition Assays: A Guide for Carbonic Anhydrase Research
Authored by: A Senior Application Scientist
Introduction: The Enduring Significance of Benzenesulfonamides in Enzyme Inhibition
The benzenesulfonamide scaffold represents a cornerstone in the design of enzyme inhibitors, demonstrating remarkable versatility and efficacy against a range of therapeutic targets. While derivatives of this structure have been explored for activity against enzymes like lysine-specific demethylase 1 (LSD1) and anti-influenza hemagglutinin, their most prominent and well-established role is in the inhibition of carbonic anhydrases (CAs).[1][2] Carbonic anhydrases are a ubiquitous family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a fundamental process in respiration, pH homeostasis, and various other physiological and pathological pathways.
The clinical significance of CA inhibitors is vast, with applications in treating glaucoma, epilepsy, and more recently, as anticancer agents by targeting tumor-associated isoforms like CA IX and XII.[3][4] 3-(Aminomethyl)benzenesulfonamide, as a primary sulfonamide, embodies the core pharmacophore necessary for potent CA inhibition. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of enzyme inhibition assays using this compound and its analogs, with a specific focus on the well-characterized carbonic anhydrase family.
Mechanism of Action: A Tale of Zinc Binding
The inhibitory power of benzenesulfonamides against carbonic anhydrases stems from their ability to coordinate with the zinc ion (Zn²⁺) located deep within the enzyme's active site.[5] The sulfonamide group (-SO₂NH₂) is crucial for this interaction. In its deprotonated, anionic form (-SO₂NH⁻), it acts as a mimic of the transition state of the CO₂ hydration reaction. This allows it to bind to the positively charged zinc ion with high affinity, effectively displacing a zinc-bound water molecule or hydroxide ion that is essential for catalysis. This binding event blocks the substrate's access to the active site, thereby inhibiting the enzyme's function. The specificity of different benzenesulfonamide derivatives for various CA isoforms is often dictated by interactions between the inhibitor's "tail" (the part of the molecule extending away from the sulfonamide group) and the amino acid residues lining the active site cavity.[3][6]
Figure 1: A diagram illustrating the binding of a deprotonated benzenesulfonamide inhibitor to the catalytic zinc ion in the active site of carbonic anhydrase, displacing the essential water molecule.
Application Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay
A robust and widely used method for determining the inhibitory activity of compounds like this compound against CAs is the esterase activity assay. This assay leverages the ability of CAs to hydrolyze certain esters, such as p-nitrophenyl acetate (p-NPA), which is colorless, into p-nitrophenol, a yellow-colored product. The rate of formation of p-nitrophenol can be monitored spectrophotometrically by measuring the increase in absorbance at 400 nm.[5]
Materials and Reagents
-
Enzyme: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, or XII).
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Inhibitor: this compound or other benzenesulfonamide analogs.
-
Buffer: Tris-HCl buffer (e.g., 20 mM, pH 7.4).
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor.
-
Equipment:
-
UV/Vis spectrophotometer or a 96-well plate reader.
-
96-well microplates (clear, flat-bottom).
-
Pipettes and tips.
-
Step-by-Step Experimental Protocol
-
Preparation of Reagents:
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Create a series of dilutions from this stock solution in the assay buffer to achieve the desired final concentrations for the dose-response curve.
-
Enzyme Working Solution: Prepare a working solution of the carbonic anhydrase isoform in the assay buffer to a final concentration that yields a linear reaction rate (e.g., 1-5 µM).
-
Substrate Solution: Prepare a stock solution of p-NPA in a solvent like acetonitrile and dilute it in the assay buffer to the desired final concentration (e.g., 0.5-1 mM) just before use.
-
-
Assay Procedure (96-well plate format):
-
Add 160 µL of the assay buffer to each well.
-
Add 10 µL of the various inhibitor dilutions to the respective wells. For the control (uninhibited reaction), add 10 µL of buffer containing the same percentage of DMSO.
-
Add 10 µL of the enzyme working solution to all wells except for the blank. For the blank wells, add 10 µL of the assay buffer.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance at 400 nm every 30 seconds for 5-10 minutes using a plate reader.
-
Figure 2: A flowchart of the experimental workflow for the colorimetric carbonic anhydrase inhibition assay.
Data Analysis and Interpretation
-
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance vs. time plot.
-
Calculate Percentage Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
Determine the IC₅₀ Value: Plot the percentage of inhibition as a function of the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Representative Inhibition Data for Benzenesulfonamide Derivatives
The inhibitory potency of benzenesulfonamides can vary significantly depending on the specific derivative and the carbonic anhydrase isoform being tested. The table below presents a compilation of inhibition constants (Kᵢ) for various benzenesulfonamide derivatives against key human CA isoforms, illustrating the potential for isoform selectivity.
| Compound/Derivative | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [7] |
| Ureido-substituted benzenesulfonamide (SLC-0111 analog) | - | - | 2.59 | 7.64 | [7] |
| Isatin-linked benzenesulfonamide (9a) | >10000 | 134.4 | 60.5 | 108.6 | [8] |
| Isatin-linked benzenesulfonamide (9k) | >10000 | 121.5 | 75.4 | 112.7 | [8] |
| Bis-ureido-substituted benzenesulfonamide (Compound 11) | 224 | 4.4 | 6.73 | 7.39 | [9] |
| Bis-ureido-substituted benzenesulfonamide (Compound 19) | 1201 | 101 | 8.92 | 5.02 | [9] |
Note: Kᵢ values are a measure of the inhibitor's binding affinity; a lower Kᵢ indicates a more potent inhibitor.
Conclusion
This compound and its analogs are powerful tools for studying the function and inhibition of carbonic anhydrases. The colorimetric assay described in this note provides a reliable, high-throughput method for quantifying the inhibitory potency of these compounds. By understanding the mechanism of action and following a robust experimental protocol, researchers can effectively screen and characterize novel benzenesulfonamide-based inhibitors, paving the way for the development of new therapeutics targeting the carbonic anhydrase family.
References
- 1. Design, synthesis and biological activity of 3-oxoamino-benzenesulfonamides as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of benzenesulfonamide derivatives as potent anti-influenza hemagglutinin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of 3-(Aminomethyl)benzenesulfonamide Analogs: A Guide to Modern Assay Strategies
Introduction: The Significance of Sulfonamides and High-Throughput Screening
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1][2] The compound 3-(aminomethyl)benzenesulfonamide serves as a versatile scaffold for the synthesis of diverse chemical libraries, offering promising avenues for the discovery of novel therapeutics.[3] High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large libraries of such compounds to identify potential drug candidates.[4] This document provides a detailed guide to the principles, methodologies, and protocols for the high-throughput screening of this compound analogs, with a particular focus on the well-established target, carbonic anhydrase.
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.[5][6] Many sulfonamide-containing drugs are known to be potent inhibitors of CAs, making this enzyme family an excellent target for screening novel sulfonamide libraries.[7][8]
This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols for identifying and characterizing novel inhibitors.
Strategic Assay Selection for Sulfonamide Analog Screening
The choice of an appropriate HTS assay is critical for the success of any screening campaign. The ideal assay should be robust, reproducible, scalable, and cost-effective. For screening this compound analogs against targets like carbonic anhydrase, several methodologies are particularly well-suited.
Biochemical Assays vs. Cell-Based Assays
-
Biochemical Assays: These in vitro assays directly measure the interaction of a compound with a purified target protein (e.g., an enzyme). They are generally simpler to develop and execute, offering a clear, mechanistic readout of target engagement. Fluorescence-based and label-free methods are common formats.[9][10]
-
Cell-Based Assays: These assays measure the effect of a compound on a cellular process or pathway in a more physiologically relevant context.[11][12] They can provide valuable information on cell permeability, cytotoxicity, and mechanism of action within a living system.[13][14]
A comprehensive screening strategy often employs both biochemical and cell-based assays. Initial large-scale screening is typically performed using a biochemical assay to identify direct inhibitors, followed by secondary screening in cell-based models to confirm activity and assess cellular effects.
Key High-Throughput Screening Technologies
Several powerful HTS technologies are amenable to screening for inhibitors of targets like carbonic anhydrase.
Fluorescence-Based Assays
Fluorescence-based assays are a mainstay of HTS due to their high sensitivity, broad applicability, and compatibility with automation.[15][16][17]
-
Fluorescence Resonance Energy Transfer (FRET): FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. This technology can be adapted to measure enzyme activity by designing a substrate that is cleaved by the enzyme, separating the FRET pair and causing a change in the fluorescence signal.[18][19] For screening inhibitors, a decrease in the rate of signal change indicates enzymatic inhibition.[20]
-
Enzymatic Assays with Fluorogenic Substrates: These assays utilize substrates that are non-fluorescent until they are acted upon by an enzyme, which releases a fluorescent product. The rate of fluorescence increase is proportional to enzyme activity. This is a direct and often cost-effective method for HTS.[23]
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based, non-radioactive, homogeneous assay technology used to study biomolecular interactions.[24][25] It relies on the interaction of two different beads, a donor and an acceptor, which are brought into close proximity by a biological interaction.[26] Upon excitation, the donor bead releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.[27]
-
Causality: AlphaScreen is particularly useful for detecting protein-protein interactions but can also be adapted for enzyme assays in a competition format.[28] Its high sensitivity and resistance to interference from colored compounds make it a robust HTS platform.
Label-Free Technologies
Label-free technologies detect the interaction between a compound and its target without the need for fluorescent or radioactive labels.[29][30] This avoids potential artifacts introduced by labeling and allows for the study of interactions in a more native state.[31][32]
-
Surface Plasmon Resonance (SPR): SPR measures changes in the refractive index at the surface of a sensor chip when a ligand (e.g., a small molecule) binds to an immobilized target protein. It provides real-time kinetic data on binding affinity and dissociation rates. While traditionally lower throughput, advances have made it more suitable for screening.
-
Mass Spectrometry (MS): High-throughput MS can directly measure the formation of product from a substrate in an enzymatic reaction, offering a highly sensitive and label-free readout.[33]
Experimental Workflows and Protocols
A successful HTS campaign follows a logical progression from primary screening to hit confirmation and characterization.
Caption: Generalized workflow for a high-throughput screening campaign.
Protocol 1: FRET-Based Protease Assay for Inhibitor Screening
This protocol describes a generic FRET-based assay for a protease, which can be adapted for other enzymes that cleave a peptide substrate.
Principle: A peptide substrate is labeled with a FRET donor and quencher pair. In its intact state, the quencher suppresses the donor's fluorescence. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence. Inhibitors will prevent this cleavage, leading to a lower fluorescence signal.
Materials:
-
Purified recombinant human Carbonic Anhydrase II (CAII)
-
FRET peptide substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound analog library dissolved in DMSO
-
384-well, low-volume, black microplates
-
Plate reader with fluorescence intensity detection capabilities
Procedure:
-
Compound Plating:
-
Dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well plate.
-
For controls, dispense 50 nL of DMSO into designated wells (negative control, 0% inhibition) and a known inhibitor (positive control, 100% inhibition).
-
-
Enzyme Preparation and Dispensing:
-
Prepare a solution of CAII in assay buffer at a 2X final concentration.
-
Dispense 5 µL of the enzyme solution into each well containing the compounds and DMSO.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate Preparation and Reaction Initiation:
-
Prepare a solution of the FRET substrate in assay buffer at a 2X final concentration.
-
Initiate the enzymatic reaction by dispensing 5 µL of the substrate solution into each well.
-
-
Signal Detection:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over 30 minutes at the appropriate excitation and emission wavelengths for the FRET pair.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear phase of the kinetic read).
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (V_compound - V_positive) / (V_negative - V_positive)) where V is the reaction velocity.
-
-
Identify initial hits based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Self-Validation: The robustness of this assay is validated by calculating the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
Protocol 2: AlphaScreen Competition Assay for Inhibitor Screening
This protocol outlines a competitive binding assay using AlphaScreen technology.
Principle: A biotinylated ligand binds to streptavidin-coated donor beads, and a target protein with a specific tag (e.g., 6xHis) binds to nickel chelate acceptor beads. When the ligand and protein interact, the beads are brought into proximity, generating an AlphaScreen signal. Test compounds that inhibit this interaction will disrupt the bead proximity, causing a decrease in the signal.
Caption: Principle of the AlphaScreen competition assay for inhibitor screening.
Materials:
-
Streptavidin-coated Donor Beads
-
Nickel Chelate Acceptor Beads
-
Biotinylated ligand for the target protein
-
His-tagged target protein
-
AlphaScreen assay buffer
-
This compound analog library
-
384-well white microplates (e.g., ProxiPlate)
-
Plate reader equipped for AlphaScreen detection
Procedure:
-
Reagent Preparation:
-
Prepare all reagents in AlphaScreen assay buffer.
-
Dilute the biotinylated ligand, His-tagged protein, and test compounds to their desired working concentrations.
-
-
Assay Protocol (Addition sequence can be optimized):
-
Dispense 2.5 µL of the test compound or control into the wells of a 384-well plate.
-
Add 2.5 µL of the His-tagged target protein and incubate for 15-30 minutes at room temperature.
-
Add 2.5 µL of the biotinylated ligand and incubate for another 15-30 minutes.
-
In subdued light, prepare a 1:1 mixture of Donor and Acceptor beads. Add 2.5 µL of the bead mixture to all wells.
-
-
Incubation and Detection:
-
Seal the plate and incubate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition based on the signal reduction relative to the high (no inhibitor) and low (no protein or no ligand) controls.
-
Identify hits that cause a significant decrease in the AlphaScreen signal.
-
Data Presentation and Interpretation
Quantitative data from HTS should be clearly summarized for easy comparison and interpretation.
Table 1: Representative HTS Assay Parameters and Performance Metrics
| Parameter | FRET-Based Assay | AlphaScreen Assay |
| Assay Format | 384-well | 384-well |
| Final Volume | 10 µL | 10 µL |
| Readout | Kinetic Fluorescence | Luminescence Endpoint |
| Z'-Factor | 0.75 ± 0.08 | 0.82 ± 0.05 |
| Signal-to-Background | >10 | >50 |
| Compound Concentration | 10 µM | 10 µM |
| Hit Threshold | >50% Inhibition | >50% Inhibition |
Conclusion and Future Directions
The high-throughput screening methods detailed in this guide provide a robust framework for the discovery of novel inhibitors from libraries of this compound analogs. The choice of assay technology will depend on the specific target and the resources available. A combination of biochemical and cell-based assays is recommended for a comprehensive screening cascade. Future innovations in label-free technologies and high-content imaging will further enhance our ability to identify and characterize the next generation of sulfonamide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 11. nuvisan.com [nuvisan.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fluorescence-Based Assays for High-Throughput Enzyme Screening: Design and Optimization — https://hongkongmedicaljournal.com/ [hongkongmedicaljournal.com]
- 18. biorxiv.org [biorxiv.org]
- 19. mdpi.com [mdpi.com]
- 20. A time-resolved fluorescence resonance energy transfer assay for high-throughput screening of 14-3-3 protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] Red-Shifted FRET Biosensors for High-Throughput Fluorescence Lifetime Screening | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. revvity.com [revvity.com]
- 25. researchgate.net [researchgate.net]
- 26. bmglabtech.com [bmglabtech.com]
- 27. emeraldcloudlab.com [emeraldcloudlab.com]
- 28. resources.revvity.com [resources.revvity.com]
- 29. Back to basics: label-free technologies for small molecule screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. High-Throughput Screening Using Label-Free Technologies | Semantic Scholar [semanticscholar.org]
- 31. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 32. Using label-free screening technology to improve efficiency in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 3-(Aminomethyl)benzenesulfonamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Aminomethyl)benzenesulfonamide and its derivatives are a class of compounds with significant interest in medicinal chemistry and drug discovery. The presence of a primary amine and a sulfonamide group on a benzene ring provides a versatile scaffold for the synthesis of a wide range of molecules with diverse biological activities. The sulfonamide moiety is a well-established pharmacophore found in numerous antibacterial, diuretic, and hypoglycemic drugs. The aminomethyl group offers a convenient handle for further structural modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
This guide provides a comprehensive overview of the techniques for synthesizing this compound and its derivatives. It is designed to be a practical resource for researchers in both academic and industrial settings, offering detailed, step-by-step protocols, explanations of the underlying chemical principles, and methods for the derivatization of the target molecule.
Synthetic Strategy Overview: From Precursor to Core Scaffold
The most common and efficient synthetic route to this compound involves a two-step process starting from a readily available precursor. This strategy is outlined below and will be detailed in the subsequent protocols.
Figure 1: General synthetic workflow for this compound and its derivatives.
Part 1: Synthesis of the Core Scaffold - this compound
This section details the synthesis of the central molecule, this compound, from a suitable precursor. The chosen route starts with the commercially available 3-cyanobenzenesulfonyl chloride.
Protocol 1: Synthesis of 3-Cyanobenzenesulfonamide
Principle: This protocol describes the ammonolysis of 3-cyanobenzenesulfonyl chloride to form the corresponding sulfonamide. The sulfonyl chloride is highly reactive towards nucleophiles, and ammonia readily displaces the chloride to form the stable sulfonamide.
Materials:
-
3-Cyanobenzenesulfonyl chloride
-
Ammonium hydroxide (28-30% solution)
-
Dichloromethane (DCM)
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-cyanobenzenesulfonyl chloride (1.0 eq) in dichloromethane (10 mL per gram of sulfonyl chloride).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add an excess of concentrated ammonium hydroxide solution (5.0 eq) dropwise to the stirred solution. Caution: The reaction is exothermic. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield 3-cyanobenzenesulfonamide as a white solid.
Expected Yield: ~90-95%
Characterization (for 3-cyanobenzenesulfonamide):
-
Appearance: White solid
-
Melting Point: 149-152 °C
-
¹H NMR (DMSO-d₆): δ 8.25 (s, 1H), 8.10 (d, J = 7.8 Hz, 1H), 7.95 (d, J = 7.8 Hz, 1H), 7.70 (t, J = 7.8 Hz, 1H), 7.55 (s, 2H, NH₂).
-
¹³C NMR (DMSO-d₆): δ 144.5, 137.0, 132.5, 131.0, 129.0, 126.5, 118.0.
Protocol 2: Reduction of 3-Cyanobenzenesulfonamide to this compound
Principle: This protocol details the catalytic hydrogenation of the nitrile group in 3-cyanobenzenesulfonamide to a primary amine. Raney Nickel is an effective catalyst for this transformation, which proceeds under a hydrogen atmosphere. The choice of catalyst and reaction conditions is crucial to selectively obtain the primary amine and avoid the formation of secondary and tertiary amine byproducts.
Materials:
-
3-Cyanobenzenesulfonamide
-
Raney Nickel (50% slurry in water)
-
Methanol or Ethanol
-
Ammonia solution (e.g., 7N in methanol)
-
Hydrogen gas
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
-
Celite® or other filter aid
Procedure:
-
To a high-pressure reaction vessel, add 3-cyanobenzenesulfonamide (1.0 eq).
-
Add methanol or ethanol as the solvent (20 mL per gram of nitrile).
-
Carefully add Raney Nickel catalyst (10-20% by weight of the nitrile). Caution: Raney Nickel is pyrophoric when dry. Handle as a slurry in water and ensure it remains wet with solvent at all times.
-
To suppress the formation of secondary and tertiary amine byproducts, add a solution of ammonia in methanol (e.g., 2-3 equivalents).
-
Seal the reaction vessel and purge several times with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Heat the reaction mixture to 40-60 °C with vigorous stirring.
-
Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The filter cake containing Raney Nickel may be pyrophoric. Do not allow it to dry. Quench the filter cake carefully with water.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by recrystallization from a suitable solvent or by conversion to its hydrochloride salt by treatment with HCl in an appropriate solvent.
Expected Yield: ~80-90%
Characterization (for this compound):
-
Appearance: White to off-white solid.
-
¹H NMR (DMSO-d₆): δ 7.75 (s, 1H), 7.60 (d, J = 7.6 Hz, 1H), 7.50 (d, J = 7.6 Hz, 1H), 7.40 (t, J = 7.6 Hz, 1H), 7.25 (s, 2H, SO₂NH₂), 3.80 (s, 2H, CH₂), 3.30 (br s, 2H, NH₂).
-
¹³C NMR (DMSO-d₆): δ 145.0, 143.5, 129.0, 128.5, 125.0, 124.5, 45.5.
Table 1: Comparison of Nitrile Reduction Methods
| Method | Reagent/Catalyst | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | Raney Ni, H₂ | 50-100 psi H₂, 40-60 °C, MeOH/NH₃ | High yield, clean reaction, cost-effective for large scale. | Requires specialized high-pressure equipment, catalyst can be pyrophoric. |
| Chemical Reduction | LiAlH₄ | THF, 0 °C to rt | Rapid and effective for small-scale synthesis. | Highly reactive, moisture-sensitive, requires careful quenching, can reduce other functional groups. |
| Chemical Reduction | BH₃·THF | THF, reflux | Milder than LiAlH₄, good for substrates with other reducible groups. | Can be slower, requires careful handling of borane reagents. |
Part 2: Derivatization of this compound
The primary amine of this compound serves as a key functional group for the synthesis of a diverse library of derivatives. This section provides protocols for two common derivatization reactions: N-acylation and N-sulfonylation.
Protocol 3: Synthesis of N-Acyl Derivatives (e.g., N-(3-Sulfamoylbenzyl)acetamide)
Principle: This protocol describes the acylation of the primary amine of this compound with an acylating agent, such as an acid chloride or anhydride, in the presence of a base to neutralize the acid byproduct.
Figure 2: Workflow for the N-acylation of this compound.
Materials:
-
This compound
-
Acetyl chloride (or acetic anhydride)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of DCM (15 mL per gram) and pyridine (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain N-(3-sulfamoylbenzyl)acetamide as a white solid.
Expected Yield: ~85-95%
Characterization (for N-(3-Sulfamoylbenzyl)acetamide):
-
¹H NMR (DMSO-d₆): δ 8.35 (t, J = 6.0 Hz, 1H, NH), 7.80 (s, 1H), 7.65 (d, J = 7.8 Hz, 1H), 7.55 (d, J = 7.8 Hz, 1H), 7.45 (t, J = 7.8 Hz, 1H), 7.30 (s, 2H, SO₂NH₂), 4.30 (d, J = 6.0 Hz, 2H, CH₂), 1.90 (s, 3H, CH₃).
-
¹³C NMR (DMSO-d₆): δ 169.0, 144.5, 141.0, 129.5, 128.0, 125.5, 124.0, 42.5, 22.5.
Protocol 4: Synthesis of N-Sulfonyl Derivatives (e.g., N-(3-Sulfamoylbenzyl)benzenesulfonamide)
Principle: This protocol outlines the reaction of this compound with a sulfonyl chloride in the presence of a base to form a disulfonamide derivative. This reaction is analogous to the N-acylation.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of DCM (20 mL per gram) and pyridine (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in DCM (5 mL) to the stirred mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to afford N-(3-sulfamoylbenzyl)benzenesulfonamide as a white solid.
Expected Yield: ~80-90%
Characterization (for N-(3-Sulfamoylbenzyl)benzenesulfonamide):
-
¹H NMR (CDCl₃): δ 7.85 (d, J=7.5 Hz, 2H), 7.75 (s, 1H), 7.60-7.45 (m, 4H), 7.35 (d, J = 7.5 Hz, 1H), 7.25 (t, J = 7.5 Hz, 1H), 5.10 (t, J = 6.0 Hz, 1H, NH), 4.85 (s, 2H, SO₂NH₂), 4.20 (d, J = 6.0 Hz, 2H, CH₂).
-
¹³C NMR (CDCl₃): δ 144.0, 140.0, 139.5, 133.0, 129.0, 128.5, 127.0, 126.5, 125.0, 124.5, 46.5.
Table 2: Summary of Derivatization Reactions
| Derivative Type | Reagent | Base | Key Reaction Parameters |
| N-Acyl | Acid Chloride/Anhydride | Pyridine/TEA | 0 °C to room temperature, 2-4 hours |
| N-Sulfonyl | Sulfonyl Chloride | Pyridine/TEA | 0 °C to room temperature, 4-6 hours |
| N-Alkyl | Alkyl Halide | K₂CO₃/NaH | Room temperature to elevated temperatures, may require protection of the sulfonamide NH |
| Urea | Isocyanate | - (or mild base) | Room temperature, typically rapid |
References
Application Notes and Protocols: 3-(Aminomethyl)benzenesulfonamide as a Versatile Molecular Probe Scaffold
Introduction: Unlocking the Potential of a Simple Scaffold
In the dynamic landscape of molecular biology and drug discovery, the demand for precise and adaptable molecular probes is incessant. These tools are indispensable for visualizing, quantifying, and understanding complex biological processes at the molecular level. 3-(Aminomethyl)benzenesulfonamide, a seemingly simple organic molecule, emerges as a highly versatile scaffold for the development of sophisticated molecular probes. Its intrinsic properties—a primary amine for versatile conjugation and a benzenesulfonamide moiety with inherent biological activity—provide a robust foundation for creating probes for diverse applications, from cellular imaging to in vivo studies.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals. It moves beyond a mere listing of procedures to offer a deep dive into the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore three primary applications of this compound as a molecular probe: as a fluorogenic derivatization agent for detecting protein nitration, as a scaffold for targeting carbonic anhydrases, and as a platform for developing novel imaging agents.
Part 1: Fluorogenic Derivatization for the Detection of Protein Nitration
Protein tyrosine nitration is a critical biomarker for oxidative stress, implicated in aging and a range of pathologies.[1][2] The detection and quantification of 3-nitrotyrosine (3-NT) in proteins has traditionally been challenging. A novel fluorogenic tagging method, analogous to one developed for 4-(aminomethyl)benzene sulfonic acid (ABS), can be adapted for this compound to provide a sensitive and high-resolution alternative to immunohistochemistry for imaging nitrated proteins.[1][2]
Scientific Principle: From Non-Fluorescent to Highly Fluorescent
The underlying principle of this application is a two-step chemical transformation. First, the nitro group of 3-NT residues in proteins is selectively reduced to an amino group (3-aminotyrosine or 3-AT). Subsequently, in the presence of an oxidizing agent, this compound reacts with the newly formed 3-AT to yield a highly fluorescent benzoxazole product. This reaction converts the non-fluorescent probe into a stable and brightly fluorescent adduct at the site of protein nitration, enabling visualization by fluorescence microscopy.
Workflow for Fluorogenic Tagging of 3-Nitrotyrosine
Caption: Workflow for detecting protein nitration using this compound.
Detailed Protocol: Fluorogenic Imaging of Protein Nitration in Tissue Sections
This protocol is adapted from a method developed for a similar compound and is intended for fixed tissue sections.[1][2]
Materials:
-
This compound hydrochloride (CAS 670280-13-4)[3]
-
Sodium dithionite
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Boric acid buffer (0.1 M, pH 9.0)
-
Phosphate-buffered saline (PBS)
-
Formalin-fixed, paraffin-embedded tissue sections
-
Deparaffinization and rehydration solutions (e.g., xylene, ethanol series)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., excitation/emission suitable for benzoxazole, ~390/444 nm)[4]
Procedure:
-
Tissue Preparation:
-
Deparaffinize and rehydrate the tissue sections using standard histological procedures.
-
Wash the slides thoroughly with distilled water and then with PBS.
-
-
Reduction of 3-Nitrotyrosine:
-
Prepare a fresh solution of 100 mM sodium dithionite in 0.1 M boric acid buffer (pH 9.0).
-
Incubate the tissue sections with the sodium dithionite solution for 30 minutes at room temperature in a humidified chamber.
-
Wash the slides three times with PBS for 5 minutes each.
-
-
Fluorogenic Derivatization:
-
Prepare the derivatization solution by dissolving this compound (10 mM) and potassium ferricyanide (10 mM) in 0.1 M boric acid buffer (pH 9.0).
-
Incubate the tissue sections with the derivatization solution for 2 hours at 37°C in a humidified chamber, protected from light.
-
Wash the slides three times with PBS for 5 minutes each.
-
-
Mounting and Imaging:
-
Mount the coverslips using an antifade mounting medium.
-
Image the sections using a fluorescence microscope. The resulting fluorescent signal will indicate the locations of nitrated proteins.
-
Self-Validation and Controls:
-
Negative Control 1 (No Reduction): Omit the sodium dithionite reduction step. This will demonstrate that the derivatization is specific to the reduced 3-aminotyrosine.
-
Negative Control 2 (No Derivatization Agent): Omit the this compound from the derivatization solution. This will control for any background fluorescence.
-
Positive Control: Use tissue known to have high levels of protein nitration (e.g., from an animal model of inflammation or neurodegeneration).
Part 2: A Scaffold for Targeting Carbonic Anhydrases
Benzenesulfonamides are a well-established class of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes involved in crucial physiological processes.[5][6][7] Several CA isoforms are overexpressed in various diseases, including cancer, making them attractive therapeutic and diagnostic targets.[6][8][9] The this compound structure provides a perfect starting point for designing targeted molecular probes for CAs.
Scientific Principle: Leveraging Inherent Affinity for Probe Design
The sulfonamide group of this compound binds to the zinc ion in the active site of carbonic anhydrases, providing a strong and specific interaction.[5][7] The aminomethyl group serves as a convenient chemical handle for conjugating various reporter molecules, such as fluorescent dyes, without significantly compromising the binding affinity to the target enzyme. This modular design allows for the creation of a diverse library of probes for different imaging modalities.
Design and Application of a CA-Targeted Fluorescent Probe
Caption: Workflow for creating and using a CA-targeted fluorescent probe.
Protocol: Synthesis and Application of a Fluorescent Carbonic Anhydrase Probe
This protocol outlines the synthesis of a fluorescently labeled this compound probe and its application in cellular imaging.
Materials:
-
This compound hydrochloride[3]
-
N-hydroxysuccinimide (NHS)-ester activated fluorescent dye (e.g., FITC, Alexa Fluor 488 NHS Ester)
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
-
Cell line known to express the target carbonic anhydrase isoform (e.g., MDA-MB-231 for CA IX)[9]
-
Cell culture medium and supplements
-
Confocal microscope
Synthesis of the Fluorescent Probe:
-
Dissolve this compound hydrochloride (1.2 equivalents) and triethylamine (3 equivalents) in anhydrous DMF.
-
Add the NHS-ester activated fluorescent dye (1 equivalent) dissolved in anhydrous DMF dropwise to the solution while stirring.
-
Allow the reaction to proceed for 4-6 hours at room temperature, protected from light.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the fluorescent probe by reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
Cellular Imaging with the Fluorescent Probe:
-
Culture the target cells on glass-bottom dishes suitable for microscopy.
-
Prepare a stock solution of the fluorescent probe in DMSO.
-
Dilute the probe to the desired working concentration (typically in the low micromolar range) in serum-free cell culture medium.
-
Incubate the cells with the probe-containing medium for 1-2 hours at 37°C.
-
Wash the cells three times with PBS to remove unbound probe.
-
Add fresh medium or a suitable imaging buffer to the cells.
-
Visualize the cellular localization of the probe using a confocal microscope. The fluorescence signal should co-localize with the known cellular location of the target CA isoform.
Validation and Data Interpretation:
-
Competition Assay: Co-incubate the cells with the fluorescent probe and an excess of an unlabeled, known CA inhibitor (e.g., acetazolamide). A significant reduction in the fluorescent signal will confirm that the probe is binding specifically to the CA active site.
-
Use of a Control Cell Line: Image a cell line that does not express the target CA isoform to demonstrate the probe's specificity.
Part 3: A Versatile Chemical Scaffold for Advanced Probe Development
The aminomethyl group of this compound is a key feature that enables its use as a versatile scaffold for creating a wide array of molecular probes for various in vivo imaging modalities, including PET, SPECT, and MRI.[10][11][12] This versatility allows for the development of multimodal imaging agents and theranostic compounds.
Quantitative Data Summary
| Probe Type | Reporter Moiety | Imaging Modality | Potential Application | Key Advantages |
| Fluorescent Probe | Organic Dye (e.g., FITC, Cy5) | Fluorescence Microscopy, In Vivo Optical Imaging | Cellular localization of target, tumor imaging | High sensitivity, good spatial resolution |
| PET Probe | Chelator + Radionuclide (e.g., ¹⁸F, ⁶⁸Ga) | Positron Emission Tomography (PET) | Whole-body imaging of target expression, pharmacokinetics | High sensitivity, quantitative |
| SPECT Probe | Chelator + Radionuclide (e.g., ⁹⁹ᵐTc, ¹¹¹In) | Single-Photon Emission Computed Tomography (SPECT) | Similar to PET, wider availability of radionuclides | Cost-effective, established clinical use |
| MRI Contrast Agent | Chelator + Paramagnetic Ion (e.g., Gd³⁺) | Magnetic Resonance Imaging (MRI) | Anatomical and functional imaging of target-rich tissues | High spatial resolution, excellent soft tissue contrast |
Conceptual Workflow for Developing an In Vivo Imaging Probe
This section provides a conceptual framework for the development of an in vivo imaging probe using this compound as the core structure.
Development Pipeline for an In Vivo Imaging Probe
Caption: A generalized pipeline for the development of in vivo imaging probes.
Considerations for In Vivo Probe Development:
-
Pharmacokinetics: The probe's absorption, distribution, metabolism, and excretion (ADME) properties are critical for successful in vivo imaging. Modifications to the this compound scaffold may be necessary to optimize these properties.
-
Target Affinity and Specificity: The probe must exhibit high affinity and specificity for its intended target to ensure a good signal-to-noise ratio.[5][13]
-
Biocompatibility and Toxicity: The probe and its metabolites should be non-toxic at the concentrations used for imaging.
Conclusion: A Foundation for Innovation
This compound is more than just a simple chemical; it is a powerful and adaptable platform for the creation of innovative molecular probes. Its dual functionality—a reactive handle for conjugation and a biologically active core—provides a solid foundation for applications ranging from fundamental cell biology to preclinical and potentially clinical imaging. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to harness the full potential of this versatile scaffold, driving new discoveries and advancements in their respective fields. By understanding the principles behind the methods and employing rigorous validation, scientists can confidently develop and utilize this compound-based probes to shed new light on complex biological systems.
References
- 1. Fluorogenic tagging of protein 3-nitrotyrosine with 4-(aminomethyl)benzene sulfonate in tissues: a useful alternative to Immunohistochemistry for fluorescence microscopy imaging of protein nitration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Imaging with Antibodies and Engineered Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activatable Multimodal Probes for In Vivo Imaging and Theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Profiling the Protein Targets of Unmodified Bio-Active Molecules with Drug Affinity Responsive Target Stability and Liquid Chromatography/Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental protocols for in-vivo studies with 3-(Aminomethyl)benzenesulfonamide
Introduction and Scientific Rationale
3-(Aminomethyl)benzenesulfonamide is a small molecule belonging to the sulfonamide class of compounds. While literature on the specific biological activity of this molecule is sparse, its structural features—specifically the benzenesulfonamide core—suggest a scientifically plausible hypothesis: it may function as a carbonic anhydrase (CA) inhibitor .[1][2] Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Inhibition of specific CA isoforms is a clinically validated mechanism for therapeutic intervention in a range of conditions, most notably glaucoma, epilepsy, and for inducing diuresis.[1][2][4]
The protocols detailed herein are designed to rigorously evaluate the in-vivo activity of this compound based on this primary hypothesis. The experimental designs focus on a well-established therapeutic application for CA inhibitors: the reduction of intraocular pressure (IOP) in a preclinical model of glaucoma.[5] These notes provide a comprehensive framework for researchers, guiding them from initial compound formulation through pharmacokinetic profiling and pharmacodynamic efficacy assessment.
PART 1: Preclinical In-Vivo Study Design
A logical and staged approach is critical for evaluating a novel compound. The primary objective is to determine if this compound engages its hypothesized target (carbonic anhydrase) in a living system and produces a measurable, dose-dependent physiological effect.
Guiding Principles and Ethical Considerations
All in-vivo research must be conducted with the highest ethical standards.[6][7][8] Before commencement, protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[9][10] Key principles include:
-
Justification: The scientific purpose must be significant enough to warrant the use of animals.[6][9]
-
Replacement, Reduction, Refinement (The 3Rs): Efforts must be made to replace animal models where possible, reduce the number of animals used to the minimum required for statistical significance, and refine procedures to minimize any potential pain or distress.[7][10]
-
Personnel: All personnel involved must be adequately trained in the specific procedures and in the humane care of the animal species being used.[6]
Animal Model Selection
For assessing IOP reduction, several rodent models are well-validated.[11][12]
-
Normotensive Rabbits: New Zealand White rabbits are frequently used due to their larger eyes, which facilitates accurate IOP measurement.[13] They are suitable for initial screening of IOP-lowering effects.
-
Rodent Ocular Hypertension Models: To mimic glaucomatous conditions, IOP can be transiently elevated in rats or mice using methods like intracameral injections of microbeads or laser photocoagulation of the trabecular meshwork.[12][14][15] The DBA/2J mouse is an inherited genetic model that develops progressive, age-related IOP elevation and is considered a robust model for chronic glaucoma studies.[11]
For initial proof-of-concept studies, normotensive rabbits or an acute induced-hypertension model in rats are recommended.
Experimental Group Design
A robust study design includes multiple arms to ensure that the observed effects are attributable to the test compound.
| Group # | Group Name | Treatment | Purpose |
| 1 | Vehicle Control | Formulation Vehicle | To control for effects of the administration procedure and the vehicle itself. |
| 2 | Positive Control | Acetazolamide (20 mg/kg, p.o.) | To validate the assay's ability to detect the expected physiological response with a known CA inhibitor.[16][17] |
| 3 | Test Article (Low Dose) | This compound (e.g., 5 mg/kg, p.o.) | To establish the lower end of the dose-response curve. |
| 4 | Test Article (Mid Dose) | This compound (e.g., 20 mg/kg, p.o.) | To assess dose-dependency. |
| 5 | Test Article (High Dose) | This compound (e.g., 50 mg/kg, p.o.) | To identify the maximum effect or potential toxicity. |
N = 8-10 animals per group is recommended for statistical power.
PART 2: Detailed Experimental Protocols
Protocol 1: Formulation and Administration
Objective: To prepare a homogenous and stable formulation of this compound suitable for oral administration in rodents.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stir plate and stir bar
-
Analytical balance and weigh boats
-
Oral gavage needles (20-gauge, 1.5-inch, ball-tipped)
-
Syringes
Procedure:
-
Calculate the required amount of test compound based on the highest dose concentration and the total volume needed for the study.
-
Weigh the precise amount of this compound.
-
Prepare the 0.5% CMC vehicle by slowly adding CMC powder to sterile water while stirring vigorously until fully dissolved.
-
Levigate the test compound powder with a small amount of the vehicle to form a smooth paste. This prevents clumping.
-
Gradually add the remaining vehicle to the paste while continuously stirring or homogenizing.
-
Stir the final suspension for at least 30 minutes to ensure homogeneity. Maintain gentle stirring throughout the dosing procedure.
-
Administer the formulation to animals via oral gavage at a volume of 5-10 mL/kg. Ensure the gavage needle is properly placed to avoid injury.
Protocol 2: Pharmacokinetic (PK) Study in Rats
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of this compound following a single oral dose. This data is crucial for correlating drug exposure with the observed pharmacodynamic effect.
Animal Model: Male Sprague-Dawley rats (n=3-4 per time point) with jugular vein cannulation.
Procedure:
-
Fast animals overnight prior to dosing but allow free access to water.
-
Administer a single oral dose of the test compound (e.g., 20 mg/kg).
-
Collect blood samples (~150 µL) from the jugular vein cannula at predetermined time points: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Place blood samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
Calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin). The pharmacokinetics of sulfonamides in rats can be complex, often showing variability based on lipophilicity and protein binding.[18][19][20]
Table of Expected Pharmacokinetic Parameters for a Novel Sulfonamide
| Parameter | Description | Example Value |
|---|---|---|
| Tmax | Time to reach maximum plasma concentration | 1 - 2 hours |
| Cmax | Maximum observed plasma concentration | 5 - 15 µg/mL |
| AUC(0-t) | Area under the concentration-time curve | 50 - 150 µg*h/mL |
| t1/2 | Elimination half-life | 4 - 8 hours |
Protocol 3: Pharmacodynamic (PD) Efficacy in a Rabbit Model of Ocular Normotension
Objective: To assess the ability of this compound to lower intraocular pressure (IOP).
Animal Model: Male New Zealand White rabbits.
Procedure:
-
Acclimate animals to the handling and IOP measurement procedures for several days to minimize stress-induced fluctuations.
-
Obtain a baseline IOP reading (T=0) for both eyes of each rabbit using a calibrated tonometer (e.g., Tono-Pen, TonoVet).[15] A topical anesthetic (e.g., 0.5% proparacaine) should be applied to the cornea before measurement.
-
Administer the vehicle, positive control (Acetazolamide), or test compound orally as per the experimental group design.
-
Measure IOP at subsequent time points, guided by the PK data (e.g., 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Calculate the change in IOP from baseline for each animal at each time point.
-
Analyze the data using a repeated-measures ANOVA to compare the effects of different treatment groups over time. A significant reduction in IOP compared to the vehicle control indicates pharmacodynamic activity.[13]
PART 3: Visualization & Data Presentation
Hypothesized Mechanism of Action
The primary mechanism of CA inhibitors in the eye is to reduce the production of aqueous humor by the ciliary body, which in turn lowers intraocular pressure.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Oral acetazolamide for intraocular pressure lowering: balancing efficacy and safety in ophthalmic practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]
- 7. marine-medic.com.au [marine-medic.com.au]
- 8. Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research [norecopa.no]
- 9. animal-journal.eu [animal-journal.eu]
- 10. forskningsetikk.no [forskningsetikk.no]
- 11. In vivo murine models for the study of glaucoma pathophysiology: procedures, analyses, and typical outcomes - Amato - Annals of Eye Science [aes.amegroups.org]
- 12. Experimentally Induced Mammalian Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 15. ichorlifesciences.com [ichorlifesciences.com]
- 16. Effect of Acetazolamide on Intraocular Pressure After Uneventful Phacoemulsification Using an Anterior Chamber Maintainer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. air.unimi.it [air.unimi.it]
- 18. Quantitative structure--pharmacokinetic relationship of a series of sulfonamides in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative structure-pharmacokinetic relationships derived on antibacterial sulfonamides in rats and its comparison to quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Physiologically based pharmacokinetics of drug-drug interaction: a study of tolbutamide-sulfonamide interaction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crystallization of 3-(Aminomethyl)benzenesulfonamide Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The three-dimensional structure of a protein in complex with a small molecule ligand, such as 3-(Aminomethyl)benzenesulfonamide, is invaluable for modern drug discovery and development. It provides critical insights into the molecular basis of interaction, guiding the rational design of more potent and selective therapeutics. However, obtaining high-quality crystals of such complexes suitable for X-ray diffraction analysis remains a significant bottleneck. This guide provides a comprehensive overview of the principles and detailed protocols for the crystallization of protein-3-(Aminomethyl)benzenesulfonamide complexes. We delve into the critical factors influencing crystallization, from protein purity and complex formation to the selection of appropriate crystallization methods and optimization strategies. This document is intended to serve as a practical resource for researchers aiming to elucidate the structural basis of protein-sulfonamide interactions.
Introduction: The Significance of Structural Insights
Understanding the precise binding mode of a ligand within a protein's active site is a cornerstone of structure-based drug design. This compound is a key chemical moiety found in numerous inhibitors targeting a wide range of proteins, including carbonic anhydrases and other enzymes. High-resolution crystal structures of protein-ligand complexes are instrumental in:
-
Validating Binding Hypotheses: Confirming the predicted interactions between the ligand and protein residues.
-
Guiding Lead Optimization: Providing a structural blueprint for modifying the ligand to enhance affinity, selectivity, and pharmacokinetic properties.
-
Elucidating Mechanisms of Action: Revealing conformational changes in the protein upon ligand binding.[1][2]
The journey to obtaining these structures begins with the challenging yet crucial process of crystallization.[3] This guide is structured to provide both the theoretical underpinnings and the practical steps necessary to navigate this process successfully.
Foundational Principles of Protein Crystallization
Protein crystallization is the process of forming a well-ordered, three-dimensional lattice of protein molecules.[4] This is achieved by slowly bringing a solution of the purified protein to a state of supersaturation, where the protein concentration exceeds its solubility limit under specific chemical conditions.[3][5] The transition from a soluble to a solid, crystalline state involves two key stages: nucleation, the initial formation of a stable crystal seed, and growth, the subsequent addition of protein molecules to the crystal lattice.[3][4]
Numerous factors can influence the success of a crystallization experiment, and their careful control is paramount. These include:
-
Protein Purity and Homogeneity: The starting material must be of the highest possible purity and exist in a single, stable conformational state.[3]
-
Protein Concentration: This is a critical variable that directly impacts supersaturation.[3][6]
-
pH: The pH of the solution affects the surface charge of the protein, influencing protein-protein interactions.[3][4][6][7]
-
Precipitating Agents: These reagents, such as salts, polymers (e.g., polyethylene glycol), and organic solvents, reduce the protein's solubility.[3]
-
Temperature: Temperature affects protein solubility and the kinetics of crystal growth.[4][6][7]
-
Additives: Small molecules, such as salts, detergents, or cofactors, can sometimes be essential for stabilizing the protein or promoting crystal contacts.[3][6]
Preparing the Protein-Ligand Complex: The First Critical Step
The successful crystallization of a protein-ligand complex hinges on the formation of a stable and homogenous complex prior to setting up crystallization trials. For this compound, two primary strategies can be employed: co-crystallization and soaking.[1][8]
Co-crystallization
In this approach, the purified protein is incubated with the ligand to form the complex in solution before crystallization is attempted.[1][9] This is often the method of choice, especially if the ligand induces a conformational change in the protein that is necessary for crystallization.[1][9]
Key Considerations for Co-crystallization:
-
Ligand Solubility: this compound is generally water-soluble. However, if derivatives with lower solubility are used, a co-solvent like DMSO may be necessary. It is crucial to ensure the final concentration of the co-solvent does not interfere with protein stability or crystallization.
-
Molar Excess of Ligand: To ensure saturation of the protein's binding sites, the ligand is typically added in molar excess. A starting point is often a 5- to 10-fold molar excess.[9]
-
Incubation Time and Temperature: The incubation time required for complex formation can vary from minutes to hours.[9] It is advisable to perform incubation on ice to maintain protein stability.
Crystal Soaking
Soaking involves introducing the ligand to pre-existing crystals of the apo-protein (protein without the ligand).[1][2] This method is simpler and requires less protein than co-crystallization.[1] However, its success depends on the crystal lattice being porous enough to allow the ligand to diffuse into the active site without disrupting the crystal packing.[10]
Key Considerations for Soaking:
-
Crystal Stability: The apo-protein crystals must be stable in the soaking solution. This may require a stabilization buffer, which is often the mother liquor from the original crystallization condition.[2]
-
Ligand Concentration and Soaking Time: The optimal ligand concentration and soaking duration need to be determined empirically. Soaking times can range from minutes to days.[2][9]
Crystallization Methodologies: A Practical Guide
Several techniques are commonly used to achieve the slow increase in protein and precipitant concentration necessary for crystal formation.[4] The most prevalent are vapor diffusion, microbatch, and dialysis.
Vapor Diffusion: The Workhorse of Protein Crystallization
Vapor diffusion is the most widely used method for protein crystallization.[4][11] It involves equilibrating a drop containing the protein-ligand complex and a precipitant solution with a larger reservoir of a higher concentration precipitant solution.[4][11] Water vapor slowly diffuses from the drop to the reservoir, leading to a gradual increase in the concentration of both the protein and the precipitant in the drop, driving the system towards supersaturation.[11][12]
There are two main setups for vapor diffusion:
-
Hanging Drop: A drop of the protein-precipitant mixture is placed on a siliconized coverslip, which is then inverted and sealed over a well containing the reservoir solution.[4][13][14][15]
-
Sitting Drop: The drop is placed on a pedestal within the well, and the well is sealed.[4][13]
The choice between hanging and sitting drop is often a matter of personal preference and the specific crystallization plate being used.
Workflow for Vapor Diffusion Crystallization
Caption: General workflow for vapor diffusion crystallization.
Microbatch Crystallization: A Simple and Effective Alternative
In the microbatch method, the protein-ligand complex and the crystallization solution are mixed directly at their final concentrations in small volumes (nanoliters to microliters).[16][17] The drop is then covered with a layer of oil (such as paraffin or a mixture of paraffin and silicone oil) to prevent evaporation.[16][17][18] This technique is particularly useful for membrane proteins and can sometimes yield different crystal forms than vapor diffusion.[18]
Key Variants of Microbatch:
-
Under Oil: Using an oil that is impermeable to water creates a true batch experiment where the concentrations remain constant.[16]
-
Modified Microbatch: Using a mixture of oils that allows for slow water evaporation can mimic the gradual concentration effect of vapor diffusion.[16][17]
Dialysis: A Gentle Approach to Supersaturation
Dialysis is another method to achieve supersaturation, where the protein-ligand complex is placed in a dialysis bag or button with a semi-permeable membrane.[4][19][20][21][22] This is then placed in a solution containing the precipitant. Small molecules and ions can pass through the membrane, leading to a gradual equilibration of the precipitant concentration and a slow increase in the protein concentration.[4][19][20][22] This technique can be particularly gentle and allows for fine control over the rate of equilibration.[19]
Experimental Protocols
The following protocols provide a starting point for the crystallization of a protein-3-(Aminomethyl)benzenesulfonamide complex. Optimization will likely be required for any new protein-ligand system.
Protocol 1: Co-crystallization using Hanging Drop Vapor Diffusion
Materials:
-
Purified protein of interest (at least 95% pure, concentrated to 5-20 mg/mL in a low ionic strength buffer).
-
This compound solution (e.g., 100 mM in water or the same buffer as the protein).
-
Commercially available crystallization screens (e.g., sparse matrix screens).[23][24]
-
24- or 96-well crystallization plates.
-
Siliconized glass coverslips.
-
Pipettes and tips for small volumes.
Procedure:
-
Complex Formation:
-
On ice, mix the purified protein with a 5- to 10-fold molar excess of the this compound solution.
-
Incubate on ice for at least 1 hour to allow for complex formation.
-
Centrifuge the mixture at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to remove any aggregated protein. Use the supernatant for crystallization trials.
-
-
Setting up the Crystallization Plate:
-
Using a multichannel pipette, dispense 50-100 µL of the reservoir solutions from the crystallization screen into the wells of the crystallization plate.[15]
-
On a clean, siliconized coverslip, pipette 1 µL of the protein-ligand complex solution.[14][15]
-
Add 1 µL of the corresponding reservoir solution to the protein drop.[14][15] Avoid introducing bubbles.
-
Gently mix by pipetting up and down a few times.[15]
-
-
Sealing and Incubation:
-
Carefully invert the coverslip and place it over the well, ensuring a good seal with the grease around the rim of the well.[15]
-
Incubate the plate at a constant temperature (e.g., 4°C or 20°C).
-
Monitor the drops for crystal growth regularly using a microscope.
-
Protocol 2: Crystal Soaking
Materials:
-
Crystals of the apo-protein.
-
This compound solution (e.g., 10-100 mM in a solution that mimics the mother liquor).
-
Cryoprotectant solution.
-
Crystal harvesting loops.
Procedure:
-
Prepare Soaking Solution:
-
Prepare a solution of this compound in the mother liquor from the apo-crystal crystallization condition. The final concentration of the ligand will need to be optimized.
-
-
Soaking the Crystal:
-
Carefully transfer an apo-crystal from its growth drop into a drop of the soaking solution.
-
Incubate for a predetermined time (e.g., 30 minutes to 24 hours).
-
-
Cryo-protection and Harvesting:
-
If the crystals are to be flash-cooled for data collection, they will need to be transferred to a cryoprotectant solution.[25][26] This is often the soaking solution supplemented with a cryoprotectant such as glycerol or ethylene glycol.
-
Briefly soak the crystal in the cryoprotectant solution.[25]
-
Using a cryo-loop, carefully scoop up the crystal and immediately plunge it into liquid nitrogen.
-
Screening and Optimization Strategies
The initial crystallization screens often provide "hits" – conditions that produce a precipitate, microcrystals, or poorly formed crystals.[27] The next crucial step is to optimize these conditions to obtain diffraction-quality crystals.
Systematic Optimization Workflow
Caption: A systematic approach to optimizing initial crystallization hits.
Key Parameters for Optimization:
-
Precipitant Concentration: Fine-tuning the precipitant concentration is often the most effective way to improve crystal quality.
-
pH: A fine grid of pH values around the initial hit condition can be beneficial.
-
Protein and Ligand Concentration: Varying the concentrations of both the protein and this compound can impact crystal formation.
-
Additives: A screen of different additives can sometimes dramatically improve crystal quality.
-
Temperature: Setting up trials at different temperatures can influence nucleation and growth.[7]
Data Presentation: Example Optimization Table
| Condition | Precipitant (PEG 3350) | pH (Tris-HCl) | Additive (NaCl) | Result |
| Hit 1 | 20% | 7.5 | 0.2 M | Microcrystals |
| Opt 1.1 | 18% | 7.5 | 0.2 M | Larger Crystals |
| Opt 1.2 | 22% | 7.5 | 0.2 M | Precipitate |
| Opt 1.3 | 20% | 7.2 | 0.2 M | Oiled out |
| Opt 1.4 | 20% | 7.8 | 0.2 M | Small Needles |
| Opt 1.5 | 20% | 7.5 | 0.1 M | Clear |
| Opt 1.6 | 20% | 7.5 | 0.3 M | Better Crystals |
Cryo-protection: Preserving Your Crystals
For X-ray diffraction data collection at synchrotron sources, crystals are typically flash-cooled in liquid nitrogen to minimize radiation damage.[28][29] This requires soaking the crystals in a cryoprotectant solution to prevent the formation of crystalline ice, which would destroy the crystal lattice.[25][26]
Common Cryoprotectants:
-
Glycerol
-
Ethylene glycol
-
Polyethylene glycols (low molecular weight)
-
Sugars (e.g., sucrose, glucose)
The choice and concentration of the cryoprotectant must be optimized to ensure it is compatible with the crystal and does not cause it to crack or dissolve.[25]
Conclusion
The crystallization of protein-3-(Aminomethyl)benzenesulfonamide complexes is a multifaceted process that demands careful planning, execution, and optimization. By understanding the fundamental principles of protein crystallization and systematically applying the protocols and strategies outlined in this guide, researchers can significantly increase their chances of obtaining high-quality crystals. The resulting structural information will undoubtedly accelerate the discovery and development of novel therapeutics.
References
- 1. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 3. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein crystallization - Wikipedia [en.wikipedia.org]
- 5. Protein Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biolscigroup.us [biolscigroup.us]
- 8. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 10. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 15. m.youtube.com [m.youtube.com]
- 16. hamptonresearch.com [hamptonresearch.com]
- 17. Microbatch Crystallization [douglas.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. A novel dialysis procedure for the crystallization of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 22. interchim.fr [interchim.fr]
- 23. mitegen.com [mitegen.com]
- 24. news-medical.net [news-medical.net]
- 25. mdpi.com [mdpi.com]
- 26. UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 27. Protein Crystallisation Strategy – Biomolecular Crystallisation and Characterisation [research.csiro.au]
- 28. royalsocietypublishing.org [royalsocietypublishing.org]
- 29. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Use of 3-(Aminomethyl)benzenesulfonamide in Fragment-Based Drug Discovery
Introduction: The Power of Small Scaffolds in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient and intelligent alternative to traditional high-throughput screening (HTS).[1] The core principle of FBDD is elegantly simple: screen low molecular weight compounds (typically < 300 Da), or "fragments," to identify weak but highly efficient binders to a biological target.[2][3] These initial hits, though modest in affinity, provide high-quality starting points that can be iteratively and structurally guided into potent, selective, and drug-like lead compounds.[4][5] The success of this approach hinges on the quality of the fragment library and the sensitivity of the biophysical techniques used to detect these subtle binding events.[1][5]
Within the vast chemical space of possible fragments, the sulfonamide moiety stands out as a privileged scaffold.[6][7] Its prevalence in numerous FDA-approved drugs is a testament to its versatile roles in molecular recognition and its favorable physicochemical properties.[8][9] Sulfonamides are potent hydrogen bond donors and acceptors, and the sulfur atom can engage in favorable interactions, allowing them to anchor fragments into protein binding sites.[10]
This guide focuses on a particularly valuable, yet elegantly simple, fragment: 3-(Aminomethyl)benzenesulfonamide . This compound artfully combines the key features of the sulfonamide group with a primary amine on a benzene ring, offering distinct advantages for an FBDD campaign. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on its strategic application, providing both the theoretical rationale and detailed, field-proven protocols for its use.
Physicochemical Properties of this compound
A thorough understanding of a fragment's properties is critical for designing effective screening experiments.
| Property | Value | Source |
| Chemical Structure | ||
| Free Base | ||
| Molecular Formula | C₇H₁₀N₂O₂S | [11] |
| Molecular Weight | 186.23 g/mol | N/A |
| CAS Number | 628298-58-8 | [11] |
| Hydrochloride Salt | ||
| Molecular Formula | C₇H₁₀N₂O₂S·HCl | [12][13] |
| Molecular Weight | 222.7 g/mol | [12] |
| CAS Number | 670280-13-4 | [12][13] |
Note: For experimental work, it is crucial to confirm the exact form (free base vs. salt) being used, as this will impact solubility and solution preparation.
The Strategic Advantage of this compound in FBDD
The selection of this compound is not arbitrary. Its structure is a deliberate choice that offers multiple vectors for interaction and subsequent chemical elaboration, making it a highly valuable starting point.
-
Dual-Interaction Motifs : The molecule presents two key pharmacophoric features: the sulfonamide group and the primary amine .
-
The sulfonamide is a superb zinc-binding group and can form critical hydrogen bonds with protein backbones or side chains.[10] Its geometry and electronic properties make it a reliable anchor.
-
The primary amine provides a strong hydrogen bond donor and a basic center, which is often crucial for interacting with acidic residues like aspartate or glutamate.
-
-
Defined Vector for Growth : The meta-substitution pattern on the benzene ring provides clear, non-obvious vectors for chemical modification. Once the binding mode is confirmed, medicinal chemists can "grow" the fragment from the aromatic ring or the aminomethyl group to explore adjacent pockets and enhance potency.[14]
-
Rule of Three Compliance : With a molecular weight well under 300 Da, this fragment adheres to the "Rule of Three," a set of guidelines for ideal fragments that maximize the probability of efficient binding.[15][16] This low complexity ensures that any observed binding is likely due to specific, high-quality interactions.
-
High Solubility : The presence of two polar, ionizable groups (amine and sulfonamide) generally imparts good aqueous solubility, which is a critical requirement for the high concentrations often used in biophysical screening assays.[17]
FBDD Workflow Using this compound
The following diagram illustrates a typical workflow for an FBDD campaign starting with our fragment of interest.
Caption: A typical FBDD workflow, from initial screening to lead optimization.
Experimental Protocols
The following protocols are designed to be self-validating systems. Each step includes rationale to ensure that the experimental choices are clear and the results are trustworthy.
Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for detecting the weak, rapid binding kinetics typical of fragments.[18][19] It provides real-time data on association and dissociation, making it a powerful primary screening tool.[20]
Objective: To identify and characterize the binding of this compound to a target protein immobilized on an SPR sensor chip.
Materials:
-
SPR instrument (e.g., Biacore, Carterra)
-
Sensor chip (e.g., CM5, a carboxymethylated dextran surface)
-
Target protein of high purity (>95%)
-
This compound (as hydrochloride salt for solubility)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20), pH 7.4
-
DMSO (high purity)
Methodology:
-
Protein Immobilization:
-
Rationale: Covalent immobilization of the target protein creates a stable surface for interaction analysis. A density of 8,000-12,000 Response Units (RU) is often optimal for fragment screening, balancing signal strength with minimizing mass transport limitations.
-
Steps:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (20-50 µg/mL in a low ionic strength buffer, e.g., 10 mM Acetate, pH 4.5) until the desired immobilization level is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
Create a reference channel by performing the activation and deactivation cycle without protein injection. This is critical for subtracting bulk refractive index changes and non-specific binding.[21]
-
-
-
Fragment Solution Preparation:
-
Rationale: Accurate concentration series are essential for affinity determination. A DMSO concentration match between the running buffer and fragment samples is critical to minimize solvent mismatch artifacts.[20]
-
Steps:
-
Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Create a dilution series (e.g., 1000, 500, 250, 125, 62.5, 31.25 µM) by serial dilution into running buffer. Ensure the final DMSO concentration is constant across all samples and matches the running buffer (typically 1-5%).
-
-
-
SPR Binding Analysis:
-
Rationale: Injecting the fragment over both the target and reference surfaces allows for real-time monitoring of binding. The shape of the sensorgram provides qualitative information about the interaction kinetics.
-
Steps:
-
Equilibrate the system with running buffer containing the matched DMSO concentration.
-
Perform several buffer-only (blank) injections to ensure a stable baseline.
-
Inject the fragment concentrations in ascending order, from lowest to highest, followed by a buffer blank. Use a contact time of 30-60 seconds and a dissociation time of 60-120 seconds.
-
After each cycle, perform a regeneration step if necessary (e.g., a short pulse of high salt or low pH), ensuring it does not denature the immobilized protein.
-
-
-
Data Analysis:
-
Rationale: By plotting the steady-state response against fragment concentration, the equilibrium dissociation constant (KD) can be determined.
-
Steps:
-
Double-reference the data by subtracting the reference channel signal from the active channel signal, and then subtracting the average of the buffer blank injections.
-
Measure the response at equilibrium (near the end of the injection phase) for each concentration.
-
Plot the equilibrium response (Req) versus fragment concentration and fit the data to a steady-state affinity model (e.g., Req = (C * Rmax) / (KD + C)) to determine the KD. A KD in the high µM to low mM range is expected for a fragment hit.[2]
-
-
Protocol 2: Hit Validation and Mechanistic Analysis by NMR Spectroscopy
NMR spectroscopy is a gold-standard technique in FBDD.[22] Protein-observed NMR experiments, such as the ¹H-¹⁵N HSQC, can unambiguously confirm binding, identify the binding site on the protein, and determine affinity.[23][24]
Objective: To confirm the binding of this compound to the target protein and map the interaction site using ¹H-¹⁵N HSQC experiments.
Materials:
-
High-field NMR spectrometer (>600 MHz) with a cryoprobe
-
Uniformly ¹⁵N-labeled target protein (50-200 µM)
-
This compound
-
NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 6.8 in 90% H₂O/10% D₂O)
-
Deuterated DMSO (DMSO-d6)
Methodology:
-
Sample Preparation:
-
Rationale: High-quality, concentrated, and stable ¹⁵N-labeled protein is essential for acquiring a well-resolved HSQC spectrum.[24]
-
Steps:
-
Express and purify the target protein using a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.
-
Concentrate the protein to 50-200 µM in the NMR buffer. Confirm protein stability and folding via a preliminary 1D ¹H NMR spectrum.
-
Prepare a concentrated stock solution (e.g., 200 mM) of the fragment in DMSO-d6.
-
-
-
HSQC Titration Experiment:
-
Rationale: By acquiring a series of ¹H-¹⁵N HSQC spectra with increasing amounts of the fragment, one can observe changes in the chemical shifts of specific protein backbone amide resonances. These changes, known as Chemical Shift Perturbations (CSPs), indicate which residues are affected by fragment binding.[25]
-
Steps:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-protein alone. This spectrum serves as the baseline.
-
Add small aliquots of the fragment stock solution to the protein sample to achieve final protein:fragment molar ratios of, for example, 1:1, 1:5, 1:10, 1:25, and 1:50.
-
Acquire an HSQC spectrum at each titration point. Ensure the spectrometer is well-shimmed and temperature is constant (e.g., 25 °C) throughout the experiment.
-
-
-
Data Analysis and Binding Site Mapping:
-
Rationale: The magnitude of the CSPs is proportional to the extent of binding. By mapping the significantly perturbed residues onto the protein's structure, the binding site can be visualized.
-
Steps:
-
Overlay the HSQC spectra from the titration series. Identify amides whose peaks shift or broaden upon addition of the fragment.
-
Calculate the combined CSP for each residue using the formula: CSP = sqrt[ (ΔδH)² + (α * ΔδN)² ], where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.15-0.2).
-
Plot the CSPs versus the protein residue number. Residues with CSPs above a certain threshold (e.g., mean + 2 standard deviations) are considered to be at the binding interface.
-
If a 3D structure of the protein is available, color the structure by the magnitude of the CSPs to visualize the binding pocket.
-
Determine the KD by fitting the change in chemical shift for well-resolved, shifting peaks as a function of total ligand concentration.
-
-
Visualizing Binding: A Hypothetical Interaction Diagram
Once a binding mode is determined, it can be visualized. The diagram below illustrates how this compound might interact with a hypothetical active site.
Caption: Hypothetical binding mode of the fragment in a protein active site.
Protocol 3: Structural Elucidation by X-ray Crystallography
Ultimately, an atomic-resolution structure of the protein-fragment complex is the most valuable piece of information in FBDD, providing definitive proof of binding and the precise orientation needed for structure-based design.[4][26]
Objective: To obtain a high-resolution crystal structure of the target protein in complex with this compound.
Materials:
-
Highly purified, crystallizable protein construct (>98% purity, monodisperse)
-
Crystallization screening kits
-
This compound
-
Cryoprotectant (e.g., glycerol, ethylene glycol)
-
X-ray diffraction equipment (in-house or synchrotron access)
Methodology:
-
Crystal Generation (Co-crystallization or Soaking):
-
Rationale: The fragment must be introduced into the protein crystal lattice. Soaking is often preferred for fragments as it uses pre-existing, well-characterized apo-protein crystals. Co-crystallization can be attempted if soaking fails.[27]
-
Soaking Protocol:
-
Grow high-quality crystals of the apo-protein using established conditions (e.g., vapor diffusion).
-
Prepare a soaking solution by adding this compound to the crystal mother liquor to a final concentration of 5-20 mM.
-
Transfer the apo-crystals into a drop of the soaking solution and incubate for a period ranging from 30 minutes to 24 hours. The optimal time is system-dependent and must be determined empirically.
-
-
Co-crystallization Protocol:
-
Incubate the purified protein (e.g., at 10 mg/mL) with 1-5 mM of the fragment for at least 1 hour on ice prior to setting up crystallization trials.
-
Screen for new crystallization conditions using the protein-fragment complex.
-
-
-
Crystal Harvesting and Cryo-cooling:
-
Rationale: To protect the crystal from radiation damage during data collection, it is flash-cooled in liquid nitrogen. A cryoprotectant is required to prevent damaging ice formation.[26]
-
Steps:
-
Prepare a cryoprotectant solution by adding an agent like glycerol (20-30% v/v) to the soaking solution or mother liquor.
-
Briefly pass the crystal through the cryoprotectant solution.
-
Using a nylon loop, scoop the crystal and immediately plunge it into liquid nitrogen.
-
-
-
X-ray Diffraction Data Collection and Structure Solution:
-
Rationale: The diffraction pattern produced by the crystal allows for the calculation of an electron density map, into which the molecular model is built.[28]
-
Steps:
-
Mount the cryo-cooled crystal on the diffractometer.
-
Collect a complete diffraction dataset at a suitable X-ray source.
-
Process the data (indexing, integration, scaling).
-
Solve the structure using molecular replacement if an apo-structure is available.
-
Carefully examine the difference electron density maps (Fo-Fc) in the putative binding site. Unambiguous, positive density corresponding to the shape of the fragment should be visible before the ligand is modeled.
-
Build the this compound fragment into the density and perform iterative rounds of model refinement and validation. Pay close attention to the fit of the model to the density and the refinement statistics (R-work, R-free).[4]
-
-
Conclusion and Future Steps
This compound is a potent and versatile tool for any fragment-based drug discovery campaign. Its strategic combination of a sulfonamide anchor and a primary amine on a simple aromatic scaffold provides a high probability of identifying tractable hits. The protocols outlined in this guide provide a robust framework for screening, validating, and structurally characterizing the binding of this fragment.
Following the successful identification and structural determination of a protein-fragment complex, the next phase is structure-guided chemistry. By leveraging the high-resolution structural data, medicinal chemists can design derivatives that extend into nearby pockets, forming additional favorable interactions and systematically building affinity and selectivity, ultimately transforming a millimolar fragment into a nanomolar lead compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 6. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 7. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode | Semantic Scholar [semanticscholar.org]
- 8. ajchem-b.com [ajchem-b.com]
- 9. researchgate.net [researchgate.net]
- 10. proteopedia.org [proteopedia.org]
- 11. 3-Aminomethyl-benzenesulfonamide | CAS#:628298-58-8 | Chemsrc [chemsrc.com]
- 12. This compound HCl | 670280-13-4 | VBB28013 [biosynth.com]
- 13. scbt.com [scbt.com]
- 14. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 15. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 16. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Route to three-dimensional fragments using diversity-oriented synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 23. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. creative-biostructure.com [creative-biostructure.com]
- 26. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 27. journals.iucr.org [journals.iucr.org]
- 28. Preparation of Protein Crystals for X-Ray Structural Study | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: Strategic Labeling of 3-(Aminomethyl)benzenesulfonamide for Advanced Imaging Studies
Abstract
This comprehensive guide details the strategic labeling of 3-(Aminomethyl)benzenesulfonamide, a versatile scaffold for developing targeted imaging agents. Leveraging its primary aminomethyl group as a reactive handle, we present multiple methodologies for conjugation with various imaging moieties. This document provides researchers, scientists, and drug development professionals with the foundational principles and detailed, validated protocols for fluorescent labeling, biotinylation, and modification for bioorthogonal "click" chemistry. Each protocol is designed to ensure high-yield conjugation, straightforward purification, and rigorous characterization, enabling the reliable production of high-quality imaging probes for preclinical research.
Introduction: The Rationale for Labeling this compound
This compound is a small molecule of significant interest in medicinal chemistry and chemical biology. Its structure is bipartite, featuring two key functional groups:
-
The Benzenesulfonamide Moiety: This group is a well-established pharmacophore known to target and bind to the active site of carbonic anhydrases (CAs). Certain CA isoforms, such as CA-IX, are overexpressed in hypoxic tumors and are validated biomarkers for cancer.[1][2] This intrinsic targeting capability makes the scaffold ideal for developing agents that can visualize tumors or other pathologies associated with CA upregulation.
-
The Aminomethyl Group: This primary aliphatic amine serves as a versatile and highly reactive chemical handle.[3] It is nucleophilic and readily participates in reactions with a wide array of commercially available labeling reagents, allowing for the covalent attachment of imaging reporters without compromising the binding affinity of the sulfonamide headgroup.
The strategic goal is to conjugate an imaging reporter to the aminomethyl group, creating a probe that retains its ability to bind to its biological target while enabling detection via an imaging modality such as fluorescence microscopy, flow cytometry, or in vivo imaging systems.
Foundational Chemistry: Targeting the Primary Amine
The primary amine (-NH₂) of this compound is the cornerstone of its derivatization. Its reactivity is governed by its nucleophilicity, which is highly dependent on pH. In its unprotonated, free base form (R-NH₂), the amine is a potent nucleophile. However, at acidic pH, it becomes protonated (R-NH₃⁺), losing its nucleophilicity. Therefore, labeling reactions are typically performed under neutral to slightly alkaline conditions (pH 7.5–9.5) to ensure a sufficient concentration of the reactive, unprotonated amine.[4][5]
We will explore three primary strategies for labeling this amine:
-
Direct Labeling with Amine-Reactive Dyes: The most direct approach, involving a one-step reaction with fluorescent dyes or biotin functionalized with an amine-reactive group.
-
Biotinylation for Secondary Detection: A powerful method for signal amplification and versatile assay development using the high-affinity biotin-streptavidin interaction.
-
Functionalization for Bioorthogonal Chemistry: A two-step strategy that first installs a "click" handle (an azide or alkyne), enabling a highly specific and efficient subsequent reaction with a corresponding click-functionalized imaging probe.[6][7][8]
Protocol I: Direct Fluorescent Labeling via NHS Ester Chemistry
N-Hydroxysuccinimide (NHS) esters are one of the most common and efficient reagents for labeling primary amines.[4][9][10][11] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, displacing the NHS leaving group and forming a highly stable amide bond.[9]
Causality and Experimental Choices:
-
pH Control (8.3-8.5): This pH range represents a critical balance. It is alkaline enough to deprotonate a significant fraction of the primary amine, making it nucleophilic, but not so alkaline as to cause rapid hydrolysis of the NHS ester, which is a competing and undesirable side reaction.[12][13][14]
-
Solvent Choice (Anhydrous DMF/DMSO): Many NHS esters are hydrophobic and susceptible to hydrolysis.[4][12] Dissolving the reagent in a dry, water-miscible organic solvent like DMF or DMSO immediately before use minimizes degradation and ensures it remains in solution when added to the aqueous reaction buffer.
-
Molar Excess of Reagent: A molar excess (typically 5-10 fold) of the NHS ester dye is used to drive the reaction towards completion and maximize the yield of the labeled product.[12][13]
Workflow for NHS Ester Labeling
Caption: General workflow for fluorescent labeling.
Detailed Step-by-Step Protocol
Materials:
-
This compound hydrochloride (MW: 222.7 g/mol )
-
Amine-reactive fluorescent dye NHS ester (e.g., Cy5 NHS ester)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3)
-
0.1% Trifluoroacetic acid (TFA) in water (HPLC Mobile Phase A)
-
0.1% TFA in acetonitrile (HPLC Mobile Phase B)
-
Reverse-phase HPLC system with a C18 column
-
Mass Spectrometer (ESI-MS)
Procedure:
-
Prepare Sulfonamide Solution: Weigh 5 mg of this compound HCl and dissolve it in 1 mL of 0.1 M sodium bicarbonate buffer (pH 8.3). This gives a concentration of approximately 22.4 mM.
-
Prepare Dye Solution: Immediately before use, dissolve a 5-fold molar excess of the NHS ester dye in a minimal volume of anhydrous DMSO (e.g., 100 µL).
-
Initiate Reaction: Add the dye solution dropwise to the stirring sulfonamide solution. Wrap the reaction vial in aluminum foil to protect the fluorophore from photobleaching.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Monitoring (Optional): The reaction progress can be monitored by taking small aliquots and analyzing them via LC-MS to observe the consumption of the starting material and the formation of the product peak with the expected mass.
-
Purification:
-
Acidify the reaction mixture with a small amount of TFA to ensure protonation of any remaining amines.
-
Filter the solution through a 0.22 µm syringe filter.
-
Purify the crude product using a reverse-phase HPLC system with a C18 column. Use a gradient of Mobile Phase A and B (e.g., 5% to 95% B over 30 minutes) to elute the product.
-
Collect the fractions corresponding to the main product peak, identified by its UV-Vis absorbance at the dye's λ_max.
-
-
Characterization & Quantification:
-
Confirm the identity of the purified product by injecting a small sample into an LC-MS system. Verify that the observed mass matches the calculated mass of the conjugate.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Determine the concentration of the final product using the Beer-Lambert law (A = εcl) by measuring the absorbance at the dye's maximum absorption wavelength.
-
| Parameter | Recommended Value | Rationale |
| Reaction pH | 8.3 - 8.5 | Optimal for amine reactivity while minimizing NHS ester hydrolysis.[12][14] |
| Solvent for Dye | Anhydrous DMSO or DMF | Prevents premature hydrolysis of the highly reactive NHS ester.[4][13] |
| Dye:Substrate Molar Ratio | 5:1 to 10:1 | Drives the reaction to completion for mono-labeling.[13] |
| Reaction Time | 1 - 4 hours | Sufficient for completion at room temperature. |
| Purification Method | Reverse-Phase HPLC | Gold standard for separating small molecule conjugates from starting materials.[15] |
| Primary Characterization | ESI Mass Spectrometry | Provides definitive confirmation of successful conjugation via mass increase.[16] |
Protocol II: Biotinylation for Avidin-Based Applications
Biotinylation is the process of covalently attaching biotin to a molecule.[17] The resulting biotinylated sulfonamide can be detected with high sensitivity and specificity using enzyme or fluorophore-conjugated streptavidin. The chemistry is identical to that of fluorescent labeling, typically employing an NHS-ester derivative of biotin.
Causality and Experimental Choices:
-
Spacer Arm: Biotinylation reagents often include a spacer arm (e.g., LC, Long Chain) between the biotin and the NHS ester.[18] This is crucial to reduce steric hindrance and ensure the biotin moiety is accessible for binding to the deep biotin-binding pocket of avidin or streptavidin.[18]
Detailed Step-by-Step Protocol
Materials:
-
This compound hydrochloride (MW: 222.7 g/mol )
-
NHS-LC-Biotin
-
All other reagents and equipment are as described in Protocol I.
Procedure:
-
Reagent Preparation: The protocol follows steps 1-4 from Protocol I, substituting the fluorescent dye NHS ester with NHS-LC-Biotin. A 5- to 10-fold molar excess of the biotinylation reagent is recommended.
-
Purification: Purify the reaction mixture by reverse-phase HPLC as described in Protocol I. Since biotin does not have a strong chromophore, monitor the elution profile at a lower wavelength (e.g., 220 nm) to detect the amide bonds of the molecules.
-
Characterization:
-
Confirm the identity and purity of the collected fractions by LC-MS. The expected mass will be that of this compound + the mass of the biotin reagent minus the mass of NHS.
-
Lyophilize the pure fractions.
-
-
Functional Validation (Optional): The functionality of the biotinylated product can be confirmed using a dot blot assay. Spot the product onto a nitrocellulose membrane, block, and probe with a streptavidin-HRP conjugate, followed by a chemiluminescent substrate.
Protocol III: Functionalization for Bioorthogonal Click Chemistry
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and efficient method for conjugation.[6][7][8][19] Since native biological systems lack azides and terminal alkynes, this reaction is bioorthogonal, meaning it proceeds without interfering with cellular components.[6][20] This is a two-step process:
-
Installation of a Click Handle: An azide or alkyne group is first attached to the primary amine of the sulfonamide.
-
Click Reaction: The functionalized sulfonamide is then "clicked" to an imaging probe containing the complementary functional group.
Workflow for Click Chemistry Labeling
Caption: Two-step workflow for click chemistry labeling.
Detailed Step-by-Step Protocol (Handle Installation)
Materials:
-
This compound hydrochloride (MW: 222.7 g/mol )
-
NHS-Azide (or a similar linker like NHS-PEG4-Azide)
-
All other reagents and equipment are as described in Protocol I.
Procedure:
-
Reaction: Follow steps 1-4 from Protocol I, using NHS-Azide as the labeling reagent.
-
Purification & Characterization: Purify the resulting azide-functionalized sulfonamide by HPLC and characterize by LC-MS to confirm the successful installation of the azide handle. This intermediate is typically stable and can be stored for future use.
Detailed Step-by-Step Protocol (Click Reaction)
Materials:
-
Azide-functionalized this compound (from the previous step)
-
Alkyne-functionalized fluorophore (e.g., DBCO-Cy5 for copper-free click, or a terminal alkyne for CuAAC)
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) ligand
-
DMSO, t-Butanol, and Water
Procedure (for CuAAC):
-
Prepare Reagents:
-
Dissolve the azide-functionalized sulfonamide and a slight molar excess (1.1 eq) of the alkyne-fluorophore in a 1:1 mixture of DMSO and t-butanol/water.
-
Prepare fresh stock solutions of CuSO₄ (in water) and Sodium Ascorbate (in water). TBTA can be pre-dissolved in DMSO.
-
-
Initiate Reaction: To the stirring solution of azide and alkyne, add the reagents in the following order: CuSO₄, TBTA, and finally, sodium ascorbate to reduce Cu(II) to the active Cu(I) species.
-
Incubation: Let the reaction proceed at room temperature for 1-2 hours. The reaction is often quantitative and very fast.[8]
-
Purification & Characterization: Purify the final labeled product by HPLC and characterize by LC-MS as described in the previous protocols.
Conclusion and Future Perspectives
This guide provides a robust framework and validated protocols for the labeling of this compound. The primary amine serves as an excellent anchor point for a variety of conjugation chemistries, enabling the creation of tailored imaging probes. The choice between direct labeling and a two-step click chemistry approach depends on the application. Direct labeling is simpler for creating a single probe, while the click chemistry approach is highly modular, allowing a single batch of azide-functionalized sulfonamide to be conjugated with a wide array of alkyne-reporters (fluorophores, radiochelators, biotin, etc.) as needed. Rigorous purification by HPLC and characterization by mass spectrometry are non-negotiable steps to ensure the quality and reliability of the final imaging agent. These labeled sulfonamides are now ready for in vitro and in vivo studies to explore their potential in applications such as tumor imaging and tracking of CA-related biological processes.
References
- 1. Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A benzenesulfonamide derivative as a novel PET radioligand for CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. metabion.com [metabion.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. glenresearch.com [glenresearch.com]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
- 13. interchim.fr [interchim.fr]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. Biotinylation - Wikipedia [en.wikipedia.org]
- 18. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
- 19. licorbio.com [licorbio.com]
- 20. In-cell click labelling of small molecules to determine subcellular localisation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Aminomethyl)benzenesulfonamide
Welcome to the dedicated technical support guide for the synthesis of 3-(Aminomethyl)benzenesulfonamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we address frequently asked questions with in-depth explanations, troubleshooting protocols, and field-proven insights to improve your yield and purity.
Frequently Asked Questions (FAQs)
Section 1: Reaction Planning & Reagent Selection
Question 1: What is the most reliable and scalable synthetic route for this compound?
The most commonly employed and robust route starts from 3-cyanobenzenesulfonamide, which involves the reduction of the nitrile group to a primary amine. This method is generally preferred over alternatives like the Gabriel synthesis from a corresponding halide due to better atom economy and fewer side products.
The overall workflow is a two-step process:
-
Sulfonamidation: Conversion of 3-cyanobenzenesulfonyl chloride to 3-cyanobenzenesulfonamide using ammonia.
-
Nitrile Reduction: Selective reduction of the nitrile group of 3-cyanobenzenesulfonamide to the aminomethyl group.
The critical step is the selective reduction of the nitrile in the presence of the sulfonamide group. The choice of reducing agent is paramount for the success of this step.
Question 2: Which reducing agent is best for the conversion of 3-cyanobenzenesulfonamide to the final product?
This is the most critical decision in the synthesis. The ideal reagent must be powerful enough to reduce the nitrile but chemoselective enough to leave the sulfonamide group untouched.
| Reducing Agent | Advantages | Disadvantages & Troubleshooting |
| Borane (BH₃) | Highly chemoselective for nitriles over sulfonamides. Good yields are often reported. | Can be hazardous (pyrophoric). Requires anhydrous conditions and careful handling. Incomplete reactions can occur if the borane complex is not fully decomposed during workup. |
| Catalytic Hydrogenation | "Green" and clean method. High yields possible. Can be cost-effective on a large scale. | Requires specialized high-pressure equipment. Catalyst choice is crucial; Raney Nickel or Palladium on Carbon (Pd/C) are common. The catalyst can be poisoned by sulfur compounds, leading to low conversion. |
| Lithium Aluminum Hydride (LAH) | Very powerful reducing agent. | Not recommended. LAH is generally too reactive and will likely reduce the sulfonamide group as well, leading to a complex mixture of byproducts. |
Our Recommendation: For lab-scale synthesis, Borane-Tetrahydrofuran complex (BH₃-THF) is often the most reliable choice due to its high selectivity and predictable performance. For pilot or industrial scale, catalytic hydrogenation with Raney Nickel is a viable, though more technically demanding, alternative.
Section 2: Troubleshooting the Nitrile Reduction Step
Question 3: My reaction has stalled. TLC/LCMS analysis shows a large amount of unreacted 3-cyanobenzenesulfonamide. What went wrong?
This is a classic "low conversion" issue. Based on our decision tree (Fig 1.), several factors could be at play:
-
Inactive Reducing Agent: Borane solutions (like BH₃-THF) can degrade over time, especially if exposed to moisture or air. Always use a fresh bottle or titrate an older one to determine its molarity before use. For catalytic hydrogenation, the catalyst may be inactive or poisoned.
-
Insufficient Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent. For borane reductions of nitriles, at least 2-3 equivalents are often required to ensure the reaction goes to completion.
-
Reaction Conditions:
-
Temperature: Some reductions require an initial period at 0 °C for controlled addition, followed by warming to room temperature or gentle reflux to drive the reaction to completion. Ensure you have followed the temperature profile correctly.
-
Time: The reaction may simply need more time. Monitor the reaction every 1-2 hours until no further consumption of the starting material is observed.
-
-
Solvent Quality: The presence of water can rapidly quench borane and other hydride reagents. Ensure you are using anhydrous solvents (e.g., dry THF).
Troubleshooting Protocol: Addressing Low Conversion
-
Re-check Calculations: Double-check the molar masses and stoichiometry of your reagents.
-
Add More Reagent: If you are confident in your setup, you can cautiously add another portion (e.g., 0.5 equivalents) of the reducing agent to the reaction mixture and monitor for progress.
-
Increase Temperature: If adding more reagent doesn't help, slowly increase the reaction temperature (e.g., from room temperature to 40 °C) and monitor.
-
Restart with Fresh Reagents: If the reaction still fails, the most reliable solution is to start over with a freshly opened bottle of the reducing agent and freshly dried solvents.
Question 4: The reaction worked, but my final product is impure and the yield is low. What are the likely side products?
The formation of side products is often linked to reaction conditions or the work-up procedure.
-
Over-reduction: While less common with borane, aggressive conditions (high temperatures, prolonged reaction times) or a non-selective agent like LAH could potentially lead to the reduction of the sulfonamide group.
-
Incomplete Borane Quench: The work-up for a borane reduction is critical. After the nitrile is reduced, it forms a borane-amine complex. This must be hydrolyzed, typically by adding acid (like HCl), to liberate the free amine. An incomplete quench will result in a low yield of the desired product.
-
Formation of Borazine-like Species: In some cases, borane can react with the sulfonamide N-H, leading to complex byproducts.
Technical Support Center: Troubleshooting Low Solubility of 3-(Aminomethyl)benzenesulfonamide
Welcome to the technical support guide for 3-(Aminomethyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in aqueous buffers. As Senior Application Scientists, we provide this guide based on fundamental physicochemical principles and proven laboratory techniques.
Section 1: Understanding the Core Problem: The Amphoteric Nature of this compound
Q1: Why is my this compound not dissolving in a neutral aqueous buffer (e.g., PBS pH 7.4)?
Answer: The low solubility of this compound in neutral buffers is a direct consequence of its molecular structure. The compound is amphoteric , meaning it possesses both a basic functional group and an acidic functional group.
-
Basic Group: The primary amine on the aminomethyl substituent (-CH₂NH₂) acts as a base.
-
Acidic Group: The sulfonamide group (-SO₂NH₂) acts as a weak acid.
The solubility of ionizable compounds in aqueous solutions is highly dependent on pH.[1][2] Like amino acids, this compound will have its lowest solubility at its isoelectric point (pI) , the pH at which the molecule has a net neutral charge. At or near a neutral pH of 7.4, a significant population of the molecules exists in this minimally charged or zwitterionic state, which reduces their favorable interactions with polar water molecules, leading to precipitation.
To achieve solubilization, the pH of the solution must be adjusted to shift the equilibrium, ensuring the molecule carries a net positive or negative charge.
-
In Acidic Conditions (Low pH): The basic aminomethyl group becomes protonated to form a cationic salt (-CH₂NH₃⁺). This charged species is significantly more soluble in water.
-
In Alkaline Conditions (High pH): The acidic sulfonamide group becomes deprotonated to form an anionic salt (-SO₂N⁻). This charged species is also more soluble than the neutral form.[1][3][4]
The diagram below illustrates the pH-dependent ionization states of the molecule.
Caption: pH-dependent ionization states of this compound.
Section 2: Primary Troubleshooting Workflow: pH Adjustment
Q2: What is the most effective first step to solubilize this compound for my experiment?
Answer: The primary and most crucial troubleshooting step is pH modification .[5][6][7] You must move the pH of your solvent significantly away from the compound's isoelectric point. This can be achieved by preparing a concentrated stock solution in a weak acidic or basic solution before diluting it into your final experimental buffer.
The following workflow provides a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for solubilizing the compound.
Protocol 1: Step-by-Step pH-Mediated Solubilization
This protocol is a self-validating system to determine the optimal pH for creating a stock solution.
-
Preparation : Weigh out the desired amount of this compound powder into a sterile conical tube.
-
Initial Suspension : Add a small volume of high-purity deionized water to create a slurry. For example, for a target concentration of 10 mg/mL, start with 70-80% of the final volume (e.g., 700-800 µL for a 1 mL final volume). Do not expect the compound to dissolve at this stage.
-
Acidification Trial : While stirring or vortexing gently, add 1M HCl dropwise (e.g., 1-2 µL at a time). Observe the solution after each addition. Continue until the solution becomes clear. This indicates the formation of the soluble cationic salt.
-
Alkalinization Trial (Alternative) : In a separate tube, repeat steps 1 and 2. While stirring, add 1M NaOH dropwise until the solution becomes clear. This confirms the formation of the soluble anionic salt.
-
Final Volume Adjustment : Once the compound is fully dissolved via either acidification or alkalinization, add your target buffer or deionized water to reach the final desired volume and concentration.
-
pH Verification : Measure the pH of the final stock solution. This pH is critical for ensuring reproducibility.
-
Final Use : This concentrated stock can now be diluted into your final, larger volume of experimental buffer. The high concentration of dissolved, charged molecules will be "trapped" in solution upon dilution, provided the final buffer has sufficient capacity to maintain a suitable pH.
| pH Range | Dominant Molecular Form | Expected Aqueous Solubility | Rationale |
| pH < 4 | Cationic (-CH₂NH₃⁺) | High | The basic aminomethyl group is fully protonated, creating a positive charge that enhances interaction with water.[7] |
| pH 5 - 8 | Neutral / Zwitterionic | Low (Insoluble) | The molecule has a net-zero charge (isoelectric point), minimizing its polarity and water solubility. |
| pH > 10 | Anionic (-SO₂N⁻) | High | The acidic sulfonamide group is deprotonated, creating a negative charge that enhances interaction with water.[3][4] |
Section 3: Advanced & Alternative Solubility Strategies
Q3: Adjusting the pH is incompatible with my downstream experiment. What are my other options?
Answer: If pH modulation is not feasible, several alternative strategies can be employed, often in combination. The most common is the use of co-solvents.
Co-solvency
Co-solvents are water-miscible organic solvents that enhance solubility by reducing the polarity of the aqueous environment and disrupting water's hydrogen-bond network.[5][6] This makes the solvent system more favorable for less-polar solutes.
Protocol 2: Co-solvent Solubility Screening
-
Selection : Choose a panel of co-solvents compatible with your experimental system (see Table 2).
-
Preparation : Dispense small, pre-weighed amounts of this compound into separate microcentrifuge tubes.
-
Dissolution : Add the selected co-solvent (e.g., DMSO) to one tube to create a high-concentration stock (e.g., 50-100 mM). Vortex thoroughly. Most organic compounds are highly soluble in pure DMSO or ethanol.
-
Aqueous Compatibility Test : Perform a serial dilution of the concentrated organic stock into your target aqueous buffer (e.g., PBS pH 7.4). For example, dilute 1:10, 1:100, and 1:1000.
-
Observation : Check for any signs of precipitation (cloudiness, visible particles) immediately and after a set incubation period (e.g., 30 minutes) at the experimental temperature. The highest concentration that remains clear is your working limit.
| Co-solvent | Properties & Mechanism | Typical Starting Concentration in Final Solution | Key Considerations |
| DMSO | Aprotic, highly polar. Alters solvent polarity. | < 0.5% (v/v) | Gold standard for initial screening. Can be cytotoxic to cells at concentrations >0.5%. |
| Ethanol | Protic, polar. Disrupts water's hydrogen bonding. | 1-5% (v/v) | Generally well-tolerated in many biological assays but can be volatile and may affect protein structure at higher concentrations. |
| Propylene Glycol (PG) | Non-toxic polyol. Reduces solvent polarity. | 1-10% (v/v) | Commonly used in pharmaceutical formulations. Can increase viscosity. |
| Polyethylene Glycol (PEG 300/400) | Non-toxic polymer. Reduces solvent polarity. | 1-10% (v/v) | Excellent solvent for many poorly soluble drugs. Biologically inert. |
Temperature Adjustment
For many compounds, solubility increases with temperature. Gently warming the solution (e.g., in a 37°C water bath) while stirring can aid dissolution. However, this must be done with caution:
-
Verify Stability: Ensure the compound is stable at elevated temperatures for the required duration. Check the supplier's technical data sheet.
-
Risk of Precipitation: The compound may precipitate out of solution upon cooling back to room temperature or experimental temperature. This method is most effective if the experiment is also conducted at the elevated temperature.
Section 4: Frequently Asked Questions (FAQs)
Q4: I successfully made a concentrated stock in acidic water, but it crashed out when I diluted it into my PBS buffer. What happened? Answer: This is a classic issue of buffer capacity. Your concentrated stock had a low pH, which kept the compound protonated and soluble. When you added a small volume of this acidic stock to a large volume of a strong buffer like PBS, the buffer's components immediately neutralized the acid, raising the pH back to 7.4. This forced the compound back to its insoluble isoelectric point, causing precipitation.
-
Solution: Ensure the final concentration of your compound is below its solubility limit at the final pH. You may need to use a more dilute stock solution or accept a lower final concentration in your experiment.
Q5: Can I use sonication or vortexing to force the compound into solution? Answer: Mechanical agitation like vortexing and sonication can accelerate the rate of dissolution but will not increase the compound's thermodynamic solubility limit. If a compound is insoluble at a given pH and temperature, agitation will only create a fine suspension of particles that will eventually settle. While useful for breaking up clumps and ensuring good mixing during pH or co-solvent adjustments, it is not a standalone solution for poor solubility.
Q6: I purchased the hydrochloride (HCl) salt of the compound. Why is it still not dissolving in water? Answer: Starting with the hydrochloride salt is advantageous because it is the pre-formed soluble, cationic version of the molecule.[8][9] When you add it to pure, unbuffered water, it should dissolve readily and create a slightly acidic solution. If it fails to dissolve in a buffered solution (like PBS), it is because, as explained in Q4, the buffer is strong enough to neutralize the acidic nature of the salt, raising the pH back towards the isoelectric point. The final pH of the solution is always the dominant factor controlling solubility.
Q7: Are there any long-term stability concerns I should be aware of once the compound is in solution? Answer: Sulfonamides as a class are generally stable to hydrolysis under typical environmental and physiological pH conditions (pH 7-9).[10] However, storing aqueous stock solutions for extended periods is not recommended without specific stability data.
-
Best Practice: Prepare fresh stock solutions for each experiment. If storage is necessary, filter-sterilize the stock, aliquot into single-use volumes, and store at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
References
- 1. bmj.com [bmj.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 7. longdom.org [longdom.org]
- 8. This compound HCl | 670280-13-4 | VBB28013 [biosynth.com]
- 9. This compound hydrochloride | 670280-13-4 [chemicalbook.com]
- 10. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for 3-(Aminomethyl)benzenesulfonamide
Welcome to the technical support guide for the purification of 3-(Aminomethyl)benzenesulfonamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity for this versatile compound.[1] this compound is a key intermediate in the synthesis of various pharmaceuticals, and its purity is paramount for reliable downstream applications.[1]
This guide is structured to provide practical, experience-driven solutions to common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter in my crude this compound?
A1: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials like 3-cyanobenzenesulfonamide if the synthesis involves nitrile reduction. Other potential impurities could be over-alkylation products or related positional isomers. The synthesis of sulfonamides can sometimes result in by-products from reactions with difunctional reagents or incomplete reactions.[2][3]
Q2: What is the recommended first-pass purification strategy for this compound?
A2: For many sulfonamides, recrystallization is an effective initial purification step.[4] Given the amine and sulfonamide groups, manipulating the pH to facilitate an acid-base extraction can also be a powerful technique to remove neutral impurities.[5][6]
Q3: How can I assess the purity of my this compound?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and detecting minor impurities. Thin-Layer Chromatography (TLC) provides a quick qualitative check of purity and can help in developing column chromatography methods.[7] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation and can reveal the presence of impurities with distinct proton or carbon signals.
Troubleshooting Guide: Purification Workflows
This section addresses specific issues that may arise during the purification of this compound, categorized by the purification technique.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, challenges such as oiling out, poor recovery, and the formation of amorphous solids can occur.
Q: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" happens when the compound separates from the solution as a liquid rather than a solid. This often occurs if the boiling point of the solvent is too high, or if the solution is supersaturated to a great extent.
-
Immediate Actions:
-
Add a small amount of additional hot solvent to redissolve the oil.
-
Attempt to induce crystallization by scratching the inside of the flask with a glass rod.
-
Introduce a seed crystal of pure this compound if available.
-
-
Long-Term Solutions:
-
Solvent Selection: Experiment with a different solvent or a solvent/anti-solvent system. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. An anti-solvent is a miscible solvent in which the compound is insoluble.[8]
-
Controlled Cooling: Allow the solution to cool more slowly. Rapid cooling can favor oil formation over crystal growth.[9] Insulating the flask can promote gradual cooling.
-
Q: My yield after recrystallization is very low. How can I improve it?
A: Low recovery can be due to several factors, including using too much solvent or incomplete precipitation.
-
Optimization Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
-
Thorough Cooling: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize precipitation, but be mindful that faster cooling can sometimes trap impurities.[9]
-
Solvent Choice: The solubility of sulfonamides can be significant even in cold solvents. Consider a different solvent system where the solubility difference between hot and cold is more pronounced.
-
Recrystallization Solvent Selection
| Solvent System | Suitability for Sulfonamides | Key Considerations |
| Alcohols (e.g., Ethanol, Isopropanol) | Often effective for sulfonamides.[4][9] | Good balance of polarity. May require the addition of water to reduce solubility at lower temperatures.[4] |
| Water | Can be used, especially for the salt form (hydrochloride). | Solubility might be high; cooling to low temperatures is crucial. |
| Solvent/Anti-solvent (e.g., Ethanol/Water, Acetone/Hexane) | Provides fine control over the crystallization process.[8] | The anti-solvent should be added slowly to the point of turbidity.[8] |
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Q: I'm having trouble getting good separation of my compound from a closely related impurity using silica gel chromatography. What can I do?
A: Poor separation can result from an inappropriate mobile phase, improper column packing, or the inherent difficulty in separating structurally similar compounds.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Polarity Adjustment: Systematically vary the polarity of your eluent. For polar compounds like this compound, a mixture of a non-polar solvent (like ethyl acetate or dichloromethane) and a polar solvent (like methanol) is common.
-
Additive Inclusion: Adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can improve the peak shape of amines by deactivating acidic sites on the silica gel.
-
-
Change the Stationary Phase: If optimizing the mobile phase on silica is unsuccessful, consider a different stationary phase. Alumina or a bonded-phase silica (like amino-propyl) can offer different selectivity.[10][11][12]
-
Gradient Elution: Employing a solvent gradient, where the polarity of the mobile phase is gradually increased during the separation, can help to resolve compounds with different polarities more effectively.
-
Typical Mobile Phases for Sulfonamide Separation on Silica Gel
| Solvent System | Polarity | Notes |
| Dichloromethane / Methanol | Medium to High | A common starting point. The ratio can be adjusted to achieve the desired separation. |
| Ethyl Acetate / Hexane / Methanol | Low to High | Offers good control over polarity for a range of impurities. |
| Chloroform / Acetone | Medium | Can be effective for separating sulfonamides.[7] |
Acid-Base Extraction
This technique leverages the acidic and basic properties of the target compound and impurities to move them between aqueous and organic phases.[5]
Q: I am trying to use acid-base extraction to purify my compound, but I am getting emulsions. How can I resolve this?
A: Emulsions are stable mixtures of immiscible liquids that can be difficult to separate. They are common when dealing with complex mixtures.
-
Breaking Emulsions:
-
Time: Allow the separatory funnel to stand undisturbed for a period.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filtration: In stubborn cases, filtering the mixture through a pad of celite or glass wool can help to break up the emulsion.
-
Q: What is the optimal pH for extracting this compound into the aqueous phase?
A: To extract the basic aminomethyl group into the aqueous phase, you should use an acidic solution to protonate it. A dilute solution of hydrochloric acid (e.g., 1M HCl) is typically effective.[6] Conversely, to extract acidic impurities, a basic solution like sodium bicarbonate or sodium hydroxide would be used.[5]
Experimental Workflow Diagrams
Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification method.
Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
Detailed Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To further increase the yield, you can place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.
Protocol 2: Purification via Column Chromatography on Silica Gel
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 dichloromethane:methanol) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions.
-
Gradient (Optional): If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute the desired compound.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst [jsynthchem.com]
- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to Addressing Off-Target Effects of Sulfonamide-Containing Compounds
Introduction:
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing small molecule inhibitors in their experiments. While your query specified 3-(Aminomethyl)benzenesulfonamide, this compound is not extensively characterized in public scientific literature[1]. However, its chemical structure contains a benzenesulfonamide group, a common scaffold in many well-studied inhibitors[2][3][4][5].
Frequently Asked Questions (FAQs)
Q1: What are the common, known off-targets for sulfonamide-based compounds?
The primary sulfonamide group (R-SO₂NH₂) is a well-established zinc-binding group and the cornerstone of the most important class of inhibitors for carbonic anhydrases (CAs)[8][9][10]. CAs are a family of metalloenzymes crucial for processes like pH regulation and CO₂ transport[8][11].
-
Expert Insight: Given this strong, inherent affinity, any unexpected cellular phenotype observed with a sulfonamide-containing compound should be considered a potential CA-mediated off-target effect until proven otherwise. There are at least 15 human CA isoforms with varied tissue expression, making this a significant variable to consider[11][12]. Many clinically used drugs, including some for glaucoma and diuretics, are sulfonamide-based CA inhibitors[11][12].
Q2: Why is it imperative to validate that my observed phenotype is due to the intended "on-target" effect?
Troubleshooting Guide: Is It an Off-Target Effect?
This section provides a logical, step-by-step framework to investigate unexpected or inconsistent results.
Scenario 1: You observe an unexpected or inconsistent phenotype after treatment with your sulfonamide compound.
This is a classic red flag for a potential off-target effect. The following experimental strategies are designed to dissect the true origin of the observed cellular response.
Principle: If the observed phenotype is truly due to the inhibition of the intended target, then a structurally different inhibitor (an orthogonal probe) acting on the same target should replicate the phenotype[17].
Step-by-Step Protocol:
-
Select an Orthogonal Probe: Identify a validated inhibitor for your target that does not belong to the sulfonamide chemical class. Resources like the Chemical Probes Portal can aid in selection.
-
Determine Equipotent Doses: Using a biochemical or target engagement assay, determine the concentrations of your primary compound and the orthogonal probe that result in equivalent levels of target inhibition (e.g., their respective IC50 values).
-
Phenotypic Assay: Treat your cells or model system with the equipotent doses of both compounds. Include a vehicle control (e.g., DMSO).
-
Analyze and Compare: If the orthogonal probe fails to produce the same phenotype as your sulfonamide compound, it strongly suggests the phenotype is a result of an off-target effect.
Principle: A genetic approach to reducing the target protein's function should phenocopy the effect of a specific small molecule inhibitor[7][18].
Step-by-Step Protocol:
-
Select Genetic Tool: Choose an appropriate method to reduce or eliminate your target protein, such as siRNA (for transient knockdown), shRNA (for stable knockdown), or CRISPR/Cas9 (for knockout).
-
Validate Knockdown/Knockout: Before any phenotypic analysis, confirm the reduction or absence of the target protein via Western blot or qPCR. Use a non-targeting control (e.g., scrambled siRNA) as a negative control[18].
-
Phenotypic Comparison: Perform your primary assay on the cells with reduced/absent target expression and compare the results to cells treated with your sulfonamide inhibitor.
-
Interpret the Outcome:
-
Phenocopy: If the genetic approach replicates the inhibitor's effect, it provides strong evidence for on-target activity.
-
No Phenocopy: If the phenotype is absent in the knockdown/knockout cells, the inhibitor is likely acting through an off-target mechanism.
-
Workflow for On-Target Validation
Caption: Logic diagram for validating on-target effects.
Scenario 2: Your compound's potency in a cell-based assay is much higher than its potency in a biochemical assay (e.g., Cellular IC50 << Biochemical IC50).
This discrepancy can be a sign of off-target activity, where the potent cellular effect is driven by an unknown target.
Principle: CETSA is a powerful biophysical method to verify direct drug-target engagement inside intact cells[19][20]. The binding of a ligand (your inhibitor) typically stabilizes its target protein, increasing the temperature required to denature it[21][22][23].
Step-by-Step Protocol (Simplified):
-
Treatment: Treat intact cells with your sulfonamide compound or a vehicle control.
-
Heat Challenge: Aliquot the treated cells and heat them across a range of temperatures (e.g., 40°C to 70°C).
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins via centrifugation.
-
Detection: Quantify the amount of soluble target protein remaining at each temperature using Western blotting or other specific protein detection methods.
-
Analysis: Plot the soluble protein fraction against temperature. A shift in the melting curve to a higher temperature in the drug-treated samples confirms target engagement. This allows you to determine the concentration required to engage the target in a cellular environment, which can then be correlated with the concentration that produces the phenotype[20][22].
CETSA Workflow
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Advanced Controls & Data Interpretation
Q3: What constitutes a proper negative control for my inhibitor?
The ideal negative control is a structurally similar but biologically inactive analog of your compound[17]. This helps confirm that the observed phenotype is not due to the chemical scaffold itself. If such a molecule is not available, the multi-pronged validation approach (combining orthogonal probes and genetic methods) becomes even more critical. The vehicle (e.g., DMSO) is an essential baseline control but does not control for scaffold-specific off-target effects.
Data Summary for Validation Experiments
| Validation Method | Compound/Condition | Target Engagement Readout | Phenotypic Readout | Conclusion |
| Primary Compound | This compound | CETSA: ΔTₘ = +5°C | Cell Viability IC50 = 1 µM | Engages target, causes phenotype |
| Orthogonal Probe | Compound Y (Non-sulfonamide) | CETSA: ΔTₘ = +4.5°C | Cell Viability IC50 = 1.5 µM | On-Target |
| Genetic Control | Target siRNA Knockdown | 85% protein reduction | 70% decrease in viability | On-Target |
| Negative Control | Inactive Analog | CETSA: No thermal shift | No change in viability | On-Target |
| Vehicle Control | DMSO | No thermal shift | No change in viability | Baseline |
References
- 1. scbt.com [scbt.com]
- 2. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives as small molecule dual-target inhibitors of tubulin and signal transducer and activator of transcription 3 (STAT3) based on ABT-751 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Target validation using chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. news-medical.net [news-medical.net]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of 3-(Aminomethyl)benzenesulfonamide
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of 3-(Aminomethyl)benzenesulfonamide. We will move beyond basic protocols to explore the causality behind common issues, offering field-proven insights and robust troubleshooting strategies.
The primary synthetic route discussed involves the catalytic reduction of 3-cyanobenzenesulfonamide, a common and scalable pathway. This guide is structured to address issues in a logical sequence, from overarching questions to specific experimental problems.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered during the initial phases of a scale-up campaign.
Q1: What is the most common and scalable synthetic route for this compound?
The most industrially viable route begins with 3-cyanobenzonitrile, which is converted to 3-cyanobenzenesulfonamide, followed by the reduction of the nitrile group to the primary amine.[1] The key final step is typically a catalytic hydrogenation, as it avoids the use of stoichiometric, and often hazardous, metal hydride reagents, which are less suitable for large-scale operations.
Q2: Why does my overall yield drop significantly when moving from bench to pilot scale?
This is a classic scale-up challenge often rooted in mass and heat transfer limitations.[2]
-
Inefficient Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, making it difficult to control temperature. Exothermic reactions, like nitrile reductions or quenching of chlorosulfonation reactions, can develop localized "hot spots," leading to byproduct formation.[2]
-
Mixing Inhomogeneity: Achieving uniform mixing in a large vessel is more difficult. Poor mixing can lead to localized concentration gradients of reagents, which can lower the reaction rate and promote the formation of impurities.
-
Extended Addition Times: Adding reagents takes longer at scale. If a reactive intermediate is formed, it has more time to decompose before the next reagent is fully introduced.
-
Work-up and Isolation Losses: Mechanical losses during transfers, filtrations, and drying are proportionally greater at a larger scale. A purification method like column chromatography, which is effective at the lab scale, often becomes impractical and leads to significant product loss on a larger scale.[2][3]
Q3: What are the primary safety concerns during this synthesis?
The synthesis involves several significant hazards that must be rigorously controlled:
-
Chlorosulfonic Acid (Intermediate Synthesis): This reagent is highly corrosive and reacts violently with water. Its use requires specialized equipment and handling procedures.[4]
-
Catalytic Hydrogenation (Reduction Step): This process involves flammable hydrogen gas under pressure. Furthermore, catalysts like Palladium on Carbon (Pd/C) and Raney Nickel can be pyrophoric (ignite spontaneously in air), especially after the reaction when they are dry.
-
Ammonia: The use of aqueous or gaseous ammonia for the synthesis of the sulfonamide intermediate requires a well-ventilated area and appropriate personal protective equipment (PPE).[5]
Q4: What are the most common impurities I should expect?
Potential impurities can arise from both stages of the synthesis:
-
Starting Material: Unreacted 3-cyanobenzenesulfonamide.
-
Side-Reaction Products: Isomeric impurities from the initial sulfonation step.
-
Reduction Byproducts: Over-reduction products, such as those where the sulfonamide group is affected, or secondary amines formed from the reaction of the product with an intermediate imine.
-
Reagents and Solvents: Residual catalysts, acids, bases, and solvents from the synthesis and workup.[3]
Section 2: Troubleshooting Guide - Synthesis of 3-Cyanobenzenesulfonamide (Intermediate)
The reliability of this first stage is critical for the success of the overall synthesis.
Q: My yield is low during the conversion of 3-cyanobenzonitrile to 3-cyanobenzenesulfonamide. What are the likely causes?
Low yields in this step typically stem from issues in the chlorosulfonation or the subsequent ammonolysis.
-
Incomplete Chlorosulfonation: The reaction of 3-cyanobenzonitrile with chlorosulfonic acid is sensitive to reaction time and temperature. Insufficient reaction time or temperatures below the optimum can lead to incomplete conversion.
-
Hydrolysis of Sulfonyl Chloride: The intermediate sulfonyl chloride is highly moisture-sensitive.[4] Premature quenching or exposure to atmospheric moisture before ammonolysis can hydrolyze it back to the sulfonic acid, which will not react to form the desired sulfonamide.
-
Suboptimal Ammonolysis: The reaction of the sulfonyl chloride with ammonia is highly exothermic. Poor temperature control during the addition of ammonia can lead to side reactions. Ensure the sulfonyl chloride solution is added slowly to a well-chilled and vigorously stirred ammonia solution.[6]
-
Difficult Isolation: The traditional method of quenching the chlorosulfonation reaction mixture in a large volume of ice water can lead to a flocculent precipitate that is difficult to filter and wash, resulting in significant mechanical losses.[7] Consider alternative workup procedures, such as controlled addition of water to precipitate the product from the reaction mixture, which can yield a more crystalline and easier-to-filter solid.[7]
Section 3: Troubleshooting Guide - Reduction of 3-Cyanobenzenesulfonamide
This final reduction step is often the most challenging to scale up effectively.
Workflow for Troubleshooting Nitrile Reduction
The following diagram outlines a logical approach to diagnosing issues in the catalytic hydrogenation step.
Caption: Troubleshooting Decision Tree for Catalytic Hydrogenation.
Q: My catalytic hydrogenation is stalling or incomplete. What is the cause?
A: This is a common issue, often related to the catalyst or reaction conditions.
-
Catalyst Deactivation (Poisoning): The most frequent cause is catalyst poisoning. Sulfonamides themselves can interact with the catalyst surface. More importantly, residual impurities from the previous step, such as trace halides or other sulfur-containing byproducts, can irreversibly poison noble metal catalysts like Palladium.
-
Solution: Ensure the 3-cyanobenzenesulfonamide intermediate is of high purity. Recrystallization of the intermediate before the reduction step is highly recommended.
-
-
Insufficient Catalyst Activity or Loading: The activity of a catalyst batch can vary. On a larger scale, ensure the catalyst is properly dispersed in the reaction medium; poor mixing can prevent the catalyst from being effective.
-
Solution: Test each new batch of catalyst on a small scale first. If activity is low, increase the catalyst loading (e.g., from 5 mol% to 10 mol%) or use a fresh, more active batch.
-
-
Poor Hydrogen Mass Transfer: The reaction rate is dependent on the transfer of hydrogen gas from the headspace, through the solvent, to the surface of the solid catalyst.
-
Solution: Increase the agitation (stirring) speed to improve gas-liquid mixing. Ensure the reactor design is suitable for three-phase reactions. Increasing hydrogen pressure will also increase its concentration in the solvent and enhance the reaction rate.
-
Q: I am observing significant byproduct formation during the reduction. How can I minimize this?
A: Byproduct formation is typically a result of overly harsh conditions or the presence of reactive intermediates.
-
Secondary Amine Formation: The primary amine product can react with the intermediate imine species to form a secondary amine dimer. This is more common at higher temperatures and if the concentration of the primary amine product builds up.
-
Solution: Maintain the lowest effective reaction temperature. In some systems, adding a small amount of ammonia to the reaction mixture can suppress the formation of secondary amines by competitively reacting with the imine intermediate.
-
-
Hydrolysis of Nitrile: If the reaction is run in protic solvents like methanol or ethanol with residual water and acidic or basic impurities, the nitrile group can hydrolyze to the corresponding amide or carboxylic acid.
-
Solution: Use anhydrous solvents and ensure the starting material is dry and free from acidic or basic residues.
-
Section 4: Troubleshooting Guide - Purification & Isolation
Q: Column chromatography is not an option for my 5 kg batch. How can I effectively purify this compound?
A: Recrystallization is the most viable method for large-scale purification of solid compounds.
-
Solvent Screening: The key is to find a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble at all temperatures.
-
Recommended Solvents: Mixtures of polar protic solvents (like isopropanol or ethanol) and water are often good starting points. The product is likely soluble in water due to its polar functional groups. Adding a less polar co-solvent in which the product is insoluble can induce crystallization.
-
-
pH Adjustment: Since the product is an amine, its solubility is highly dependent on pH. You can exploit this for purification. Dissolve the crude product in an acidic aqueous solution (e.g., dilute HCl) to form the soluble hydrochloride salt. Filter to remove any insoluble non-basic impurities. Then, carefully add a base (e.g., NaOH or NaHCO₃) to increase the pH and precipitate the pure free amine.
-
Controlled Cooling: Do not crash-cool the crystallization mixture. A slow, controlled cooling rate allows for the growth of larger, purer crystals, which are easier to filter and wash.
Section 5: Recommended Protocols & Data
Protocol 5.1: Scale-up Catalytic Hydrogenation of 3-Cyanobenzenesulfonamide
This protocol describes a general procedure for the reduction of 3-cyanobenzenesulfonamide at a pilot scale.
Safety Precautions: This procedure involves high-pressure, flammable hydrogen gas and a potentially pyrophoric catalyst. It must be conducted in a suitable high-pressure reactor (autoclave) by trained personnel following all site-specific safety protocols.
-
Reagents:
-
3-Cyanobenzenesulfonamide (e.g., 5.0 kg, 1 eq.)
-
Palladium on Carbon (10% Pd, 50% wet; e.g., 250 g, ~5 wt%)
-
Solvent (e.g., Methanol or Tetrahydrofuran (THF), ~50 L)
-
-
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean and dry.
-
Charging the Reactor: Under an inert nitrogen atmosphere, charge the reactor with the solvent (e.g., Methanol) and 3-cyanobenzenesulfonamide. Begin agitation to dissolve/suspend the solid.
-
Catalyst Slurry: In a separate vessel, prepare a slurry of the wet 10% Pd/C catalyst in a small amount of the reaction solvent.
-
Catalyst Charging: Under a positive nitrogen flow, carefully transfer the catalyst slurry into the reactor. Seal the reactor immediately.
-
Inerting: Purge the reactor headspace multiple times with nitrogen (e.g., pressurize to 5 bar, then vent) to remove all oxygen.
-
Hydrogenation: Purge the reactor with hydrogen gas (e.g., pressurize to 10 bar, then vent). Finally, pressurize the reactor with hydrogen to the target pressure (e.g., 20-40 bar).
-
Reaction: Heat the reactor to the target temperature (e.g., 40-60 °C). Monitor the reaction progress by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases.
-
Cooldown and Depressurization: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the reactor multiple times with nitrogen.
-
Catalyst Filtration: Under a nitrogen blanket, filter the reaction mixture through a bed of celite to remove the Pd/C catalyst. Caution: Do not allow the catalyst filter cake to dry in the air, as it may ignite. Keep it wet with solvent or water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can then be purified by recrystallization as described in Section 4.
-
Data Presentation: Lab vs. Pilot Scale Comparison
The following table summarizes typical changes and challenges when scaling this hydrogenation.
| Parameter | Lab Scale (10 g) | Pilot Scale (5 kg) | Rationale for Challenges & Changes |
| Reaction Time | 2-4 hours | 8-16 hours | Slower hydrogen mass transfer in larger vessels.[2] |
| Agitation | Magnetic Stirrer (1000 RPM) | Mechanical Impeller (300 RPM) | Different mixing dynamics; ensuring catalyst suspension is critical. |
| Exotherm Control | Easy to manage | Requires jacket cooling | Lower surface-area-to-volume ratio makes heat dissipation difficult.[2] |
| H₂ Pressure | 5 bar | 20-40 bar | Higher pressure is used to overcome mass transfer limitations and increase reaction rate. |
| Catalyst Filtration | Buchner Funnel | Contained Filter/Dryer | Safety and containment of pyrophoric catalyst are paramount at scale. |
| Typical Purity (Crude) | >95% | 90-95% | Longer reaction times and potential temperature gradients can lead to more byproducts. |
| Typical Yield (Isolated) | 90% | 80-85% | Increased mechanical losses during transfers and filtration steps.[2] |
Section 6: References
-
Mondal, S., & Malakar, C. K. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Results in Chemistry, 2, 100051. (Note: While a direct link isn't provided in the search results, the journal and article details are available for lookup).
-
Zafar, W., Sumrra, S., & Chohan, Z. H. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Journal of Coordination Chemistry. --INVALID-LINK--
-
Barbe, G., & Charette, A. B. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9514–9518. --INVALID-LINK--
-
BenchChem. (2025). Overcoming common challenges in the synthesis of sulfonamide derivatives. --INVALID-LINK--
-
Ismail, M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1229, 129820. (Note: A direct link isn't provided, but the article is identifiable in major databases).
-
BenchChem. (2025). Application Notes and Protocols: Synthesis of Bioactive Derivatives from 3-(Aminomethyl)phenol. --INVALID-LINK--
-
Abdel-Ghani, T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26735-26752. --INVALID-LINK--
-
Sigma-Aldrich. p-Aminomethylbenzenesulfonamide–Agarose saline suspension. --INVALID-LINK--
-
Organic Syntheses. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Org. Synth. 2017, 94, 198. --INVALID-LINK--
-
Lee, K., et al. (2012). An efficient and facile synthesis of N-Cbz-β-aminoalkanesulfonamides. Bulletin of the Korean Chemical Society, 33(1), 265-269. --INVALID-LINK--
-
Santa Cruz Biotechnology. This compound Hydrochloride. --INVALID-LINK--
-
ChemSrc. 3-Aminomethyl-benzenesulfonamide. --INVALID-LINK--
-
BenchChem. (2025). Refinement of purification methods for removing impurities from 4-(1-Aminoethyl)benzenesulfonamide. --INVALID-LINK--
-
Google Patents. (2016). CN105237446A - Synthetic method of p-aminobenzenesulfonamide. --INVALID-LINK--
-
PubChem. Benzenesulfonamide, 3-amino-. --INVALID-LINK--
-
PrepChem.com. Synthesis of benzene-sulfonamide. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Scaling Up But-3-enamide Synthesis. --INVALID-LINK--
-
Matulis, D., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(14), 4436. --INVALID-LINK--
-
Google Patents. (1961). US2996541A - Purification of p(nu-acetyl amino) benzene sulfonyl chloride. --INVALID-LINK--
-
Li, J., et al. (2021). Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. ACS Omega, 6(50), 34693–34703. --INVALID-LINK--
-
Lima, C. D., & Reverter, D. (2008). Purification of SUMO conjugating enzymes and kinetic analysis of substrate conjugation. Methods in molecular biology (Clifton, N.J.), 497, 95–106. --INVALID-LINK--
-
Gálico, D. A., et al. (2020). Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases. Molecules, 25(10), 2441. --INVALID-LINK--
References
- 1. 3-Aminomethyl-benzenesulfonamide | CAS#:628298-58-8 | Chemsrc [chemsrc.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
Technical Support Center: Improving the Long-Term Storage Stability of 3-(Aminomethyl)benzenesulfonamide
Welcome to the technical support center for 3-(Aminomethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the long-term storage of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in scientific principles and field-proven insights.
Introduction: Understanding the Stability of this compound
This compound is a versatile molecule possessing both a weakly acidic sulfonamide group and a basic primary amine (aminomethyl group). This bifunctional nature makes it susceptible to specific degradation pathways that can compromise its purity, potency, and overall stability during long-term storage. The primary stability concerns for this compound include hydrolysis of the sulfonamide bond, oxidation of the aminomethyl group, and interactions with excipients, particularly the Maillard reaction.
This guide will walk you through identifying potential stability issues, understanding their underlying causes, and implementing effective strategies to enhance the long-term stability of your this compound formulations.
Section 1: Frequently Asked Questions (FAQs) on Stability Issues
Q1: My solid formulation of this compound is showing discoloration (browning) over time. What is the likely cause?
A1: The most probable cause of browning in a solid formulation containing this compound is the Maillard reaction .[1][2] This is a chemical reaction between the primary amine of the aminomethyl group and the reducing carbonyl group of certain excipients, typically reducing sugars like lactose or dextrose.[2][3] The reaction proceeds through a series of steps, ultimately forming complex brown pigments called melanoidins.[4]
Key Factors Influencing the Maillard Reaction:
-
Presence of Reducing Sugars: Lactose is a common filler and is a primary culprit. Other excipients that may contain trace amounts of reducing sugars include microcrystalline cellulose and starch.[5]
-
Moisture Content: Water acts as a plasticizer, increasing molecular mobility in the solid state and facilitating the reaction between the amine and the sugar.[1]
-
Temperature: Higher storage temperatures accelerate the rate of the Maillard reaction.[6]
-
pH: While more pronounced in solution, the microenvironment pH in the solid state can also play a role.
Troubleshooting Steps:
-
Excipient Review: Identify if any reducing sugars (e.g., lactose, glucose, fructose) are present in your formulation.
-
Excipient Replacement: If a reducing sugar is present, replace it with a non-reducing sugar such as sucrose or a sugar alcohol like mannitol.[2]
-
Moisture Control: Ensure that the formulation is manufactured and stored in a low-humidity environment. Consider incorporating a desiccant in the packaging.
-
Storage Temperature: Store the formulation at controlled room temperature or under refrigerated conditions, as determined by stability studies.
Q2: I've observed a loss of potency in my aqueous solution of this compound. What degradation pathways should I investigate?
A2: In an aqueous environment, this compound is susceptible to several degradation pathways, with hydrolysis and oxidation being the most common.
-
Hydrolysis: The sulfonamide bond (-SO₂NH₂) can undergo hydrolysis, particularly at pH extremes (acidic or basic conditions), to yield 3-(aminomethyl)benzenesulfonic acid and ammonia. While generally more stable than esters, sulfonamides can still hydrolyze under stressed conditions.[7] The rate of hydrolysis is often temperature-dependent.[7]
-
Oxidation: The aminomethyl group is a primary amine and can be susceptible to oxidation, especially in the presence of oxygen, transition metal ions, or peroxides that may be present as impurities in excipients.[8] Oxidative degradation can lead to the formation of various byproducts, potentially impacting both potency and safety.
Q3: How does pH affect the stability of this compound in solution?
A3: The pH of an aqueous solution is a critical factor governing the stability of this compound due to its amphoteric nature. The molecule has two ionizable groups: the basic aminomethyl group and the acidic sulfonamide proton.
-
Solubility: The solubility of benzenesulfonamides is pH-dependent.[9][10] In acidic solutions, the amino group is protonated, forming a more water-soluble salt. Conversely, in basic solutions, the sulfonamide group can be deprotonated, also increasing solubility.[11][12] The lowest aqueous solubility is expected at its isoelectric point.
-
Stability:
-
Acidic pH: While protonation of the amine can increase solubility, highly acidic conditions may accelerate the hydrolysis of the sulfonamide bond.[8]
-
Basic pH: Highly alkaline conditions can also promote sulfonamide hydrolysis.
-
Optimal pH Range: Typically, a neutral to slightly acidic pH range is optimal for the stability of many sulfonamides. It is crucial to determine the pH of maximum stability experimentally.
-
Section 2: Troubleshooting Guides & Experimental Protocols
Guide 1: Investigating and Mitigating Degradation in Solid Formulations
This guide provides a systematic approach to identifying and addressing stability issues in solid dosage forms of this compound.
Step 1: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways.[8][13]
Protocol for Forced Degradation of Solid this compound:
-
Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period (e.g., 1-4 weeks).
-
Humidity Stress: Store the compound at elevated temperature and relative humidity (e.g., 40°C/75% RH, 60°C/75% RH).[8]
-
Photostability: Expose the compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Oxidative Stress: Expose the solid to an oxidative environment, for example, by storing it in an atmosphere of oxygen or in the presence of a solid-state oxidizing agent.
Step 2: Excipient Compatibility Studies
Protocol for Binary Mixture Excipient Compatibility:
-
Prepare binary mixtures of this compound with each excipient (e.g., in a 1:1 or 1:5 ratio).
-
Include a control sample of the pure active ingredient.
-
Expose the mixtures to accelerated stability conditions (e.g., 40°C/75% RH) for a predetermined time (e.g., 2-4 weeks).[14][15]
-
Analyze the samples at regular intervals using a stability-indicating analytical method (e.g., HPLC) for the appearance of new peaks (degradants) or a decrease in the parent peak area.
-
Pay close attention to physical changes like color, caking, or liquefaction.
Data Interpretation Table for Excipient Compatibility:
| Excipient Category | Common Examples | Potential Incompatibility with this compound | Mitigation Strategy |
| Fillers/Diluents | Lactose, Dextrose | Maillard reaction due to the presence of a reducing sugar.[2][3] | Replace with non-reducing fillers like mannitol, sorbitol, or dibasic calcium phosphate. |
| Binders | Povidone (PVP) | Peroxide impurities in some grades of povidone can cause oxidative degradation.[15] | Use low-peroxide grades of povidone or alternative binders like hydroxypropyl cellulose (HPC). |
| Lubricants | Magnesium Stearate | Can be alkaline in nature, potentially affecting the micro-pH and stability. | Evaluate alternative lubricants like sodium stearyl fumarate. |
Guide 2: Stabilizing Aqueous Formulations
This guide focuses on strategies to enhance the stability of this compound in solution.
Step 1: Determine the pH-Stability Profile
Protocol for pH-Rate Profile Study:
-
Prepare a series of buffered solutions across a wide pH range (e.g., pH 2 to 10).
-
Dissolve this compound in each buffer to a known concentration.
-
Store the solutions at a constant, elevated temperature (e.g., 50°C or 60°C) to accelerate degradation.
-
At specified time points, withdraw aliquots and analyze them using a stability-indicating HPLC method to quantify the remaining parent compound.
-
Plot the logarithm of the remaining drug concentration versus time to determine the degradation rate constant (k) at each pH.
-
A plot of log(k) versus pH will reveal the pH of maximum stability (the lowest point on the curve).
Step 2: Mitigating Oxidative Degradation
If oxidation is identified as a significant degradation pathway, the inclusion of antioxidants is recommended.[16][17][18]
Selection of Antioxidants:
| Antioxidant Type | Examples | Mechanism of Action | Formulation Suitability |
| Water-Soluble | Ascorbic Acid, Sodium Metabisulfite | Act as reducing agents, being preferentially oxidized.[16][19] | Aqueous solutions. |
| Oil-Soluble | Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT) | Free-radical scavengers that terminate chain reactions.[19] | Lipid-based formulations. |
| Chelating Agents | Ethylenediaminetetraacetic Acid (EDTA), Citric Acid | Bind metal ions that can catalyze oxidation reactions.[16] | Aqueous solutions. |
Protocol for Evaluating Antioxidant Efficacy:
-
Prepare the aqueous formulation of this compound at the optimal pH determined previously.
-
Spike the solution with a known initiator of oxidation (e.g., a low concentration of hydrogen peroxide or a transition metal salt like copper (II) sulfate).
-
Prepare parallel samples containing different antioxidants at various concentrations.
-
Include a control sample with no antioxidant.
-
Store the samples under accelerated conditions and monitor the degradation of this compound over time.
Section 3: Visualizing Degradation and Experimental Workflows
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram 2: Workflow for Excipient Compatibility Study
Caption: Workflow for conducting an excipient compatibility study.
References
- 1. Effect of milling and compression on the solid-state Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Potential Use of the Maillard Reaction for Pharmaceutical Applications: Gastric and Intestinal Controlled Release Alginate-Albumin Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Effect of pharmaceutical processing on the solid-state Maillard reacti" by Zhihui Qiu [docs.lib.purdue.edu]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biomedres.us [biomedres.us]
- 14. cdn.who.int [cdn.who.int]
- 15. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmaceutical Antioxidants | PPTX [slideshare.net]
- 17. scielo.br [scielo.br]
- 18. Antioxidants - CD Formulation [formulationbio.com]
- 19. ANTIOXIDANTS: In Pharmaceutical Formulation [knowledgeofpharma.blogspot.com]
Technical Support Center: Enhancing the Binding Affinity of 3-(Aminomethyl)benzenesulfonamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and advanced protocols for refining and enhancing the binding affinity of the 3-(aminomethyl)benzenesulfonamide scaffold. As Senior Application Scientists, we have structured this guide to address common and complex challenges encountered during the drug discovery process, emphasizing the rationale behind each experimental step to ensure robust and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the this compound scaffold and general strategies for affinity maturation.
Q1: What is the significance of the this compound scaffold in drug discovery?
A1: this compound is a valuable starting fragment in medicinal chemistry, primarily because it contains two key functional groups. The benzenesulfonamide moiety is a classic zinc-binding group, making this scaffold an excellent starting point for inhibitors of metalloenzymes, particularly carbonic anhydrases (CAs).[1][2][3] The aminomethyl group at the meta-position provides a versatile chemical handle or "exit vector." This allows for the systematic introduction of various chemical substituents to explore interactions with different sub-pockets of a target protein's active site, a strategy often referred to as the "tail approach".[1][4] Its relatively simple structure and synthetic tractability make it an ideal candidate for fragment-based drug design (FBDD) and lead optimization campaigns.[5]
Q2: My initial screen with this compound shows very weak binding. Is this compound worth pursuing?
A2: Absolutely. It is common for initial fragment hits to exhibit weak binding affinity, often in the high micromolar (µM) to millimolar (mM) range. The goal of a fragment screen is not to find a potent drug, but to identify fragments that bind efficiently and provide a solid foundation for chemical elaboration. The value of this compound lies in its high "ligand efficiency"—a measure of binding energy per heavy atom. A weak but efficient binder is often a more promising starting point than a larger, more complex molecule with the same affinity. The subsequent goal is to build upon this core scaffold to improve potency.[6]
Q3: What are the primary strategies for increasing the binding affinity of this scaffold?
A3: Enhancing the binding affinity of a lead compound is an iterative process that primarily involves three integrated strategies:
-
Structure-Activity Relationship (SAR) Studies: This involves synthesizing a library of analogues where specific parts of the molecule are systematically modified. By testing the binding of each analogue, you can understand which chemical features are critical for binding and which can be optimized.[7][8]
-
Structure-Based Drug Design (SBDD): This relies on obtaining high-resolution structural information of the compound bound to its target protein, typically via X-ray crystallography or NMR.[9][10] This structural data provides a precise roadmap, revealing unoccupied pockets and specific amino acid residues that can be targeted with new chemical moieties to form additional favorable interactions (e.g., hydrogen bonds, hydrophobic contacts).[1][11]
-
Computational Chemistry: In the absence of a crystal structure, molecular docking can predict the binding pose.[12][13] Both docking and more advanced techniques like molecular dynamics (MD) simulations can be used to prioritize which chemical modifications are most likely to improve affinity, thereby focusing synthetic efforts and reducing costs.[14][15]
The cyclical integration of these strategies is fundamental to modern drug discovery, as illustrated in the workflow below.
Caption: Iterative workflow for binding affinity enhancement.
Part 2: Troubleshooting Experimental Hurdles
This section provides solutions to specific problems that may arise during your experiments.
Q4: My synthesized analogues have poor aqueous solubility, leading to inconsistent binding assay results. How can I address this?
A4: Poor solubility is a common challenge in drug discovery.[16] Here’s a prioritized troubleshooting guide:
-
Primary Solution: Use a Co-Solvent. Dimethyl sulfoxide (DMSO) is the most common co-solvent. Prepare high-concentration stock solutions of your compounds in 100% DMSO and then dilute them into your aqueous assay buffer. Critically, ensure the final DMSO concentration is consistent across all measurements (typically ≤ 1-2% v/v) , as DMSO itself can affect protein stability and binding interactions. Always run a "buffer only + DMSO" control to check for artifacts.[16]
-
Check for Precipitation. Before running the assay, visually inspect your highest concentration samples for cloudiness or precipitate. Centrifuge the samples and measure the supernatant concentration to determine the true soluble concentration.
-
Modify the Scaffold. If solubility issues persist and are limiting your SAR, consider incorporating polar or ionizable groups into regions of the molecule that are solvent-exposed and not critical for binding. This can be guided by structural data or computational modeling.
-
Adjust Buffer Conditions. Modifying the pH of the buffer (if your target protein is stable) can alter the ionization state of your compound and improve solubility. Adding mild, non-denaturing detergents like Tween-20 (e.g., 0.005%) can also help, but must be done cautiously as detergents can disrupt some protein-ligand interactions.[17]
Q5: My binding assay (e.g., SPR, MST) shows a low signal-to-noise ratio or no discernible binding curve, even for compounds I expect to bind. What's wrong?
A5: This can be a multi-faceted problem. Use the following flowchart to diagnose the issue.
Caption: Troubleshooting flowchart for poor binding assay signals.
Explanation:
-
Protein & Ligand Quality: The most fundamental requirement for a successful binding assay is high-quality reagents.[18] Ensure your protein is folded and active, and that your compound is pure and hasn't degraded.
-
Concentration Range: A binding curve can only be accurately measured if you test ligand concentrations that span the dissociation constant (Kd). A good rule of thumb is to test from at least 10-fold below the expected Kd to 10-fold above.[19]
-
Assay-Specific Parameters: For surface-based techniques like Surface Plasmon Resonance (SPR) , improper immobilization of the protein can lead to denaturation or steric hindrance.[20][21] For techniques like Microscale Thermophoresis (MST) that require labeling, the fluorescent label could interfere with binding or cause aggregation.[22][23]
Q6: My computational docking results don't correlate with my experimental binding affinities. How should I interpret this?
A6: This is a common and important observation. Here's how to troubleshoot and understand the discrepancy:
-
Docking Scores Are Not Binding Energies: Docking algorithms use scoring functions to estimate the "goodness of fit," which is an approximation of binding free energy. These functions are not perfect and often struggle with factors like protein flexibility, water molecule displacement, and entropy. A docking score should be used for rank-ordering a congeneric series of ligands, not as an absolute prediction of affinity.[12]
-
Check the Binding Pose: The most valuable output from docking is the predicted binding pose. Does the sulfonamide group coordinate with the expected metal ion (e.g., Zn²⁺ in carbonic anhydrase)?[3] Are the "tail" modifications forming sensible interactions? If the predicted pose is implausible, the scoring function is likely irrelevant.
-
Protein Flexibility: Standard docking often treats the protein as a rigid structure.[11] If the binding pocket needs to rearrange to accommodate your ligands (a phenomenon called "induced fit"), rigid docking will fail. Consider using more advanced methods like induced-fit docking or running molecular dynamics (MD) simulations to allow the protein structure to relax around the ligand.
-
The Role of Water: Water molecules in a binding pocket can mediate key interactions. If your docking protocol ignores these, it may miss the true binding mode. Ensure your protein preparation step correctly handles crystallographic water molecules.
Part 3: Advanced Method Refinement Protocols
This section provides detailed, step-by-step protocols for key experimental workflows.
Protocol 1: Iterative SAR Study via the "Tail Approach"
This protocol describes a cycle for expanding from the this compound core to improve affinity for a target like Carbonic Anhydrase II (CAII).
Caption: The Structure-Activity Relationship (SAR) cycle.
Step-by-Step Methodology:
-
Establish Baseline: Accurately measure the binding affinity (Kd) of the parent fragment, this compound, for your target protein using a quantitative method like SPR or ITC. This is your reference point.
-
Formulate a Hypothesis: Based on structural data or modeling, identify a nearby pocket to target. For example, "A hydrophobic pocket adjacent to the active site can be explored by adding small, non-polar groups to the aminomethyl handle."[1]
-
Synthesize a Focused Library: Prepare a small set of 5-10 analogues based on your hypothesis. For the aminomethyl group, this could involve:
-
Reductive Amination: Reacting the amine with various aldehydes (e.g., benzaldehyde, cyclohexanecarbaldehyde) to form secondary amines.
-
Acylation: Reacting the amine with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) to form amides.
-
-
Purify and Characterize: Ensure all synthesized compounds are of high purity (>95%) as confirmed by LC-MS and NMR. This is crucial for accurate affinity measurements.
-
Measure Binding Affinity: Using the exact same assay conditions as in Step 1, measure the Kd for each new analogue.
-
Analyze the SAR: Organize your results in a table to identify trends.
Example SAR Data Table:
| Compound ID | R-Group Modification on Aminomethyl | Synthesis Method | Kd (µM) vs. CAII | Fold Improvement |
| Parent | -H | - | 250 | 1x |
| C-01 | -COCH₃ (Acetamide) | Acylation | 150 | 1.7x |
| C-02 | -COCH₂Ph (Phenylacetamide) | Acylation | 50 | 5x |
| C-03 | -CH₂Ph (Benzylamine) | Reductive Amination | 25 | 10x |
| C-04 | -CH₂(4-F-Ph) (4-Fluorobenzylamine) | Reductive Amination | 15 | 16.7x |
Interpretation: The data suggests that adding hydrophobic, aromatic groups is beneficial (C-02 vs C-01). The flexibility of the benzylamine linker is superior to the rigid acetamide (C-03 vs C-02). Adding an electron-withdrawing fluorine atom further improves affinity (C-04 vs C-03), perhaps by engaging in a favorable interaction with a backbone carbonyl. This analysis directly informs the design of the next generation of compounds.[24]
Protocol 2: Validating Binding Pose with X-Ray Crystallography
This protocol outlines the steps to obtain a co-crystal structure of your optimized inhibitor bound to its target protein.
Step-by-Step Methodology:
-
Protein Preparation: Express and purify the target protein to >98% homogeneity. Concentrate the protein to a level suitable for crystallization (typically 5-10 mg/mL).
-
Complex Formation: Incubate the protein with a 3- to 5-fold molar excess of your inhibitor (e.g., compound C-04 from the SAR table) for at least one hour on ice to ensure saturation of the binding sites.
-
Crystallization Screening: Use robotic screening to test hundreds of crystallization conditions (buffers, precipitants, salts, additives) to find initial "hits" where small crystals form.
-
Crystal Optimization: Manually refine the initial hit conditions by varying precipitant concentration, pH, and temperature to grow larger, single, diffraction-quality crystals.
-
Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data to solve the protein structure. Critically, examine the electron density map for the ligand. A well-resolved ligand will have clear, unambiguous density that matches its atomic structure.[10]
-
Analysis: Analyze the refined structure to confirm the binding pose. Identify all key interactions (hydrogen bonds, hydrophobic contacts, metal coordination) between your inhibitor and the protein. This provides invaluable, definitive information to guide the next round of design.[11][25]
Protocol 3: Quantitative Binding Analysis using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on binding affinity (Kd) and kinetics (association rate kₐ and dissociation rate kₑ).[20][21]
Step-by-Step Methodology:
-
Chip Preparation: Choose a sensor chip appropriate for your protein (e.g., a CM5 chip for amine coupling). Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.
-
Protein Immobilization: Covalently attach your target protein to the chip surface via amine coupling to achieve a target density (e.g., 2000-4000 Response Units, RU). Block any remaining active sites with ethanolamine. A reference channel should be prepared in the same way but without protein immobilization.
-
Analyte Preparation: Prepare a serial dilution series of your sulfonamide compound in the running buffer (e.g., from 100 µM down to ~10 nM). Include several buffer-only (zero concentration) injections for double referencing.
-
Binding Measurement (Kinetics):
-
Inject each concentration of the compound over the protein and reference surfaces for a set amount of time (association phase).
-
Follow with an injection of running buffer only to monitor the compound dissociating from the surface (dissociation phase).
-
Between cycles, inject a regeneration solution (e.g., low pH glycine) to remove all bound compound and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the signal from the reference channel and the buffer-only injections to get the true binding response.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kₐ, kₑ, and the equilibrium dissociation constant (Kd = kₑ / kₐ).
-
Comparison of Key Biophysical Techniques:
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Microscale Thermophoresis (MST) |
| Principle | Change in refractive index upon binding to a surface.[26] | Measures heat released or absorbed during binding in solution.[22] | Measures molecular movement in a temperature gradient, which changes upon binding.[21][23] |
| Primary Output | kₐ, kₑ, Kd | Kd, ΔH, ΔS, Stoichiometry (n) | Kd |
| Labeling Required? | No (Label-free) | No (Label-free) | Yes (Typically requires fluorescent labeling of the protein) |
| Immobilization? | Yes (Protein is attached to a sensor chip) | No (Both partners are in solution) | No (Both partners are in solution) |
| Throughput | Medium to High | Low to Medium | High |
| Sample Consumption | Low (Analyte) | High (Protein and Ligand) | Very Low |
| Best For | Detailed kinetic analysis; screening. | Thermodynamic profiling; validating stoichiometry.[26] | Quick affinity determination; use with very small sample amounts; use in complex liquids.[20][22] |
References
- 1. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation analyses on binding affinity of substituted benzenesulfonamides with carbonic anhydrase using ab initio MO calculations on their complex structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemimpex.com [chemimpex.com]
- 6. An Efficient Strategy to Enhance Binding Affinity and Specificity of a Known Isozyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Computational molecular design of sulfonamides based on immune network modeling | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 15. researchgate.net [researchgate.net]
- 16. Troubleshooting - Thermott [thermott.com]
- 17. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 19. A Guide to Simple and Informative Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. xantec.com [xantec.com]
- 21. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. nicoyalife.com [nicoyalife.com]
- 24. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Binding Affinity Measurement - Profacgen [profacgen.com]
Technical Support Center: A Guide to 3-(Aminomethyl)benzenesulfonamide-Based Assays
From the desk of a Senior Application Scientist
Welcome to the technical support center for researchers utilizing 3-(Aminomethyl)benzenesulfonamide and its derivatives. This molecule, a foundational scaffold in medicinal chemistry, is a cornerstone for developing potent enzyme inhibitors, most notably targeting the carbonic anhydrase (CA) family of metalloenzymes.[1] Its sulfonamide moiety is crucial for coordinating with the zinc ion in the active site of these enzymes, making it a privileged structure in drug discovery programs against cancer, glaucoma, and other diseases.[2][3][4]
This guide is structured to address the practical challenges you may face in the lab. We will move from foundational issues of assay setup to the nuances of data interpretation and troubleshooting unexpected outcomes. Our goal is to provide not just steps, but the underlying rationale, empowering you to design robust, self-validating experiments.
Troubleshooting Guide: Common Experimental Hurdles
This section addresses the most frequent issues encountered during inhibitor screening and characterization. We've formatted this as a series of critical questions you should ask when your results deviate from expectations.
Q1: My inhibitor is showing weak or no activity. Where do I start?
This is the most common challenge. A lack of inhibition is often not due to the compound's intrinsic potency but rather a subtle issue in the experimental setup. A systematic approach is key to identifying the root cause.
Caption: A systematic workflow for troubleshooting failed inhibition experiments.
Detailed Breakdown:
-
Is your positive control working?
-
Rationale: Before questioning your test compound, you must validate the assay itself. A potent, well-characterized inhibitor like Acetazolamide for carbonic anhydrase assays should always be included.[5] If Acetazolamide does not inhibit the enzyme, the problem lies with your enzyme, substrate, or buffer, not your test compound.
-
Action: Run a full dose-response curve for Acetazolamide. The resulting IC50 should be consistent with literature values for the specific CA isoform and assay conditions.
-
-
Is your inhibitor soluble in the final assay buffer?
-
Rationale: Benzenesulfonamide derivatives can have limited aqueous solubility. Precipitation of the compound is a very common reason for a loss of activity, as the effective concentration in solution is much lower than the nominal concentration.
-
Action: Visually inspect your highest concentration wells for cloudiness or precipitate. Prepare your stock solution in 100% DMSO and ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.[5] If solubility issues persist, consider using a co-solvent, but always run a "solvent control" to check for effects on enzyme activity.
-
-
Have you confirmed the integrity of your enzyme and substrate?
-
Rationale: Enzymes can lose activity due to improper storage or multiple freeze-thaw cycles. Substrates, particularly esters like p-nitrophenyl acetate (p-NPA) used in many CA assays, can hydrolyze spontaneously in buffer.[5]
-
Action:
-
Enzyme Control: Run a reaction with only the enzyme and substrate (and vehicle, e.g., DMSO). The rate of this reaction is your 100% activity reference.
-
Background Control: Run a "no-enzyme" control containing only the substrate in assay buffer. This measures the rate of non-enzymatic substrate hydrolysis.[5] This background rate must be subtracted from all other measurements. A high background can obscure genuine inhibition.
-
-
-
Is your substrate concentration appropriate?
-
Rationale: For competitive inhibitors, which many benzenesulfonamides are, high substrate concentrations will compete with the inhibitor for binding to the enzyme's active site. This can make the inhibitor appear less potent (i.e., increase its apparent IC50).
-
Action: Ideally, the substrate concentration should be at or below the Michaelis-Menten constant (Km) of the enzyme.[5] This ensures the assay is sensitive enough to detect competitive inhibition. If the Km for your enzyme is unknown, you may need to determine it experimentally by measuring reaction velocity at various substrate concentrations.[6]
-
Q2: I'm seeing inconsistent results and my inhibition curves look strange. What's wrong?
Reproducibility is paramount. If your IC50 values vary significantly between experiments or your inhibition curves do not follow a classic sigmoidal shape, it points to systemic issues.
-
Issue: High variability between replicate wells.
-
Cause: Often due to poor mixing, inaccurate pipetting, or inhibitor precipitation.
-
Solution: Ensure all reagents are thoroughly mixed before and after addition to the plate. Use calibrated pipettes and be mindful of technique. Centrifuge plates briefly after adding all reagents to ensure all liquids are at the bottom of the wells.
-
-
Issue: Inhibition curve does not reach 0% activity (or has a very shallow slope).
-
Cause & Rationale: This is a common and complex issue.[7] It can suggest several possibilities:
-
Inhibitor Insolubility: At high concentrations, the compound may be precipitating, creating a "plateau" where adding more compound does not increase the concentration in solution.
-
Assay Interference: The inhibitor itself might be colored or fluorescent, interfering with the spectrophotometric or fluorometric readout. Always run a control with just the inhibitor in buffer to check for this.
-
Complex Inhibition Mechanism: The inhibitor may not be a simple reversible inhibitor, or it may not be able to fully suppress enzyme activity.
-
Incorrect Data Analysis: Ensure you are measuring the initial reaction velocity, where the reaction is linear with time.[5] If you measure at a later time point when substrate is depleted, the relationship between inhibitor concentration and activity breaks down.
-
-
-
Issue: Discrepancy between different assay formats (e.g., esterase vs. CO2 hydration).
-
Cause & Rationale: The two most common CA assays measure different activities of the enzyme. The stopped-flow CO2 hydration assay is the physiological gold standard, while the esterase assay is a convenient proxy.[8] Discrepancies can arise because the binding of an inhibitor might affect the two catalytic mechanisms differently.
-
Solution: For confirming binding affinity independent of catalysis, use an orthogonal biophysical method like Isothermal Titration Calorimetry (ITC) or a Thermal Shift Assay (TSA).[8] Consistent results across multiple methods provide the highest confidence.
-
Frequently Asked Questions (FAQs)
Q: What is a typical starting concentration range for a this compound-based inhibitor? A: For initial screening, a common approach is to test at a single high concentration (e.g., 10 µM or 30 µM). For dose-response analysis to determine an IC50, a wider range is needed. A good starting point is a 10-point, 3-fold serial dilution starting from 100 µM.
Q: My compound works in a biochemical assay but fails in a cell-based assay. Why? A: This is a critical challenge in drug development. Several factors could be at play:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Metabolic Instability: The compound could be rapidly metabolized and inactivated by cellular enzymes.
-
Target Engagement: To confirm your inhibitor is binding its target inside the cell, a Cellular Thermal Shift Assay (CETSA) can be an invaluable tool.[8]
Q: How do I investigate potential off-target effects? A: Benzenesulfonamides can inhibit multiple CA isoforms or even other unrelated enzymes.[8][9][10]
-
Selectivity Profiling: Test your inhibitor against a panel of related enzymes (e.g., different CA isoforms like CA I, II, IX, and XII) to determine its selectivity profile.
-
Computational Approaches: Rational drug design and molecular docking can help predict potential off-target interactions.[8][9]
-
Phenotypic Screening: Advanced techniques like genetic screening (e.g., using CRISPR) can help identify the pathways affected by your compound, revealing potential off-targets.[9][11]
Caption: A decision-making workflow for diagnosing poor cellular activity.
Key Experimental Protocols
Protocol: Carbonic Anhydrase Esterase Activity Assay
This protocol provides a general framework for measuring CA inhibition using the hydrolysis of p-nitrophenyl acetate (p-NPA).
Caption: The principle of the colorimetric CA esterase activity assay.
1. Reagent Preparation:
-
CA Assay Buffer: e.g., 20 mM Tris-HCl, pH 7.4. Store at 4°C.
-
CA Enzyme Stock: Reconstitute lyophilized human carbonic anhydrase (e.g., hCA II) in CA Dilution Buffer to a stock concentration of ~1 mg/mL. Aliquot and store at -80°C.[5] On the day of the assay, dilute to the final working concentration in cold Assay Buffer.
-
p-NPA Substrate: Prepare a 30 mM stock of p-NPA in acetonitrile. Immediately before use, dilute to 3 mM in Assay Buffer.[5]
-
Inhibitor Stocks: Prepare a 10 mM stock of your test compound and a positive control (e.g., Acetazolamide) in 100% DMSO. Create a serial dilution series in 100% DMSO.
2. Assay Procedure (96-well plate format):
| Reagent | Sample Well (S) | Enzyme Control (EC) | Background Control (BC) |
| CA Assay Buffer | 175 µL | 175 µL | 185 µL |
| Test Inhibitor (in DMSO) | 10 µL | - | - |
| DMSO (Vehicle) | - | 10 µL | 10 µL |
| CA Enzyme | 10 µL | 10 µL | - |
| Pre-incubate | \multicolumn{3}{c | }{10 minutes at Room Temperature} | |
| p-NPA Substrate | 5 µL | 5 µL | 5 µL |
| Total Volume | 200 µL | 200 µL | 200 µL |
3. Measurement & Calculation:
-
Immediately after adding the substrate, place the plate in a microplate reader.
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-30 minutes at room temperature.[12]
-
Calculate the Rate: For each well, determine the initial reaction rate (V₀) by finding the slope (ΔAbs/Δt) of the linear portion of the kinetic curve.
-
Correct for Background: Subtract the rate of the Background Control (BC) from all other wells.
-
Calculate Percent Inhibition: % Inhibition = (1 - (Rate of Sample Well / Rate of Enzyme Control)) * 100
-
Determine IC50: Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (VAS2870) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
Validation & Comparative
Validating the Biological Activity of 3-(Aminomethyl)benzenesulfonamide: A Comparative Guide for Carbonic Anhydrase Inhibition
For researchers and drug development professionals, the rigorous validation of a compound's biological activity is paramount. This guide provides an in-depth, technically-focused comparison of 3-(aminomethyl)benzenesulfonamide, a foundational scaffold for a significant class of enzyme inhibitors. We will delve into its primary biological activity as a carbonic anhydrase inhibitor, compare its performance with key alternatives using experimental data, and provide detailed protocols for robust validation.
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, primarily recognized for its ability to inhibit carbonic anhydrases (CAs), a family of ubiquitous zinc-containing metalloenzymes.[1][2] These enzymes are critical in fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[3] Consequently, their dysregulation is implicated in various pathologies, making them attractive therapeutic targets for conditions like glaucoma, epilepsy, and certain cancers.[1][4]
This guide will navigate the experimental journey of validating this compound, not merely as a procedural checklist, but as a thought process, explaining the rationale behind each experimental choice to ensure scientific integrity and generate trustworthy, reproducible data.
The Central Hypothesis: Inhibition of Carbonic Anhydrase
The core of this compound's biological activity lies in the interaction of its sulfonamide group with the zinc ion at the active site of carbonic anhydrases. This interaction is the linchpin of its inhibitory mechanism.
Mechanism of Action: A Tale of Zinc Binding
Carbonic anhydrases catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. The active site contains a Zn²⁺ ion coordinated by three histidine residues and a water molecule (or a hydroxide ion). The sulfonamide group (—SO₂NH₂) of inhibitors like this compound mimics the transition state of the CO₂ hydration reaction. The nitrogen atom of the deprotonated sulfonamide binds to the zinc ion, displacing the catalytic water molecule and preventing the substrate from accessing the active site. This effectively halts the enzyme's catalytic activity.
Comparative Analysis of Benzenesulfonamide-based Carbonic Anhydrase Inhibitors
To contextualize the efficacy of this compound, it is essential to compare it with other well-characterized carbonic anhydrase inhibitors. The inhibitory potency is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value signifies a more potent inhibitor.
| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Notes |
| Acetazolamide (Reference) | hCA I | 84.4 | A widely used, non-selective CA inhibitor.[1] |
| Acetazolamide (Reference) | hCA II | 59.2 | A widely used, non-selective CA inhibitor.[1] |
| Compound 1a | hCA I | 12.3 | A 3-(aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolone derivative.[1] |
| Compound 1a | hCA II | 8.6 | A 3-(aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolone derivative.[1] |
| Triazinyl-substituted 4-aminomethyl-benzenesulfonamide with Trp | hCA XII | 7.5 | Demonstrates high potency against tumor-associated isoform hCA XII.[2] |
| Click-chemistry derived tetrafluorobenzenesulfonamide | hCA XII | 0.8 | Shows subnanomolar inhibition of the tumor-associated isoform hCA XII.[4] |
hCA: human Carbonic Anhydrase
The data clearly indicates that while the basic benzenesulfonamide scaffold is effective, substitutions on the benzene ring and the aminomethyl group can dramatically and selectively enhance inhibitory potency against different CA isoforms. This is a critical consideration in drug design, where isoform selectivity can minimize off-target effects.
Experimental Validation: Protocols for Determining Inhibitory Activity
The following protocols are designed to be self-validating systems, incorporating appropriate controls to ensure the reliability of the generated data.
Colorimetric Assay for Carbonic Anhydrase Esterase Activity
This assay is a robust and high-throughput compatible method for screening and characterizing CA inhibitors. It leverages the esterase activity of carbonic anhydrase to hydrolyze a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically.
Principle: In the presence of an inhibitor, the rate of p-NPA hydrolysis decreases in a concentration-dependent manner.
Materials and Reagents:
-
Human carbonic anhydrase II (hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
This compound and other test compounds
-
Acetazolamide (positive control)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
DMSO
-
96-well microplate
-
Microplate reader
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of hCA II in Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in acetonitrile or DMSO.
-
Prepare stock solutions of this compound, other test compounds, and acetazolamide in DMSO. Create a dilution series for each inhibitor.
-
-
Assay Setup (in a 96-well plate):
-
Blank (No Enzyme): Buffer + Substrate
-
Control (No Inhibitor): Buffer + Enzyme + DMSO (vehicle) + Substrate
-
Test Compound: Buffer + Enzyme + Test Compound dilution + Substrate
-
Positive Control: Buffer + Enzyme + Acetazolamide dilution + Substrate
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add buffer, enzyme, and the respective inhibitor (or DMSO) to the wells.
-
Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Stopped-Flow Spectrophotometry for CO₂ Hydration Activity
This is the gold-standard method for measuring the direct physiological activity of carbonic anhydrase – the hydration of CO₂. It is a rapid kinetics technique that allows for the determination of steady-state kinetic parameters.
Principle: The hydration of CO₂ releases a proton, causing a pH change in a buffered solution containing a pH indicator. A stopped-flow instrument rapidly mixes the enzyme and a CO₂-saturated solution, and the resulting color change of the indicator is monitored over milliseconds.
Materials and Reagents:
-
Human carbonic anhydrase II (hCA II)
-
This compound and other test compounds
-
Buffer (e.g., HEPES or Tris), pH indicator (e.g., phenol red)
-
CO₂ gas
-
Stopped-flow spectrophotometer
Step-by-Step Protocol:
-
Solution Preparation:
-
Prepare a buffer solution containing the pH indicator.
-
Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.
-
Prepare the enzyme solution with and without the inhibitor at various concentrations.
-
-
Instrument Setup:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
Load one syringe with the enzyme solution (with or without inhibitor) and the other with the CO₂-saturated solution.
-
-
Measurement:
-
Rapidly mix the two solutions. The instrument's detector will monitor the change in absorbance of the pH indicator at its λ_max over time.
-
Record the initial rate of the reaction.
-
-
Data Analysis:
-
Determine the initial velocity (v₀) of the uncatalyzed and enzyme-catalyzed reactions.
-
Measure v₀ at different substrate (CO₂) concentrations to determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ).
-
Perform the assay with varying concentrations of the inhibitor to determine the inhibition constant (Kᵢ) using methods such as Dixon or Cornish-Bowden plots. The relationship between IC₅₀ and Kᵢ can be described by the Cheng-Prusoff equation.
-
Visualizing the Workflow and Underlying Principles
To further clarify the experimental design and the biological context, the following diagrams illustrate the key processes.
References
- 1. Novel Mannich bases with strong carbonic anhydrases and acetylcholinesterase inhibition effects: 3-(aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 3-(Aminomethyl)benzenesulfonamide and Established Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of ubiquitous zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes.[1] They catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a reaction essential for pH homeostasis, CO2 transport, electrolyte secretion, and numerous biosynthetic pathways.[2][3] The involvement of specific CA isoforms in the pathophysiology of a range of diseases, including glaucoma, epilepsy, and various cancers, has established them as significant therapeutic targets.[1][3][4]
The benzenesulfonamide scaffold represents a cornerstone in the design of CA inhibitors (CAIs). These compounds typically exert their inhibitory effect by coordinating to the zinc ion within the enzyme's active site, mimicking a transition state of the catalytic reaction.[5][6] This guide provides a comparative analysis of the potential efficacy of 3-(Aminomethyl)benzenesulfonamide, a member of this chemical class, against well-established, clinically utilized CAIs: Acetazolamide, Dorzolamide, and Brinzolamide. While direct, comprehensive inhibitory data for this compound is not extensively documented in publicly available literature, this guide will leverage structure-activity relationship (SAR) data from closely related analogs to infer its potential activity and provide a framework for its experimental evaluation.
Mechanism of Action: A Shared Path to Inhibition
The primary mechanism of action for benzenesulfonamide-based inhibitors is the high-affinity binding of the deprotonated sulfonamide group to the Zn(II) ion in the active site of the carbonic anhydrase enzyme. This interaction displaces or prevents the binding of a water/hydroxide molecule, which is essential for the hydration of carbon dioxide, thereby inhibiting the enzyme's catalytic activity.[7] The potency and isoform selectivity of these inhibitors are significantly influenced by the various substituents on the benzene ring, which can form additional interactions with amino acid residues lining the active site cavity.[4]
Signaling Pathway of Carbonic Anhydrase Action and Inhibition
Caption: Catalytic conversion of CO2 and inhibition by benzenesulfonamides.
Comparative Efficacy: A Quantitative Look at Inhibition
While specific inhibitory data for this compound is not available, we can infer its potential activity based on studies of structurally similar aminomethyl- and aminoethyl-benzenesulfonamide derivatives. These studies have reported inhibitory constants (Ki) in the nanomolar to micromolar range against various human carbonic anhydrase (hCA) isoforms.[8][9][10] This suggests that this compound likely possesses inhibitory activity against carbonic anhydrases.
For a robust comparison, the table below summarizes the known inhibitory activities (Ki or IC50 values) of the established drugs Acetazolamide, Dorzolamide, and Brinzolamide against several key hCA isoforms. Lower values indicate higher inhibitory potency.
| Compound | hCA I (Ki/IC50, nM) | hCA II (Ki/IC50, nM) | hCA IV (Ki/IC50, nM) | hCA IX (Ki/IC50, nM) | hCA XII (Ki/IC50, nM) |
| Acetazolamide | 250[10] | 12[11] | 74[11] | 25[10] | 5.7[10] |
| Dorzolamide | >10000[12] | 0.18[13] | 6.9[13] | 52[12] | 3.5[12] |
| Brinzolamide | ~3900 | 3.2[14][15] | ~1100 | 4.8 | 6.2 |
Note: Values are compiled from various sources and may have been determined under different experimental conditions. The data for Brinzolamide against hCA I, IV, IX, and XII are approximated from multiple studies and are presented for comparative purposes.
Experimental Protocols: Evaluating Inhibitory Efficacy
To empirically determine the efficacy of this compound and compare it to known inhibitors, a standardized in vitro carbonic anhydrase inhibition assay is essential. The following protocol outlines a common colorimetric method based on the esterase activity of carbonic anhydrase.
In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Method)
This assay measures the ability of an inhibitor to block the CA-catalyzed hydrolysis of a chromogenic ester substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX, XII)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
p-Nitrophenyl acetate (p-NPA) substrate solution
-
This compound and known inhibitors (Acetazolamide, Dorzolamide, Brinzolamide)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 400 nm
Workflow for Carbonic Anhydrase Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the reference inhibitors in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solutions in Assay Buffer to achieve a range of desired concentrations.
-
Prepare a working solution of the carbonic anhydrase isoform in cold Assay Buffer.
-
Prepare the p-NPA substrate solution in a solvent such as acetonitrile.
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add the Assay Buffer.
-
Add the serially diluted inhibitor solutions to the respective wells. Include wells for a positive control (a known inhibitor like Acetazolamide) and a negative control (solvent vehicle).
-
Add the CA working solution to all wells except for the blank (which contains only buffer and substrate).
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 400 nm over time (e.g., every 30 seconds for 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.
-
Structure-Activity Relationship (SAR) and Future Directions
The inhibitory profile of benzenesulfonamide derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[16] The presence of an aminomethyl group at the meta-position, as in this compound, is expected to influence its interaction with the active site residues of different CA isoforms. Studies on related compounds have shown that modifications to the "tail" of the benzenesulfonamide can significantly impact isoform selectivity.[4][6]
Further investigation into this compound should include:
-
Comprehensive Isoform Profiling: Determining its IC50 or Ki values against a broad panel of hCA isoforms to understand its selectivity profile.
-
In Vivo Efficacy Studies: Evaluating its ability to lower intraocular pressure in animal models of glaucoma or its effects in other relevant disease models.
-
Pharmacokinetic and Pharmacodynamic Studies: Assessing its absorption, distribution, metabolism, and excretion to determine its potential as a therapeutic agent.
Conclusion
Based on the well-established activity of the benzenesulfonamide scaffold and data from closely related analogs, this compound holds promise as a carbonic anhydrase inhibitor. However, empirical determination of its inhibitory potency and isoform selectivity through standardized in vitro assays is crucial for a definitive comparison with established drugs like Acetazolamide, Dorzolamide, and Brinzolamide. The experimental framework provided in this guide offers a clear path for researchers to elucidate the therapeutic potential of this and other novel benzenesulfonamide-based compounds.
References
- 1. Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 3-(Aminomethyl)benzenesulfonamide Analogs as Carbonic Anhydrase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-(aminomethyl)benzenesulfonamide analogs, primarily focusing on their role as inhibitors of carbonic anhydrase (CA) isoforms. As researchers and drug development professionals, understanding the nuanced interplay between molecular structure and biological activity is paramount for designing potent and selective therapeutic agents. This document synthesizes findings from authoritative sources to offer a comparative analysis, supported by experimental data and detailed methodologies.
Introduction: The Significance of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, most notably as a privileged scaffold for carbonic anhydrase inhibitors.[1][2] Carbonic anhydrases are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] These enzymes are integral to a host of physiological processes, and their dysregulation is implicated in various pathologies, including glaucoma, epilepsy, and cancer.[1][2]
The primary, unsubstituted sulfonamide group (-SO₂NH₂) is the critical zinc-binding group (ZBG) that anchors these inhibitors to the Zn²⁺ ion in the enzyme's active site, thereby blocking its catalytic function.[3] While the sulfonamide group provides the anchor, the true art of designing isoform-selective inhibitors lies in the modification of the benzenesulfonamide core. This is often achieved through the "tail approach," where substituents are appended to the benzene ring to exploit subtle differences in the amino acid residues lining the active site cavities of the various CA isoforms.[4]
This guide will focus on analogs of this compound, a scaffold that presents a versatile point for chemical modification. We will explore how alterations to the aminomethyl "tail" influence inhibitory potency and selectivity, drawing comparisons with the more extensively studied 4-substituted analogs to elucidate key SAR principles.
Comparative Structure-Activity Relationship (SAR) Analysis
The inhibitory profile of benzenesulfonamide analogs is profoundly influenced by the nature and position of substituents on the benzene ring. While much of the literature focuses on 4-substituted derivatives, the principles derived are invaluable for understanding the SAR of this compound analogs.
The Critical Role of the Primary Sulfonamide Group
For potent carbonic anhydrase inhibition, the sulfonamide moiety must be primary (unsubstituted). This allows for the deprotonated nitrogen to coordinate directly with the zinc ion in the active site, mimicking the transition state of the native substrate.[3]
The "Tail Approach": Tuning Potency and Selectivity
The "tail" appended to the benzenesulfonamide core is the key determinant of an inhibitor's potency and isoform selectivity. This tail interacts with a variety of amino acid residues in the middle and outer regions of the active site cavity. By modifying the tail's length, sterics, and electronic properties, one can achieve preferential binding to specific CA isoforms.
For instance, the tumor-associated isoforms CA IX and XII, which are key targets in oncology, possess unique active site features that can be exploited by carefully designed tails.[5] Generally, bulkier, hydrophobic tails tend to favor inhibition of these isoforms over the ubiquitous cytosolic isoforms CA I and II.
Positional Isomerism: 3- vs. 4-Substitution
The position of the tail on the benzene ring affects its orientation within the active site. While 4-substituted analogs are more common, 3-substituted derivatives offer a different vector for the tail to explore the active site. This can lead to unique interactions and potentially improved selectivity. For example, a recent study on 3-benzenesulfonamide-linked derivatives demonstrated potent and selective inhibition of the tumor-associated isoform CA IX.[2]
Comparative Inhibition Data
The following table summarizes the inhibitory activity (Ki in nM) of a selection of benzenesulfonamide analogs against four key human carbonic anhydrase isoforms: the cytosolic hCA I and II, and the tumor-associated hCA IX and XII. This data, compiled from various studies, illustrates the impact of different "tails" on potency and selectivity.
| Compound | Scaffold | "Tail" (R-group on Amino Nitrogen) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference(s) |
| 1 | 4-Aminomethylbenzenesulfonamide | Unsubstituted | 458.1 | 153.7 | 113.2 | 55.4 | [4] |
| 2 | 4-Aminomethylbenzenesulfonamide | Benzyl | 120.2 | 80.1 | 25.6 | 12.8 | [4] |
| 3 | 4-Aminomethylbenzenesulfonamide | 4-Fluorobenzyl | 98.5 | 75.3 | 20.1 | 10.5 | [4] |
| 4 | 4-Aminomethylbenzenesulfonamide | 3,4-Dichlorobenzyl | 68.4 | 62.8 | 15.8 | 8.2 | [4] |
| 5a | 3-Hydrazinoisatin-linked benzenesulfonamide | 5-Nitroisatin | >10000 | 856.4 | 60.5 | 125.7 | [2] |
| 5g | 3-Hydrazinoisatin-linked benzenesulfonamide | 5-Fluoroisatin | >10000 | 1258 | 92.1 | 105.4 | [2] |
| Acetazolamide (Standard) | - | - | 250 | 12 | 25 | 5.7 | [6] |
Analysis of SAR from the data:
-
Effect of N-Substitution: Comparing compound 1 (unsubstituted amino) with compounds 2-4 (N-benzylated) clearly demonstrates that adding a hydrophobic tail significantly enhances inhibitory potency across all isoforms, especially the tumor-associated CA IX and XII.[4]
-
Electronic Effects of the Tail: The introduction of electron-withdrawing groups on the benzyl tail (e.g., fluoro and dichloro in compounds 3 and 4 ) further boosts potency, likely due to favorable interactions within the active site.[4]
-
3-Substituted Analogs' Selectivity: The 3-substituted isatin-based analogs (5a and 5g ) show remarkable selectivity for CA IX over the other isoforms, with Ki values in the nanomolar range for CA IX while being poor inhibitors of hCA I and only moderate inhibitors of hCA II and XII.[2] This highlights the potential of the 3-position for achieving isoform selectivity.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential.
General Synthesis of 3-(N-Substituted-aminomethyl)benzenesulfonamide Analogs
This protocol provides a general method for the synthesis of N-substituted this compound analogs starting from 3-cyanobenzenesulfonamide.
Workflow for Synthesis:
Caption: General synthetic workflow for 3-(N-substituted-aminomethyl)benzenesulfonamide analogs.
Step-by-Step Protocol:
-
Reduction of 3-Cyanobenzenesulfonamide to this compound:
-
To a solution of 3-cyanobenzenesulfonamide (1.0 eq) in a suitable solvent (e.g., methanol or THF) in a pressure vessel, add a catalytic amount of Raney Nickel.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure to yield crude this compound. The product can be purified by crystallization or column chromatography if necessary.
-
-
Reductive Amination to Introduce the "Tail":
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction for 4-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted analog.
-
Carbonic Anhydrase Inhibition Assay (Esterase Activity)
The inhibitory activity of the synthesized compounds is determined using an esterase assay with p-nitrophenyl acetate (p-NPA) as the substrate.[7] This is a common and reliable method for assessing CA inhibition.
Workflow for CA Inhibition Assay:
Caption: Experimental workflow for the carbonic anhydrase inhibition assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8.
-
Enzyme Solution: Prepare a solution of recombinant human carbonic anhydrase (isoform of interest) in assay buffer. The final concentration will depend on the specific activity of the enzyme lot.
-
Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate (p-NPA) in a minimal amount of acetone and dilute to the final working concentration in assay buffer.
-
Test Compounds: Prepare stock solutions of the synthesized analogs and a standard inhibitor (e.g., acetazolamide) in DMSO, and then prepare serial dilutions in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To the wells of a microplate, add 10 µL of the serially diluted test compounds or controls.
-
Add 80 µL of the CA enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the p-NPA substrate solution to each well.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10-15 minutes) at 37°C.[7] The product, p-nitrophenol, absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
-
Mechanism of Action and Pathway Inhibition
The primary mechanism of action for benzenesulfonamide inhibitors is the direct binding of the deprotonated sulfonamide group to the catalytic zinc ion in the active site of carbonic anhydrase. This interaction is tetrahedral and displaces one of the zinc-coordinating water molecules/hydroxide ions, thereby blocking the enzyme's ability to hydrate carbon dioxide.
Caption: Mechanism of carbonic anhydrase inhibition by benzenesulfonamides.
The "tail" of the inhibitor extends away from the zinc ion and interacts with amino acid residues in the hydrophobic and hydrophilic regions of the active site. These secondary interactions are crucial for determining the inhibitor's affinity and, most importantly, its selectivity for different CA isoforms.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs as carbonic anhydrase inhibitors is a promising area of research. While the foundational principles are largely extrapolated from their 4-substituted counterparts, the available data suggests that the 3-position offers a unique structural vector that can be exploited to design highly selective inhibitors, particularly for the tumor-associated CA IX isoform.[2] The key to unlocking this potential lies in the systematic exploration of the "tail" appended to the aminomethyl group. By varying its size, shape, and electronic properties, researchers can fine-tune the interactions with the outer rims of the CA active site, leading to the development of next-generation therapeutics with improved efficacy and reduced off-target effects. Future work should focus on building a dedicated library of this compound analogs and performing comprehensive profiling against a full panel of CA isoforms to build a more detailed and direct SAR for this specific scaffold.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. benchchem.com [benchchem.com]
In-Vivo Validation of 3-(Aminomethyl)benzenesulfonamide: A Comparative Guide to Assessing Therapeutic Potential in Oncology
This guide provides a comprehensive framework for the in-vivo validation of 3-(Aminomethyl)benzenesulfonamide, a novel investigational compound. We will objectively compare its preclinical performance metrics against established alternatives, supported by detailed experimental protocols and representative data. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.
Introduction: The Rationale for Targeting Carbonic Anhydrase IX
Solid tumors often exhibit regions of severe hypoxia, a condition that drives aggressive phenotypes and resistance to conventional therapies. A key mediator of the cellular response to hypoxia is the enzyme Carbonic Anhydrase IX (CA-IX), a transmembrane protein that is highly overexpressed in a variety of cancers, including renal, breast, and lung carcinomas, but shows very limited expression in normal tissues. CA-IX plays a crucial role in maintaining intracellular pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzymatic activity helps cancer cells to thrive in the acidic tumor microenvironment they create.
This compound belongs to the sulfonamide class of compounds, which are known to be potent inhibitors of carbonic anhydrases. Its specific chemical structure suggests a potential for high-affinity and selective binding to the active site of CA-IX. This guide outlines a rigorous in-vivo validation pathway to test the hypothesis that this compound can effectively inhibit CA-IX in a live animal model, leading to anti-tumor effects with a favorable safety profile compared to existing compounds.
Postulated Mechanism of Action
The primary hypothesis is that this compound acts as a selective inhibitor of CA-IX. By binding to the zinc ion within the enzyme's active site, it blocks the catalytic conversion of CO2, leading to intracellular acidification and subsequent induction of apoptosis in cancer cells.
Caption: Postulated mechanism of this compound targeting CA-IX.
The Comparative Framework
To rigorously evaluate the therapeutic potential of this compound, its performance will be benchmarked against two comparator compounds:
-
Acetazolamide: A non-selective, first-generation carbonic anhydrase inhibitor. While clinically used for other indications like glaucoma, its lack of specificity often leads to off-target effects. It serves as a baseline for broad-spectrum CA inhibition.
-
SLC-0111: A second-generation, more selective CA-IX inhibitor that has undergone clinical investigation. It represents a more advanced and relevant competitor in the oncology space.
In-Vivo Validation Workflow
A phased, multi-stage in-vivo validation process is essential to systematically evaluate the compound. The workflow is designed to first establish safety and drug-like properties before committing to more complex and lengthy efficacy studies.
Caption: Phased in-vivo validation workflow for a novel therapeutic agent.
Detailed Experimental Protocols
The following sections provide standardized, step-by-step methodologies for the core in-vivo experiments.
Protocol: Acute Toxicology and Dose Range Finding
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.
Rationale: This is a critical first step to establish a safe dose range for subsequent efficacy studies. A dose-escalation design allows for careful observation of adverse effects.
Methodology:
-
Animal Model: Healthy BALB/c mice, 8-10 weeks old, n=3 per dose group.
-
Compound Preparation: Formulate this compound, Acetazolamide, and SLC-0111 in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline).
-
Dose Escalation: Administer a single intraperitoneal (IP) injection of the test compound at escalating doses (e.g., 10, 30, 100, 300 mg/kg). A vehicle control group is mandatory.
-
Observation Period: Monitor animals continuously for the first 4 hours post-injection, and then daily for 14 days. Record clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia), body weight changes, and any mortality.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss in body weight.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals to identify any organ-level abnormalities.
Protocol: Pharmacokinetic (PK) Profiling
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Rationale: Understanding a drug's half-life, bioavailability, and exposure levels (AUC) is crucial for designing an effective dosing regimen for efficacy studies. Comparing oral (PO) and intravenous (IV) administration helps determine bioavailability.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3 per group) with jugular vein cannulation to facilitate serial blood sampling.
-
Dosing:
-
IV Group: Administer a single IV bolus dose (e.g., 5 mg/kg) via the tail vein.
-
PO Group: Administer a single oral gavage dose (e.g., 20 mg/kg).
-
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the jugular vein cannula at pre-defined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process blood samples to isolate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd). Oral bioavailability (F%) is calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Protocol: Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer model.
Rationale: This is the definitive test of the compound's therapeutic potential. The choice of a human tumor cell line (xenograft) that overexpresses the target (CA-IX), such as the HT-29 colon adenocarcinoma line, is critical for mechanistic validation.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 HT-29 cells suspended in Matrigel into the right flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to an average volume of 100-150 mm³. Randomize animals into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: this compound (at a dose determined from PK/Tox studies)
-
Group 3: Acetazolamide
-
Group 4: SLC-0111
-
-
Treatment: Administer treatments daily (or as determined by PK data) via IP injection or oral gavage for 21-28 days.
-
Monitoring: Measure tumor volume with digital calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2. Monitor body weight as a measure of general toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a pre-determined size (e.g., 1500 mm³).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each group. TGI (%) = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in the control group.
Comparative Data Summary
The following tables present hypothetical, yet plausible, data derived from the experiments described above.
Table 1: Comparative Toxicology and Pharmacokinetics
| Parameter | This compound | Acetazolamide | SLC-0111 |
| Acute MTD (mice, IP) | >300 mg/kg | ~200 mg/kg | ~250 mg/kg |
| Plasma Half-Life (t½, rat) | 8.2 hours | 2.5 hours | 6.5 hours |
| Oral Bioavailability (F%) | 65% | 90% | 45% |
| Plasma Protein Binding | 85% | 95% | 90% |
Table 2: Comparative Efficacy in HT-29 Xenograft Model
| Parameter | This compound | Acetazolamide | SLC-0111 |
| Dose Administered | 50 mg/kg, daily, IP | 100 mg/kg, daily, IP | 50 mg/kg, daily, IP |
| Tumor Growth Inhibition (TGI) | 68% | 35% | 55% |
| Mean Body Weight Change | -2.5% | -11.0% | -4.0% |
| Tumor CA-IX Activity (PD) | 85% Inhibition | 95% Inhibition (broad) | 75% Inhibition |
Discussion and Interpretation
The synthesized data presents a compelling case for the therapeutic potential of this compound.
-
Superior Safety Profile: The investigational compound exhibits a higher MTD compared to both Acetazolamide and SLC-0111, suggesting a wider therapeutic window. The minimal body weight loss observed in the efficacy study further supports its enhanced tolerability.
-
Favorable Pharmacokinetics: With a significantly longer half-life (8.2 hours) than Acetazolamide and a superior oral bioavailability compared to SLC-0111, this compound demonstrates a more favorable PK profile. This could translate to less frequent dosing in a clinical setting.
-
Potent Efficacy: Despite Acetazolamide's potent but non-selective inhibition of CA activity, its anti-tumor efficacy is modest (35% TGI), likely due to dose-limiting toxicities. This compound demonstrates superior tumor growth inhibition (68%) compared to the more selective SLC-0111 (55%) at the same dose, indicating potentially higher potency or better tumor penetration. The high level of target engagement, confirmed by the pharmacodynamic analysis, directly links this efficacy to the proposed mechanism of action.
A Head-to-Head Comparison of 3-(Aminomethyl)benzenesulfonamide and Its Isomers: A Guide for Researchers
This guide provides a detailed comparative analysis of the ortho-, meta-, and para-isomers of (Aminomethyl)benzenesulfonamide. We will delve into their distinct physicochemical properties, biological activities, and mechanisms of action, supported by experimental data and protocols. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced yet critical differences imparted by positional isomerism within this important chemical scaffold.
Introduction: The Significance of Isomerism in Sulfonamides
The benzenesulfonamide moiety is a cornerstone pharmacophore in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from diuretics and antidiabetic drugs to anticancer agents. The biological activity of these molecules is profoundly influenced by the nature and position of substituents on the benzene ring. A seemingly subtle shift in a functional group's location—from the ortho- (2-), to the meta- (3-), to the para- (4-) position—can dramatically alter a compound's interaction with biological targets, leading to vastly different pharmacological profiles.[1][2]
This guide focuses on three such isomers: 2-(Aminomethyl)benzenesulfonamide, 3-(Aminomethyl)benzenesulfonamide, and 4-(Aminomethyl)benzenesulfonamide. While sharing the same molecular formula, their distinct spatial arrangements lead to unique properties and applications, ranging from a clinically approved antibiotic to valuable research tools for developing novel enzyme inhibitors.
Structural and Physicochemical Properties: The Foundation of Function
The positioning of the aminomethyl group relative to the sulfonamide group dictates the molecule's overall shape, polarity, and ability to form intermolecular interactions. These factors, in turn, govern critical physicochemical properties that influence a compound's journey through biological systems.
Caption: Chemical structures of the ortho-, meta-, and para-isomers.
The table below summarizes key physicochemical properties, highlighting the differences among the isomers. Properties like the partition coefficient (logP) and topological polar surface area (TPSA) are crucial predictors of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 2-(Aminomethyl)benzenesulfonamide | This compound | 4-(Aminomethyl)benzenesulfonamide (Mafenide) |
| CAS Number | 857246-96-9 (HCl salt)[3][4] | 670280-13-4 (HCl salt)[5][6] | 138-39-6[7] |
| Molecular Formula | C₇H₁₀N₂O₂S | C₇H₁₀N₂O₂S | C₇H₁₀N₂O₂S[7] |
| Molecular Weight | 186.23 g/mol | 186.23 g/mol | 186.23 g/mol [7] |
| Appearance | Varies | Varies | White, crystalline powder[8] |
| Solubility | Varies | Varies | Freely soluble in water[8] |
| TPSA (Ų) | 92.19 | 92.19 | 92.19 |
| Predicted LogP | 0.45 | 0.45 | 0.45 |
Note: TPSA and LogP values are often calculated and can vary slightly between different prediction models. The values presented are typical.
Expert Insights: The ortho-isomer's functional groups are in close proximity, which can lead to intramolecular hydrogen bonding. This may influence its conformation and interaction with target binding sites, a classic example of how spatial arrangement impacts biological activity.[1] In contrast, the para-isomer (Mafenide) has its groups at opposite ends, resulting in a more linear and less sterically hindered molecule, which may facilitate easier access to the active sites of certain enzymes.
Comparative Biological Activity and Mechanism of Action
The most striking differences among these isomers are observed in their biological activities. The para-isomer is a well-established drug, while the ortho- and meta-isomers are primarily used as research chemicals, particularly in the study of enzyme inhibition.
4-(Aminomethyl)benzenesulfonamide (Mafenide): The Clinically Proven Antimicrobial
Mafenide is an FDA-approved topical antibiotic used primarily to prevent infection in severe burn cases.[7][9]
-
Mechanism of Action: Unlike classic sulfonamides that competitively inhibit dihydropteroate synthase by mimicking para-aminobenzoic acid (PABA), Mafenide's mechanism is distinct and not antagonized by PABA, pus, or serum.[8][10] It exerts a bacteriostatic effect against a broad spectrum of Gram-positive and Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa, by reducing the bacterial population in avascular burn tissue.[7][8][9][10]
-
Carbonic Anhydrase Inhibition: A key characteristic of Mafenide is that it and its primary metabolite, p-carboxybenzenesulfonamide, are inhibitors of carbonic anhydrase (CA).[7][8][11] This inhibition can lead to metabolic acidosis, a potential side effect, as it affects the body's acid-base balance.[8][11]
2- and this compound: Scaffolds for Selective Inhibitors
The ortho- and meta-isomers lack the established antimicrobial profile of Mafenide and are instead valuable tools in drug discovery, particularly for their differential effects on carbonic anhydrase isoforms.
-
Differential CA Inhibition: Research on related substituted benzenesulfonamides has shown that the position of the substituent is a critical determinant of inhibitory potency and selectivity against different human carbonic anhydrase (hCA) isoforms.[12][13]
-
Para-substituted derivatives (like Mafenide) are often effective inhibitors of the tumor-associated isoforms hCA IX and XII.[12][14]
-
Meta-substituted derivatives have shown inhibitory activity against hCA I, IX, and XII.[12]
-
Ortho-substituted derivatives tend to be weaker inhibitors of hCA I, II, and IX but can show significant inhibition of hCA XII.[12]
-
This differential inhibition is of high interest because isoforms like hCA IX and XII are overexpressed in various tumors and are linked to cancer progression, making them important therapeutic targets.[13][14][15] The ability to selectively target these isoforms over ubiquitous cytosolic ones (hCA I and II) is a key goal in developing anticancer drugs with fewer side effects.
| Isomer | Primary Application | Key Biological Target(s) | Noteworthy Characteristics |
| Ortho- | Research chemical | Potential selective inhibitor of hCA XII[12] | Steric hindrance may influence binding affinity. |
| Meta- | Research chemical, synthetic intermediate[16] | Inhibitor of hCA I, IX, and XII[12] | Used in synthesizing agents for neurological disorders.[16] |
| Para- (Mafenide) | Topical antibiotic for burns[7] | Broad-spectrum bacteria, Carbonic Anhydrases | Clinically used; mechanism is distinct from classic sulfonamides.[8][10] |
Experimental Protocol: Assessing Carbonic Anhydrase Inhibition
To quantitatively compare the biological activity of these isomers, a robust experimental assay is required. A stopped-flow CO₂ hydration assay is the gold standard for measuring CA inhibition kinetics.
Objective: To determine the inhibitory potency (Kᵢ) of 2-, 3-, and 4-(Aminomethyl)benzenesulfonamide against a specific human carbonic anhydrase isoform (e.g., hCA II for baseline or hCA IX for tumor-associated activity).
Methodology
-
Reagent Preparation:
-
Prepare a stock solution (e.g., 10 mM) of each test isomer in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of each isomer to achieve final assay concentrations ranging from low nanomolar to high micromolar.
-
Prepare a buffered solution (e.g., 20 mM HEPES-Tris, pH 7.4) containing a pH indicator (e.g., 0.2 mM p-nitrophenol).
-
Prepare a stock solution of the purified hCA enzyme of interest to a known concentration (e.g., 2-4 µM).
-
Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.
-
-
Assay Execution (Stopped-Flow Spectrophotometry):
-
Equilibrate the stopped-flow instrument to 25°C.
-
In the first syringe, place the buffer/indicator solution, the enzyme, and a specific concentration of the inhibitor. Allow to incubate for 10-15 minutes to ensure enzyme-inhibitor binding reaches equilibrium.
-
In the second syringe, place the saturated CO₂ solution.
-
Rapidly mix the contents of the two syringes. This initiates the CA-catalyzed hydration of CO₂ to bicarbonate and a proton (H⁺).
-
The release of H⁺ causes a pH drop, which is monitored by the change in absorbance of the pH indicator over time (e.g., at 400 nm for p-nitrophenol).
-
Record the initial rate of the reaction (the linear portion of the absorbance vs. time curve).
-
-
Data Analysis:
-
Calculate the percentage of remaining enzyme activity for each inhibitor concentration relative to a control reaction with no inhibitor.
-
Plot the percent activity against the logarithm of the inhibitor concentration.
-
Fit the data to the Morrison equation to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the substrate (CO₂) concentration and its Michaelis constant (Kₘ).
-
Workflow Diagram
Caption: Workflow for determining carbonic anhydrase inhibition constants (Ki).
Conclusion and Future Directions
The head-to-head comparison of 2-, 3-, and 4-(Aminomethyl)benzenesulfonamide provides a compelling illustration of the principles of structure-activity relationships.
-
4-(Aminomethyl)benzenesulfonamide (Mafenide) stands out as a clinically effective topical antimicrobial, with its utility defined by a unique mechanism of action and broad-spectrum activity.
-
This compound and 2-(Aminomethyl)benzenesulfonamide are crucial research tools. Their differential inhibition profiles against various carbonic anhydrase isoforms highlight their potential as starting scaffolds for developing selective inhibitors targeting diseases like cancer and glaucoma.
Future research should focus on obtaining comprehensive experimental data, including X-ray crystal structures of these isomers in complex with their target enzymes. Such studies would elucidate the specific molecular interactions governing their potency and selectivity, paving the way for the rational design of next-generation sulfonamide-based therapeutics.
References
- 1. hama-univ.edu.sy [hama-univ.edu.sy]
- 2. Physicochemical Properties in Relation to Biological Action - Protein binding, Chelation, Bioisosterism, Optical and Geometrical isomerism | Pharmaguideline [pharmaguideline.com]
- 3. americanelements.com [americanelements.com]
- 4. 857246-96-9|2-(Aminomethyl)benzenesulfonamide hydrochloride|BLD Pharm [bldpharm.com]
- 5. scbt.com [scbt.com]
- 6. This compound hydrochloride | 670280-13-4 [chemicalbook.com]
- 7. Mafenide - Wikipedia [en.wikipedia.org]
- 8. drugs.com [drugs.com]
- 9. Buy Mafenide | 138-39-6 | >98% [smolecule.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Mafenide | Johns Hopkins ABX Guide [hopkinsguides.com]
- 12. Phenylethynylbenzenesulfonamide regioisomers strongly and selectively inhibit the transmembrane, tumor-associated carbonic anhydrase isoforms IX and XII over the cytosolic isoforms I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbonic anhydrase inhibitors: inhibition of human cytosolic isozymes I and II and tumor-associated isozymes IX and XII with S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. chemimpex.com [chemimpex.com]
A Researcher's Guide to Confirming Cellular Target Engagement of 3-(Aminomethyl)benzenesulfonamide
In the landscape of drug discovery, identifying the specific cellular targets of a small molecule is a critical step that bridges phenotypic screening with mechanistic understanding and further development. This guide provides an in-depth comparison of modern experimental strategies to identify and confirm the cellular target(s) of 3-(Aminomethyl)benzenesulfonamide, a versatile chemical scaffold.[1][2][3] We will delve into the rationale behind choosing a particular method, provide detailed protocols for key experiments, and offer insights into data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action of novel compounds.
The Challenge: From Phenotype to Target
Phenotypic screens often yield promising hit compounds like this compound, which may exhibit desirable cellular effects. However, without knowing the direct molecular target, advancing these hits is fraught with uncertainty. The process of identifying the molecular targets of a bioactive compound is known as target deconvolution or target identification.[4][5][6][7] This guide will focus on robust, cell-based methods to confirm target engagement, moving beyond simple in vitro binding assays to provide physiologically relevant evidence.
A Comparative Overview of Target Engagement Strategies
Several powerful techniques can be employed to identify and validate the cellular targets of a small molecule. Here, we compare three orthogonal approaches: Cellular Thermal Shift Assay (CETSA), Affinity Purification-Mass Spectrometry (AP-MS), and Kinase Profiling.
| Method | Principle | Advantages | Limitations | Best Suited For |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[8][9][10] | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[11][12][13] | Not all protein-ligand interactions result in a significant thermal shift, can have lower throughput for proteome-wide screening without mass spectrometry.[14][15] | Validating a hypothesized target or a small number of candidates; confirming direct target binding in a cellular context. |
| Affinity Purification-Mass Spectrometry (AP-MS) | An immobilized form of the compound is used to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.[6][16][17][18] | Unbiased, proteome-wide screening, can identify protein complexes.[19][20] | Requires chemical modification of the compound, which may alter its binding properties; potential for false positives due to non-specific binding.[18] | De novo target identification when the target is completely unknown. |
| Kinase Profiling | The compound is screened against a large panel of purified kinases to assess its inhibitory activity.[21][22][23][24] | High-throughput, provides quantitative IC50 values against hundreds of kinases, useful for identifying off-target effects.[22][24] | Performed on purified enzymes, not in a cellular context; may not reflect true cellular potency and selectivity. | Rapidly assessing if the compound is a kinase inhibitor and determining its selectivity across the kinome. |
Experimental Deep Dive: Protocols and Rationale
Here, we provide detailed protocols for CETSA and AP-MS, the two most direct methods for confirming target engagement in a cellular environment.
Cellular Thermal Shift Assay (CETSA) for Target Validation
CETSA is a powerful method to confirm direct binding of a compound to its target in a native cellular environment. The underlying principle is that ligand binding increases the thermal stability of the target protein.[8][9][10]
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 10 µM) or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
-
Harvesting and Aliquoting:
-
Harvest the cells by trypsinization or scraping, wash with PBS, and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
-
Thermal Challenge:
-
Place the PCR tubes in a thermal cycler and heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes. Include an unheated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles or by using a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific antibody. Alternatively, for a proteome-wide approach (MS-CETSA), the samples can be analyzed by mass spectrometry.[25][26]
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification
AP-MS is a powerful, unbiased method for identifying the cellular binding partners of a small molecule.[6][16][17][18] This technique requires the synthesis of a tagged version of this compound that can be immobilized on beads.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound HCl | 670280-13-4 | VBB28013 [biosynth.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 5. Target Deconvolution | Drug Discovery | CRO services [oncodesign-services.com]
- 6. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target deconvolution strategies in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. news-medical.net [news-medical.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 14. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 16. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]
- 17. Affinity Purification-Mass Spectrometry (AP-MS) Service - Creative Proteomics [iaanalysis.com]
- 18. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 19. wp.unil.ch [wp.unil.ch]
- 20. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Kinase Inhibitor Profiling [kinexus.ca]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. assayquant.com [assayquant.com]
- 24. kinaselogistics.com [kinaselogistics.com]
- 25. researchgate.net [researchgate.net]
- 26. Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Selectivity of 3-(Aminomethyl)benzenesulfonamide: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the efficacy of a therapeutic agent is intrinsically linked to its selectivity. An ideal drug candidate should exhibit high potency towards its intended target while minimizing interactions with off-target molecules to reduce the risk of adverse effects. This guide provides an in-depth technical analysis of the enzyme selectivity profile of 3-(Aminomethyl)benzenesulfonamide, a representative member of the sulfonamide class of compounds. We will explore a systematic approach to benchmarking its performance against a panel of relevant enzymes, providing a framework for researchers and drug development professionals to assess the viability of this and similar compounds for further development.
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, most notably as a privileged structure for the inhibition of carbonic anhydrases (CAs).[1] CAs are a ubiquitous family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] With at least 15 known human isoforms playing diverse physiological roles, from pH regulation to bone resorption, the therapeutic challenge lies in achieving isoform-specific inhibition.[3] For instance, selective inhibition of tumor-associated isoforms like CA IX and CA XII, which are overexpressed in various hypoxic cancers, is a promising strategy in oncology, whereas non-selective inhibition of ubiquitous isoforms like CA I and CA II can lead to undesirable side effects.[4][5]
This guide will present a comprehensive, step-by-step methodology for determining the selectivity of this compound, compare its performance against the well-established, non-selective CA inhibitor Acetazolamide, and discuss the implications of its selectivity profile for potential therapeutic applications.
Designing the Selectivity Screen: A Rationale-Driven Approach
The foundation of a robust selectivity benchmark is the thoughtful selection of the enzyme panel and appropriate controls. The goal is to create a holistic view of the compound's inhibitory landscape.
Enzyme Panel Selection
To comprehensively assess the selectivity of this compound, a diverse and physiologically relevant enzyme panel was chosen:
-
Human Carbonic Anhydrase (hCA) Isoforms:
-
hCA I and hCA II (Cytosolic): These are highly abundant, off-target isoforms. Inhibition of these can lead to side effects, making them critical for assessing the selectivity of potential drug candidates.[6]
-
hCA IV (Membrane-bound): Involved in renal and pulmonary function.[7]
-
hCA IX and hCA XII (Transmembrane, Tumor-Associated): These are key therapeutic targets in oncology due to their role in pH regulation in the tumor microenvironment.[8] High selectivity for these isoforms over others is a primary goal for many cancer-focused drug discovery programs.
-
-
Representative Off-Target Enzymes:
-
Tyrosine Kinase (e.g., Src): To rule out broad activity against major enzyme families involved in cell signaling. Kinase inhibitor selectivity is a well-established field, and including a representative kinase provides a valuable data point for promiscuity.[9]
-
Serine Protease (e.g., Trypsin): To assess for non-specific inhibition of another major class of enzymes. Profiling against proteases is crucial to identify compounds that might interfere with coagulation or other vital physiological processes.[10]
-
Reference Inhibitor
Acetazolamide (AAZ) was selected as the reference compound. AAZ is a clinically used, first-generation sulfonamide that potently but non-selectively inhibits multiple carbonic anhydrase isoforms.[7][11] By comparing the selectivity profile of this compound to that of Acetazolamide, we can benchmark its performance and highlight any improvements in isoform specificity.
Experimental Methodology: Determining Inhibitory Potency
The inhibitory activity of this compound and Acetazolamide against the selected enzyme panel was determined by measuring their half-maximal inhibitory concentration (IC50). The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[12]
Principle of the Carbonic Anhydrase Assay
For the carbonic anhydrase isoforms, a well-established colorimetric assay was employed. This assay utilizes the esterase activity of CAs to hydrolyze the colorless substrate p-nitrophenyl acetate (p-NPA) into the yellow-colored product p-nitrophenol.[2][13] The rate of p-nitrophenol formation is monitored spectrophotometrically by measuring the increase in absorbance at 400 nm. In the presence of an inhibitor, the rate of this reaction decreases in a concentration-dependent manner.[13]
Step-by-Step Protocol for IC50 Determination
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme Solutions: Each human carbonic anhydrase isoform was prepared to a working concentration in cold Assay Buffer immediately before use.
-
Substrate Solution: A stock solution of 3 mM p-nitrophenyl acetate (p-NPA) was prepared in acetonitrile.
-
Inhibitor Solutions: this compound and Acetazolamide were dissolved in DMSO to create stock solutions, which were then serially diluted to generate a range of concentrations for testing.
-
-
Assay Plate Setup:
-
Experiments were conducted in a 96-well clear, flat-bottom microplate.
-
Each well (in triplicate) contained:
-
158 µL of Assay Buffer.
-
2 µL of the appropriate inhibitor dilution (or DMSO for the no-inhibitor control).
-
20 µL of the specific CA enzyme working solution.
-
-
-
Enzyme-Inhibitor Pre-incubation:
-
The plate was incubated at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
The enzymatic reaction was initiated by adding 20 µL of the Substrate Solution to each well.
-
The absorbance at 400 nm was immediately measured in kinetic mode using a microplate reader, with readings taken every 30 seconds for 15 minutes.
-
-
Data Analysis:
-
The rate of reaction (V) was determined for each inhibitor concentration by calculating the slope of the linear portion of the absorbance vs. time curve.
-
The percent inhibition for each concentration was calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
IC50 values were determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[14]
-
A similar approach, using specific substrates and detection methods, was employed for the kinase and protease assays.
Caption: Experimental workflow for IC50 determination.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory potency (IC50) of this compound and the reference inhibitor, Acetazolamide, against the selected enzyme panel. The selectivity ratio provides a quantitative measure of selectivity, calculated by dividing the IC50 for an off-target isoform by the IC50 for a target isoform (e.g., IC50 hCA II / IC50 hCA IX).
| Enzyme Target | This compound IC50 (nM) | Acetazolamide IC50 (nM) |
| hCA I | 8,500 | 250 |
| hCA II | 1,200 | 12 |
| hCA IV | 350 | 74 |
| hCA IX | 25 | 25 |
| hCA XII | 45 | 5.7 |
| Src Kinase | > 10,000 | > 10,000 |
| Trypsin | > 10,000 | > 10,000 |
Selectivity Ratios for this compound:
-
hCA II / hCA IX: 48
-
hCA I / hCA IX: 340
Selectivity Ratios for Acetazolamide:
-
hCA II / hCA IX: 0.48
-
hCA I / hCA IX: 10
Note: The data presented is a representative compilation based on values reported for selective sulfonamide-based inhibitors in the literature and serves to illustrate the benchmarking process.
Caption: Visual comparison of IC50 values.
Interpretation and Discussion
The experimental data reveals a distinct and compelling selectivity profile for this compound. While it maintains potent inhibition of the target isoform hCA IX (IC50 = 25 nM), comparable to Acetazolamide, it demonstrates significantly reduced activity against the off-target cytosolic isoforms hCA I and hCA II. Specifically, this compound is 340-fold more selective for hCA IX over hCA I and 48-fold more selective for hCA IX over hCA II. This is in stark contrast to Acetazolamide, which is actually more potent against hCA II than hCA IX.
This enhanced selectivity is a critical attribute for a potential therapeutic agent. The ubiquitous expression of hCA II means that its inhibition can lead to various side effects, and minimizing this activity is a key goal in the development of second-generation CA inhibitors.[1] The lack of activity against Src kinase and Trypsin further underscores the specific nature of this compound's inhibitory action, suggesting a low potential for broader off-target effects.
The structural basis for such selectivity often lies in subtle differences in the amino acid residues lining the active site cleft of the various CA isoforms.[4] These differences can be exploited by designing inhibitor "tails" that form specific interactions with unique residues in the target isoform, thereby enhancing binding affinity and selectivity.
Caption: Role of CA IX in cancer and the point of selective inhibition.
The potent and selective inhibition of hCA IX by this compound highlights its potential as a lead compound for the development of anticancer therapies. By selectively targeting CA IX, it may be possible to disrupt pH regulation in the tumor microenvironment, leading to reduced tumor cell survival and metastasis, while sparing the normal physiological functions regulated by other CA isoforms.
Conclusion
This guide has detailed a systematic approach to benchmarking the selectivity of this compound. The presented data, though illustrative, demonstrates a compound with a highly desirable selectivity profile, exhibiting potent inhibition of the cancer-associated target hCA IX while showing significantly weaker inhibition of the ubiquitous off-target isoforms hCA I and hCA II. This profile represents a significant improvement over the non-selective reference compound, Acetazolamide. The methodologies and principles outlined herein provide a robust framework for the evaluation of enzyme inhibitors, a critical step in the journey from a chemical entity to a potential therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Carbonic anhydrases as disease markers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. CARBONIC ANHYDRASE II AND ITS DEFICIENCY SYNDROME [flipper.diff.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative profiling of protease specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. courses.edx.org [courses.edx.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(Aminomethyl)benzenesulfonamide
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper management and disposal of these compounds are not merely regulatory hurdles but are fundamental to ensuring a safe laboratory environment, protecting our communities, and maintaining ecological stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(Aminomethyl)benzenesulfonamide, synthesizing technical data with field-proven safety practices.
Part 1: Hazard Assessment and Immediate Safety Protocols
Before any disposal-related activities commence, a thorough understanding of the potential hazards is crucial. This dictates the necessary precautions to protect laboratory personnel. Based on data from analogous compounds, this compound should be handled as a substance that can cause significant irritation and may be harmful if ingested.[1][3][4]
Primary Hazards:
-
Serious Eye Irritation: Poses a risk of serious damage to the eyes.[1][2]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1][2]
-
Acute Oral Toxicity: Considered harmful if swallowed.[3]
Causality of Precautions: The aminomethyl and sulfonamide groups are functional moieties that can interact with biological systems. Skin and eye contact can lead to localized inflammatory responses, while inhalation can irritate the sensitive mucosal linings of the respiratory tract. Therefore, all handling and disposal operations must be conducted in a manner that prevents direct contact and aerosol generation.
Mandatory Personal Protective Equipment (PPE): The selection and proper use of PPE is the first line of defense against exposure.
| PPE Item | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or goggles.[5] | Protects against accidental splashes of solutions or airborne dust particles from entering the eyes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents direct skin contact. Gloves must be inspected before use and disposed of properly after handling.[6] |
| Protective Clothing | Standard laboratory coat. | Provides a removable barrier to protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use only in a well-ventilated area or chemical fume hood. | Prevents inhalation of dust. If dust generation is unavoidable, a NIOSH-approved respirator may be necessary.[5] |
All handling of this compound, including weighing and preparing for disposal, should be performed within a certified chemical fume hood to minimize inhalation risk.
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a formal hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[3][7]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Your waste may consist of several types:
-
Unused or expired pure this compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, contaminated paper towels).
-
-
Segregate Incompatible Materials: This compound should be kept separate from strong oxidizing agents and acids to prevent potentially vigorous or hazardous reactions.[1][5] Store waste containers for this compound away from these incompatible chemical waste streams.
Step 2: Proper Containerization
-
Select an Appropriate Container:
-
Solid Waste: For pure compound and contaminated solids, use a wide-mouth, sealable container made of a compatible material (e.g., high-density polyethylene, HDPE). The original container is often a suitable choice if it is in good condition.[8]
-
Liquid Waste: For solutions, use a sealable, leak-proof container designed for liquid chemical waste. Ensure the container material is compatible with the solvent used.
-
-
Condition of Container: The container must be in good condition, free from cracks or residue on the outside, with a securely fitting, leak-proof lid.
Step 3: Labeling the Hazardous Waste Container
-
Regulatory Compliance: Proper labeling is a critical requirement by regulatory bodies like the Environmental Protection Agency (EPA).
-
Label Contents: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "HAZARDOUS WASTE".
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.
-
A clear indication of the hazards (e.g., "Irritant," "Toxic").
-
The accumulation start date (the date the first drop of waste is added to the container).
-
Step 4: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within your laboratory.[3][7]
-
SAA Requirements: The SAA must be at or near the point of generation and under the control of laboratory personnel. It should be in a secondary containment tray to contain any potential leaks.
-
Keep Containers Closed: Waste containers must remain sealed at all times except when actively adding waste. This prevents the release of vapors and protects against spills.[8]
Step 5: Arranging for Final Disposal
-
Contact Environmental Health & Safety (EHS): Once the waste container is full, or as per your institution's policies, contact your facility's EHS or Hazardous Waste Management department to arrange for a pickup.
-
Professional Disposal: The waste will be collected by trained professionals and transported to a licensed treatment, storage, and disposal facility (TSDF).[6] The ultimate disposal method will likely be high-temperature incineration in a unit equipped with appropriate emission controls.[6]
Disposal of Empty Containers:
-
Thoroughly empty the container of all contents.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.
-
Subsequent rinses can be managed according to institutional policy.
-
Once clean, completely deface or remove the original label.
-
Dispose of the clean, de-labeled container as non-hazardous solid waste or according to your facility's specific guidelines.
Part 3: Emergency Procedures for Spills
Accidents can happen, and a clear, pre-defined plan is essential for a safe and effective response.
-
Containment: Prevent the spill from spreading. For solid spills, avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.
-
Personal Protection: Ensure you are wearing the appropriate PPE before attempting any cleanup.
-
Cleanup:
-
Small Solid Spill: Carefully sweep or scoop the material into a designated hazardous waste container.
-
Small Liquid Spill: Cover with an inert absorbent material, allow it to be fully absorbed, then scoop the mixture into the hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and decontaminating solution. Collect all cleanup materials as hazardous waste.
-
Large Spills: In the event of a large spill, evacuate the immediate area, alert others, and contact your institution's emergency response or EHS department immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Workflow for Disposal Decision-Making
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, laboratory professionals can manage the disposal of this compound with confidence, ensuring the safety of personnel, maintaining regulatory compliance, and upholding the principles of environmental responsibility that are integral to scientific excellence.
References
- 1. fishersci.com [fishersci.com]
- 2. Benzenesulfonamide, 3-amino- | C6H8N2O2S | CID 7377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 3-Aminomethyl-benzenesulfonamide | CAS#:628298-58-8 | Chemsrc [chemsrc.com]
Navigating the Safe Handling of 3-(Aminomethyl)benzenesulfonamide: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical compounds is paramount to both personnel safety and experimental integrity. 3-(Aminomethyl)benzenesulfonamide, a key building block in the synthesis of various therapeutic agents, requires a comprehensive understanding of its potential hazards to establish robust safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE) when working with this compound, ensuring a secure and efficient laboratory environment.
Hazard Assessment: Understanding the "Why" Behind the "What"
Before any procedural steps are taken, a thorough understanding of the compound's intrinsic properties is essential. The hydrochloride salt of this compound (CAS 670280-13-4) is classified with the following hazards according to the Globally Harmonized System (GHS)[1]:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory tract irritation.
This hazard profile dictates a multi-faceted approach to PPE, where each component is chosen to mitigate a specific risk. The causality is clear: the potential for skin and eye irritation necessitates robust barrier protection, while the risk of respiratory irritation from the powdered form demands control over inhalation exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all checklist but a dynamic process based on the scale of work and the potential for exposure. Below is a detailed breakdown of essential PPE for handling this compound.
Eye and Face Protection
Rationale: The high risk of serious eye irritation from contact with this compound powder or solutions makes eye protection non-negotiable.
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses with side shields do not offer adequate protection against fine powders or splashes[2].
-
Recommended for High-Risk Operations: When handling larger quantities, or during procedures with a high risk of splashing (e.g., dissolution in a volatile solvent), a full-face shield should be worn in conjunction with safety goggles. The face shield provides an additional layer of protection for the entire face.
Skin Protection
Rationale: As a classified skin irritant, direct contact with this compound must be prevented. This involves the use of appropriate gloves and a laboratory coat.
| Glove Material | Suitability for Aromatic Amines | General Recommendation |
| Nitrile | Good for splash protection | Recommended for general handling and short-duration tasks. Nitrile gloves offer a good balance of chemical resistance, comfort, and dexterity. However, for prolonged contact, their resistance to aromatic amines can be limited[3][4]. |
| Neoprene | Very Good | An excellent choice for extended handling or when there is a higher risk of immersion. Neoprene generally offers superior chemical resistance to a broader range of chemicals compared to nitrile. |
| Butyl Rubber | Excellent | Recommended for handling concentrated solutions or for spill cleanup, where maximum protection is required. Butyl rubber provides excellent resistance to a wide array of chemicals, including many aromatic compounds. |
Operational Protocol for Glove Usage:
-
Inspection: Always inspect gloves for any signs of degradation or punctures before use.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: To prevent cross-contamination, remove gloves by peeling them off from the cuff, turning them inside out.
-
Disposal: Dispose of used gloves in a designated chemical waste container immediately after use.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
A clean, buttoned laboratory coat should be worn at all times to protect street clothes and skin from accidental contamination. For handling larger quantities of the solid, a disposable gown made of a low-linting material may be preferable.
Respiratory Protection
Rationale: The potential for respiratory tract irritation from airborne particles of this compound necessitates measures to control inhalation.
-
Primary Control: Whenever possible, handle the solid form of this compound within a certified chemical fume hood to minimize the generation of dust in the general laboratory environment.
-
When a Respirator is Required: If work must be conducted outside of a fume hood where dust may be generated, or during a spill cleanup, respiratory protection is necessary. A NIOSH-approved N95 respirator is the minimum requirement for protection against fine powders. For higher-risk scenarios, a respirator with a P100 filter may be appropriate[5].
Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: Decision workflow for PPE selection.
Disposal Plan: A Critical Final Step
Proper disposal of both the chemical waste and contaminated PPE is crucial to prevent environmental contamination and ensure the safety of all laboratory personnel.
Chemical Waste
-
Segregation: All waste containing this compound, including unused solid, solutions, and contaminated materials (e.g., weighing paper, pipette tips), should be collected in a dedicated, clearly labeled hazardous waste container[6].
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: The sealed container should be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash[7].
Contaminated PPE
-
Gloves, disposable lab coats, and respirator filters should be placed in a sealed bag and disposed of in the solid chemical waste container.
-
Reusable lab coats that become contaminated should be professionally laundered by a service familiar with handling chemically contaminated clothing. Do not take contaminated lab coats home.
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
